molecular formula C6H18BrF6N3P2 B1278440 Bromotris(dimethylamino)phosphonium hexafluorophosphate CAS No. 50296-37-2

Bromotris(dimethylamino)phosphonium hexafluorophosphate

Número de catálogo: B1278440
Número CAS: 50296-37-2
Peso molecular: 388.07 g/mol
Clave InChI: XELPBWPBGHCIKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bromotris(dimethylamino)phosphonium hexafluorophosphate is a useful research compound. Its molecular formula is C6H18BrF6N3P2 and its molecular weight is 388.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

bromo-tris(dimethylamino)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18BrN3P.F6P/c1-8(2)11(7,9(3)4)10(5)6;1-7(2,3,4,5)6/h1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELPBWPBGHCIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[P+](N(C)C)(N(C)C)Br.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18BrF6N3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436970
Record name BroP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50296-37-2
Record name BroP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromotris(dimethylamino)phosphonium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to BroP (Bromotris(dimethylamino)phosphonium hexafluorophosphate)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive analysis of Bromotris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BroP. As a member of the phosphonium salt class of coupling reagents, BroP has established itself as a highly efficient and reliable tool in modern organic synthesis, particularly for the formation of amide bonds. It is especially valued for its ability to mediate challenging peptide couplings, such as those involving sterically hindered or N-methylated amino acids, where other reagents may falter.[1][2] A key advantage of BroP over its historical predecessor, BOP, is that its reaction pathway avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), positioning it as a safer and more environmentally conscious choice in the laboratory.[2][3] This document will explore the core chemical properties of BroP, elucidate its mechanism of action, provide detailed experimental protocols, and offer a comparative analysis against other common coupling reagents, equipping researchers and drug development professionals with the knowledge to effectively leverage this powerful reagent.

Core Physicochemical Properties

The utility and application of a reagent are fundamentally dictated by its physical and chemical characteristics. BroP is a stable, solid phosphonium salt that is handled readily in a laboratory setting.[1] Its core properties are summarized below.

PropertyValue
IUPAC Name This compound[4]
Synonyms Bromotris(N-methylmethanaminato)-phosphorus hexafluorophosphate[1][5]
CAS Number 50296-37-2[1][4]
Molecular Formula C₆H₁₈BrF₆N₃P₂[1][4]
Molecular Weight 388.07 g/mol [1][4]
Appearance White to off-white crystalline powder (typical for phosphonium salts)[6]
Solubility While specific quantitative data is sparse, phosphonium salts like BroP are generally soluble in polar aprotic solvents commonly used for peptide synthesis, such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[6][7]
Stability & Storage The reagent is stable as a solid. For long-term storage, it is recommended to keep it in a tightly sealed container at 2°C - 8°C.[1]

The Chemistry of Amide Bond Formation: Mechanism of Action

The efficacy of BroP lies in its ability to efficiently activate a carboxylic acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. This activation is rapid and proceeds with a high degree of fidelity, minimizing unwanted side reactions.

The BroP Activation Pathway

The reaction mechanism is a two-step process initiated by the deprotonation of the carboxylic acid, followed by the formation of a potent acyloxyphosphonium intermediate. The causality of this pathway is rooted in the high electrophilicity of the phosphorus atom in BroP and the excellent leaving group ability of the bromide ion.

  • Carboxylate Formation : A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid (R-COOH) to form a more nucleophilic carboxylate anion (R-COO⁻). This step is critical as the carboxylate is a much more effective nucleophile for the subsequent attack on the phosphonium center.

  • Acyloxyphosphonium Intermediate Formation : The carboxylate anion attacks the electrophilic phosphorus center of the BroP reagent. This displaces the bromide ion, forming a highly reactive acyloxyphosphonium salt intermediate. This intermediate is the key activated species in the reaction. Halogenophosphonium reagents like BroP are particularly effective because the formation of this intermediate is rapid and does not involve less reactive species like OBt esters, which can slow the coupling of challenging substrates.[2]

  • Nucleophilic Attack and Peptide Bond Formation : The free amino group (R'-NH₂) of the second amino acid or peptide fragment attacks the activated carbonyl carbon of the acyloxyphosphonium intermediate.

  • Product Release : This attack leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide (peptide) bond and releases the tris(dimethylamino)phosphine oxide byproduct, which is typically water-soluble and can be easily removed during aqueous workup.

Visualization of the Reaction Mechanism

The logical flow of the BroP-mediated coupling reaction is illustrated below.

BroP_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Intermediate Acyloxyphosphonium Intermediate RCOO->Intermediate Attacks P⁺ center BroP BroP Reagent BroP->Intermediate Base Base (DIPEA) Peptide Peptide Product (R-CO-NH-R') Intermediate->Peptide Br_ion Br⁻ Intermediate->Br_ion - Br⁻ Amine Amine (R'-NH₂) Amine->Peptide Nucleophilic Attack Byproduct Byproduct (Tris(dimethylamino) phosphine oxide) Peptide->Byproduct + H⁺

Caption: Mechanism of BroP-mediated amide bond formation.

Practical Applications & Field-Proven Insights

BroP's primary value is demonstrated in its ability to overcome common challenges in peptide synthesis, offering superior performance where other reagents may yield significant epimerization or low conversion rates.

Superiority in Challenging Couplings

BroP is particularly effective for coupling sterically demanding amino acids, such as α,α-disubstituted or N-methylated residues.[1] The reason for this enhanced efficacy stems from two factors:

  • High Reactivity: The acyloxyphosphonium intermediate formed is extremely reactive, facilitating rapid aminolysis even with poorly nucleophilic or sterically shielded amines.

  • Suppression of Racemization: The rapid coupling kinetics outcompete the rate of oxazolone formation, which is the primary pathway for racemization at the C-terminal chiral center.[2] This ensures high optical purity in the final peptide product.[1]

This was demonstrated in the synthesis of complex natural products like microcolin B, where BroP was used as the key coupling reagent to successfully form challenging peptide bonds.[2]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical decision in synthesis design. BroP offers a distinct set of advantages when compared to other common phosphonium and uronium-based reagents.

ReagentReagent ClassKey Advantage(s)Key Disadvantage(s)Byproduct Concern
BroP Phosphonium High efficiency for hindered couplings; low racemization; no HMPA byproduct.[1][2]Higher cost than carbodiimides; moderate solution stability.None (water-soluble phosphine oxide).
BOP Phosphonium High efficiency and rapid kinetics.[8][9]Forms carcinogenic HMPA. [9][10]High (HMPA is a known carcinogen). [10]
PyBOP Phosphonium Effective coupling; avoids HMPA byproduct.[7][9]Can be less effective than BroP for N-methyl amino acids due to formation of a more stable OBt ester.[2]None (water-soluble phosphine oxide).
HBTU/HATU Uronium/Aminium High efficiency; very stable in solution (ideal for automation).Can cause guanidinylation of the N-terminal amine, terminating the chain.None (water-soluble urea derivative).

Experimental Protocols

Adherence to a robust, validated protocol is essential for achieving reproducible, high-yield results. The following section details a general procedure for a BroP-mediated coupling reaction in solution.

General Protocol for Solution-Phase Peptide Coupling

This protocol describes a self-validating system where reaction progress can be monitored to ensure completion before workup.

Materials:

  • N-protected amino acid (1.0 equivalent)

  • Amine component (hydrochloride or TFA salt) (1.0 equivalent)

  • BroP reagent (1.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous DMF

  • Standard workup and purification reagents (EtOAc, 1N HCl, sat. NaHCO₃, brine, MgSO₄)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and the amine component (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath. The rationale for cooling is to control the initial exothermic reaction and minimize potential side reactions, particularly racemization, during the activation step.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 2-3 minutes. Two equivalents of base are required to neutralize the amine salt and the carboxylic acid, while the third equivalent drives the coupling reaction forward.

  • Reagent Addition: Add the BroP reagent (1.05 eq) to the reaction mixture in one portion. A slight excess of the coupling reagent ensures complete activation of the carboxylic acid.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or LC-MS), typically within 1-4 hours.

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with 1N HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and the HOBt byproduct), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude peptide via flash column chromatography on silica gel.

Visualization of the Experimental Workflow

Workflow_Diagram start Start: Assemble Reactants (Acid, Amine, Solvent) cool Cool to 0 °C start->cool add_base Add DIPEA cool->add_base add_brop Add BroP Reagent add_base->add_brop react Stir & Monitor Reaction (TLC / LC-MS) add_brop->react workup Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) react->workup Reaction Complete dry Dry & Concentrate workup->dry purify Purify (Column Chromatography) dry->purify end_node Final Product purify->end_node

Caption: General workflow for BroP-mediated peptide coupling.

Safety, Handling, and Disposal

As with all active chemical reagents, proper handling procedures are mandatory to ensure laboratory safety.

  • Hazard Identification: BroP is classified as a hazardous substance. According to its safety data, it can cause severe skin burns and eye damage (H314).[1] Always consult the most current Safety Data Sheet (SDS) before use.

  • Engineering Controls: All manipulations involving solid BroP or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, must be worn at all times.[12]

  • Spill & Disposal: In case of a spill, decontaminate the area with an appropriate absorbent material and dispose of it as hazardous waste. All chemical waste containing BroP and its byproducts must be collected in a designated, sealed container and disposed of according to institutional and local regulations.[12]

Conclusion

BroP (this compound) is a potent and versatile coupling reagent that serves as a cornerstone of modern peptide synthesis. Its ability to efficiently mediate the formation of amide bonds, especially in sterically demanding contexts, while simultaneously suppressing racemization and avoiding the generation of carcinogenic byproducts, makes it a superior choice over many traditional reagents. By understanding its chemical properties, mechanism, and proper handling protocols, researchers can confidently employ BroP to accelerate the synthesis of complex peptides and other amide-containing molecules, advancing goals in drug discovery and materials science.

References

An In-depth Technical Guide to Bromotris(dimethylamino)phosphonium Hexafluorophosphate (BroP): Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotris(dimethylamino)phosphonium hexafluorophosphate, commonly abbreviated as BroP, is a highly efficient phosphonium salt-based coupling reagent widely utilized in modern organic synthesis.[1] Its primary application lies in the formation of amide bonds, a fundamental transformation in peptide synthesis and the development of numerous pharmaceutical agents.[2] This guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of BroP, offering insights into its practical application and spectroscopic characterization for researchers in the field.

Molecular Structure and Properties

BroP is an ionic compound consisting of a bromotris(dimethylamino)phosphonium cation and a hexafluorophosphate anion. The cationic phosphorus center is bonded to a bromine atom and three dimethylamino groups.

Physicochemical Properties
PropertyValueReference
CAS Number 50296-37-2[1]
Molecular Formula C6H18BrF6N3P2[1]
Molecular Weight 388.07 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point >300 °C[1]
Solubility Soluble in polar organic solvents such as DMF and CH2Cl2
Structural Elucidation: A Spectroscopic Approach

NMR spectroscopy is a powerful tool for the structural characterization of BroP.

  • ¹H NMR: The proton NMR spectrum is expected to show a single resonance for the 18 equivalent protons of the six methyl groups of the dimethylamino substituents. This signal would likely appear as a doublet due to coupling with the phosphorus-31 nucleus.

  • ¹³C NMR: The carbon-13 NMR spectrum would similarly display a single resonance for the six equivalent methyl carbons.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative. It will show two distinct signals: one for the phosphonium cation and another for the hexafluorophosphate anion. The signal for the [P(N(CH₃)₂)₃Br]⁺ cation will appear as a singlet, while the signal for the [PF₆]⁻ anion will be a septet due to coupling with the six equivalent fluorine atoms. The wide chemical shift range of ³¹P NMR allows for clear differentiation of these species.[4][5]

The IR spectrum of BroP would exhibit characteristic vibrational bands corresponding to the P-N bonds of the dimethylamino groups and the P-F bonds of the hexafluorophosphate anion.

Synthesis of this compound

A common laboratory-scale synthesis of BroP involves the reaction of tris(dimethylamino)phosphine with a bromine source, followed by anion exchange with a hexafluorophosphate salt.

Synthetic Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Anion Exchange A Tris(dimethylamino)phosphine C Bromotris(dimethylamino)phosphonium bromide A->C Reaction in an inert solvent (e.g., dichloromethane) B Bromine (Br2) or other brominating agent B->C D Bromotris(dimethylamino)phosphonium bromide F Bromotris(dimethylamino)phosphonium hexafluorophosphate (BroP) D->F Reaction in a suitable solvent (e.g., methanol or water) E Potassium hexafluorophosphate (KPF6) or other hexafluorophosphate salt E->F G Potassium bromide (KBr) F->G Precipitation of BroP and removal of soluble bromide salt

Caption: Synthetic pathway for this compound (BroP).

Experimental Protocol

Materials:

  • Tris(dimethylamino)phosphine

  • Bromine

  • Potassium hexafluorophosphate

  • Dichloromethane (anhydrous)

  • Methanol

Procedure:

  • Bromination: Dissolve tris(dimethylamino)phosphine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add a solution of bromine in dichloromethane dropwise with stirring. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Anion Exchange: In a separate flask, prepare a solution of potassium hexafluorophosphate in methanol. Add the solution of bromotris(dimethylamino)phosphonium bromide to the potassium hexafluorophosphate solution with stirring.

  • Isolation: A precipitate of BroP will form. Cool the mixture to enhance precipitation. Collect the solid product by filtration, wash with cold methanol, and then with diethyl ether.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product.

Note: This is a generalized procedure. For specific molar ratios and reaction conditions, it is advisable to consult primary literature.

Mechanism of Action in Peptide Coupling

BroP is a highly effective coupling reagent due to its ability to activate the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide.

Mechanistic Pathway

The coupling reaction proceeds through the formation of a highly reactive acyloxyphosphonium intermediate.

G A N-Protected Amino Acid (R-COOH) D Acyloxyphosphonium Intermediate [R-COO-P(NMe2)3]+ A->D B BroP [P(NMe2)3Br]+[PF6]- B->D C Base (e.g., DIPEA) C->D Deprotonation F Dipeptide (R-CO-NH-R') D->F G Tris(dimethylamino)phosphine oxide D->G Byproduct Formation H HBr D->H Byproduct Formation E Amino Acid Ester (H2N-R') E->F Nucleophilic Attack

Caption: Mechanism of amide bond formation using BroP as a coupling reagent.

Step-by-Step Mechanistic Explanation
  • Carboxylate Formation: In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the N-protected amino acid is deprotonated to form a carboxylate anion.

  • Acyloxyphosphonium Intermediate Formation: The carboxylate anion attacks the electrophilic phosphorus center of the bromotris(dimethylamino)phosphonium cation, displacing the bromide ion and forming a highly reactive acyloxyphosphonium intermediate.

  • Nucleophilic Attack: The amino group of the incoming amino acid ester acts as a nucleophile and attacks the activated carbonyl carbon of the acyloxyphosphonium intermediate.

  • Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate which subsequently collapses to form the desired amide bond (the dipeptide) and releases tris(dimethylamino)phosphine oxide and hydrobromic acid (which is neutralized by the base).

Applications in Organic Synthesis

The primary application of BroP is as a coupling reagent in peptide synthesis, including both solution-phase and solid-phase methodologies.[2] It is particularly effective for coupling sterically hindered amino acids and for minimizing racemization at the chiral center of the activated amino acid.[2] Beyond peptide synthesis, BroP can also be employed in the synthesis of esters and other amides.[2]

Experimental Protocol: Peptide Coupling using BroP

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • This compound (BroP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq.), the amino acid ester hydrochloride (1.0 eq.), and BroP (1.05 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq.) dropwise to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure dipeptide.

Conclusion

This compound is a robust and versatile coupling reagent that has found widespread use in the synthesis of peptides and other complex organic molecules. Its high reactivity, coupled with the ability to suppress side reactions, makes it an invaluable tool for researchers in drug discovery and development. A thorough understanding of its structure, synthesis, and mechanism of action, as detailed in this guide, is essential for its effective application in the laboratory.

References

Bromotris(dimethylamino)phosphonium hexafluorophosphate solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Bromotris(dimethylamino)phosphonium Hexafluorophosphate (BroP)

Introduction

This compound, commonly known by the acronym BroP, is a cornerstone reagent in modern organic synthesis. With the CAS Number 50296-37-2 and a molecular formula of C₆H₁₈BrF₆N₃P₂, this phosphonium salt has carved a niche as a highly efficient coupling reagent, particularly for the formation of amide bonds in peptide synthesis.[1][2][3][4] Its utility is especially noted in challenging coupling reactions, such as those involving N-methylated or other sterically hindered amino acids, where it promotes high yields and minimizes epimerization.[5]

For researchers, scientists, and drug development professionals, a thorough understanding of a reagent's physicochemical properties is paramount for reaction optimization, scalability, and reproducibility. Among these properties, solubility is a critical parameter that dictates solvent choice, reaction concentration, and work-up procedures. This guide provides a comprehensive overview of the solubility characteristics of BroP, synthesizes the causality behind its behavior in various solvents, and presents a robust protocol for its empirical determination.

The Molecular Basis of BroP Solubility

The solubility of any salt is governed by the interplay between its lattice energy (the energy holding the ions together in a solid crystal) and the solvation energy of its constituent ions (the energy released when ions are surrounded by solvent molecules).[4] BroP is an ionic salt composed of the bromotris(dimethylamino)phosphonium cation and the hexafluorophosphate (PF₆⁻) anion. Its solubility profile is a direct consequence of the specific properties of these two ions.

  • The Cation: Bromotris(dimethylamino)phosphonium ([P(N(CH₃)₂)₃Br]⁺) The cation is relatively large and lipophilic. The positive charge on the central phosphorus atom is effectively dispersed by the three electron-donating dimethylamino groups. This charge dispersal and the bulky, organic nature of the cation reduce the lattice energy of the salt and facilitate its interaction with a wide range of organic solvents.

  • The Anion: Hexafluorophosphate (PF₆⁻) The hexafluorophosphate anion is a classic example of a non-coordinating anion.[6][7] It is a large, symmetrical ion with a charge that is delocalized over the six fluorine atoms. This makes it poorly nucleophilic and a weak hydrogen bond acceptor.[6][7] Its low polarity and inability to coordinate strongly with the cation contribute to a lower lattice energy, and its stability prevents it from interfering in chemical reactions.[6][7] The combination of a bulky, lipophilic cation with a large, non-coordinating anion is a hallmark of salts designed for high solubility in organic media.[6][8]

The diagram below illustrates the key factors that determine the solubility of BroP.

G cluster_0 Factors Influencing BroP Solubility BroP BroP Solubility Cation Cation Properties ([P(NMe₂)₃Br]⁺) BroP->Cation Determined by Anion Anion Properties (PF₆⁻) BroP->Anion Determined by Solvent Solvent Properties BroP->Solvent Dependent on Cation_Details • Large & Lipophilic • Dispersed Positive Charge Cation->Cation_Details Anion_Details • Large & Symmetrical • Non-Coordinating • Delocalized Negative Charge Anion->Anion_Details Solvent_Details • Polarity (Dielectric Constant) • Hydrogen Bonding Ability • Steric Factors Solvent->Solvent_Details

Caption: Key molecular and solvent properties governing BroP solubility.

Qualitative Solubility Data for BroP

While precise quantitative solubility data for BroP is not extensively published, a consistent qualitative profile can be compiled from its common applications and the general behavior of phosphonium hexafluorophosphate salts.[6][8][9] Phosphonium-based reagents are noted to be significantly more soluble in common polar aprotic solvents like DMF than their uronium-based counterparts, which allows for reactions to be run at higher concentrations.[10][11] The following table summarizes the expected solubility of BroP in solvents frequently used by researchers in organic synthesis and drug development.

SolventChemical ClassPolarityExpected SolubilityRationale & Citations
N,N-Dimethylformamide (DMF) Polar AproticHighSoluble A standard solvent for peptide synthesis; phosphonium salts are known to be highly soluble in DMF.[10][11][12]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighSoluble A common alternative to DMF, known to efficiently solvate reagents for peptide synthesis.[12][13]
Dichloromethane (DCM) ChlorinatedMediumSoluble General solubility of phosphonium salts in chlorinated solvents is well-established.[9]
Acetonitrile (ACN) Polar AproticMediumSoluble Often used in synthesis and purification; its polarity is suitable for dissolving phosphonium salts.[8][14]
Dimethyl Sulfoxide (DMSO) Polar AproticHighSoluble A powerful polar aprotic solvent capable of dissolving a wide range of salts.[8]
Chloroform (CHCl₃) ChlorinatedMediumSoluble Similar to DCM, a common solvent for phosphonium salts.[9]
Acetone KetoneMediumSoluble A polar aprotic solvent in which phosphonium salts are generally soluble.[8][9]
Methanol (MeOH) / Ethanol (EtOH) Polar ProticHighSoluble Polar protic solvents are effective at solvating ionic species.[9]
Tetrahydrofuran (THF) EtherLowSparingly Soluble Lower polarity makes it a less effective solvent for ionic salts compared to DMF or DMSO.[15]
Diethyl Ether (Et₂O) EtherLowInsoluble A nonpolar solvent, generally incapable of solvating ionic phosphonium salts.[9]
Hexanes / Petroleum Ether Aliphatic HydrocarbonNonpolarInsoluble Nonpolar solvents that do not effectively solvate charged species.[9]
Water (H₂O) Polar ProticHighSparingly Soluble / Insoluble While polar, the large organic cation and hydrophobic anion limit aqueous solubility. Hexafluorophosphate salts are known for low aqueous solubility.[6][16]

Experimental Protocol for Thermodynamic Solubility Determination

For applications requiring precise concentration data, the thermodynamic solubility of BroP can be determined empirically. The shake-flask method is the gold-standard technique for this purpose, as it ensures the system reaches true equilibrium.[3][17]

Rationale for Method Selection

The shake-flask method is chosen over kinetic methods because it measures the true thermodynamic solubility limit of a compound in a given solvent at a specific temperature. This value is a fundamental physicochemical constant and is essential for developing robust and scalable chemical processes. The protocol is designed to be self-validating through the inclusion of equilibration time checks and the use of a validated analytical method for quantification.

Materials and Equipment
  • Materials:

    • This compound (BroP), high purity (≥98%)

    • Selected organic solvents, HPLC grade or equivalent

    • Reference standards of BroP for calibration curve

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control (or incubator shaker)

    • Centrifuge capable of holding the selected vials

    • Volumetric flasks and pipettes for dilutions

    • Syringes and syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of BroP (e.g., 20-30 mg) into a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment. Record the mass accurately.

    • Causality Note: Using an excess of the solid is critical to ensure that the resulting solution is saturated, which is the definition of thermodynamic solubility.[13]

  • Solvent Addition:

    • To each vial, add a precise volume (e.g., 2.00 mL) of the desired organic solvent.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the slurries to equilibrate for at least 48-72 hours. To confirm equilibrium has been reached, samples can be taken at 24, 48, and 72 hours. The concentration should plateau when equilibrium is achieved.

    • Causality Note: A long equilibration time with constant agitation is necessary to overcome kinetic barriers to dissolution and ensure the system reaches a stable thermodynamic equilibrium.[3][18]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed for 1-2 hours to allow the excess solid to settle.

    • For finer particles, centrifuge the vials (e.g., at 5000 G for 15 minutes) to ensure complete separation of the solid from the saturated supernatant.[19]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, labeled vial.

    • Causality Note: Filtration is a crucial step to remove any microscopic, undissolved particles that could otherwise lead to an overestimation of the solubility.[3][18]

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A 100-fold or 1000-fold dilution is common.

  • Quantification:

    • Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using at least five standard solutions of BroP of known concentrations.

    • The concentration of the saturated solution is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units, such as g/L, mg/mL, or mol/L (M).

The following diagram provides a visual summary of this experimental workflow.

G start Start prep 1. Preparation Weigh excess BroP into vial. Add known volume of solvent. start->prep equil 2. Equilibration Shake at constant temp. (48-72 hours) prep->equil separate 3. Phase Separation Centrifuge or let stand to settle excess solid. equil->separate sample 4. Sampling & Dilution Withdraw supernatant. Filter through 0.22 µm filter. Perform accurate dilution. separate->sample analyze 5. Analysis Quantify concentration of diluted sample via HPLC-UV. sample->analyze calc 6. Calculation Calculate original concentration using the dilution factor. analyze->calc end_node End (Solubility Data) calc->end_node

Caption: Workflow for determining the thermodynamic solubility of BroP.

Practical Implications for Researchers

A clear understanding of BroP's solubility is not merely academic; it has direct consequences for its effective use in the laboratory.

  • Reaction Concentration: The high solubility of BroP in solvents like DMF and NMP allows for the preparation of concentrated stock solutions and enables reactions to be run at higher concentrations.[10][11] This can lead to faster reaction rates and improved efficiency, especially in demanding fragment couplings or cyclization reactions.

  • Solvent Selection: For a given transformation, the choice of solvent can be guided by the solubility of both the reagents and the substrates.[20] BroP's broad solubility in common polar aprotic and chlorinated solvents provides chemists with significant flexibility.

  • Purification and Work-up: Knowledge of BroP's insolubility in nonpolar solvents like diethyl ether and hexanes is highly advantageous for product purification. After a reaction, the product can often be precipitated by adding an anti-solvent, leaving the highly polar by-products (such as HMPA's structural analogs) and any excess BroP in the mother liquor.

Conclusion

This compound (BroP) is a powerful synthetic tool whose efficacy is intrinsically linked to its favorable solubility profile. Its structure, featuring a large, charge-delocalized phosphonium cation and a non-coordinating hexafluorophosphate anion, renders it highly soluble in the polar organic solvents most commonly employed in modern synthesis. This guide provides a foundational understanding of these principles, offers a qualitative framework for solvent selection, and details a robust experimental protocol for researchers who require precise quantitative solubility data for their specific applications. By leveraging this knowledge, scientists and drug development professionals can better optimize reaction conditions, improve process efficiency, and accelerate their research and development efforts.

References

The Researcher's Guide to BroP Reagent: An In-depth Technical Handbook on Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and organic chemistry, the efficacy of coupling reagents is paramount. Among these, the phosphonium salt family, and specifically Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (BroP), offers distinct advantages in mediating amide bond formation, particularly for challenging sequences involving N-methylated or sterically hindered amino acids. However, the reactivity that makes BroP a powerful tool also renders it susceptible to degradation if not handled and stored with the requisite scientific rigor. This guide provides a comprehensive technical overview of the stability of BroP reagent, detailing optimal storage conditions, decomposition pathways, and validated methods for assessing its purity and viability over time.

Chemical Profile and Intrinsic Stability of BroP

BroP, with the chemical formula C₁₂H₂₄BrF₆N₃P₂, is a non-hygroscopic, crystalline solid.[1] As a phosphonium salt, its reactivity is centered on the electrophilic phosphorus atom, which readily activates the carboxyl group of an amino acid, facilitating nucleophilic attack by an amine. This inherent reactivity is also its primary vulnerability. The stability of BroP is principally threatened by two environmental factors: moisture and elevated temperature.

Organophosphorus reagents, in general, are recognized for being relatively stable and crystalline, which can be advantageous for long-term storage.[2] However, like many peptide coupling reagents, BroP contains high-energy functional groups, and its thermal stability is a critical consideration for safe handling and storage.[3]

Core Principles of BroP Storage and Handling

Adherence to proper storage and handling protocols is not merely a matter of protecting an expensive reagent; it is fundamental to ensuring the reproducibility and success of synthetic outcomes. The primary objective is to mitigate exposure to atmospheric moisture and prevent thermal decomposition.

Recommended Storage Conditions

For maximal shelf life and retention of reactivity, BroP should be stored under the following conditions:

ConditionSpecificationRationale
Temperature Freezer (-15°C to -25°C) or Refrigerator (2°C to 8°C)Lowering the temperature significantly reduces the rate of thermal decomposition and any potential hydrolytic degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative and hydrolytic degradation.
Container Tightly Sealed, Opaque VialPrevents ingress of moisture and air. Opaque containers protect the reagent from light, which can potentially catalyze degradation over long-term storage.
Location Cool, Dry, Well-Ventilated AreaEnsures a stable external environment and is a standard practice for chemical storage.[4]

Table 1: Recommended Storage Conditions for BroP Reagent

Handling Protocols: A Self-Validating System

To maintain the integrity of the bulk reagent, a systematic approach to handling is crucial. Each step is designed to prevent the introduction of contaminants, primarily water.

Workflow for Handling BroP Reagent

G cluster_prep Preparation cluster_weighing Weighing cluster_storage Return to Storage P1 Equilibrate reagent vial to room temperature in a desiccator W1 Briefly open vial under inert gas (e.g., in a glove box or under an argon stream) P1->W1 Prevents moisture condensation W2 Quickly weigh the required amount W1->W2 W3 Immediately and tightly reseal the vial W2->W3 Minimizes air/moisture exposure S1 Purge headspace of the vial with inert gas before sealing W3->S1 S2 Return the vial to the freezer/refrigerator S1->S2

Caption: Workflow for proper handling of BroP to maintain its integrity.

The causality behind this workflow is straightforward: allowing the container to warm to ambient temperature before opening prevents atmospheric moisture from condensing on the cold reagent.[5] Weighing the reagent under a blanket of inert gas further displaces moisture and oxygen.

Mechanisms of BroP Decomposition

The degradation of BroP primarily proceeds through two pathways: hydrolysis and thermal decomposition. Understanding these mechanisms is key to appreciating the importance of the storage and handling protocols.

Hydrolysis

Phosphonium salts are susceptible to alkaline hydrolysis.[3][6][7][8] While BroP is used under basic conditions in peptide synthesis, inadvertent exposure to moisture during storage can lead to a slow hydrolytic degradation. The reaction involves the nucleophilic attack of water or hydroxide ions on the electrophilic phosphorus center.

The likely hydrolysis of BroP results in the formation of tris(pyrrolidino)phosphine oxide and hydrobromic acid. This degradation not only consumes the active reagent but also introduces byproducts that can interfere with subsequent chemical reactions. The phosphine oxide byproduct is unreactive and can complicate purification of the desired peptide product.

Proposed Hydrolysis Pathway of BroP

G BroP BroP Reagent (Active) Products Tris(pyrrolidino)phosphine Oxide (Inactive Byproduct) + HBr + HPF₆ BroP->Products Nucleophilic Attack H2O H₂O (Moisture) H2O->Products

Caption: Simplified schematic of BroP hydrolysis upon exposure to water.

Thermal Decomposition

A comprehensive study on the thermal stability of 45 common peptide coupling reagents, including phosphonium salts, highlights the potential for thermal decomposition.[3] While specific data for BroP's decomposition onset is not detailed in this study, phosphonium salts, in general, can decompose at elevated temperatures. The decomposition of related triphenylphosphonium salts has been shown to yield phosphine oxides and other byproducts.[2][9] For BroP, significant thermal stress could lead to the cleavage of the phosphorus-bromine bond or the pyrrolidino groups, resulting in a loss of activity.

Assessing BroP Purity and Stability

For researchers in drug development, verifying the purity and activity of a critical reagent like BroP is a non-negotiable aspect of quality control. Several analytical techniques can be employed for this purpose.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of coupling reagents. A stability-indicating method is one that can separate the intact reagent from its potential degradation products.

Experimental Protocol: RP-HPLC for BroP Purity Assessment

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of BroP reagent.

    • Dissolve in a known volume (e.g., 10 mL) of ACN to create a stock solution.

    • Further dilute as necessary with the mobile phase to fall within the linear range of the detector.

  • Gradient Elution:

    • Start with a gradient of 5-10% Mobile Phase B.

    • Linearly increase to 95% Mobile Phase B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Data Analysis:

    • Integrate the peak areas. The purity of BroP can be calculated as the area of the main peak divided by the total area of all peaks.

    • The appearance of new peaks over time in stored samples is indicative of degradation.

This method, adapted from established procedures for analyzing peptide coupling reagents, allows for the quantitative determination of BroP and its non-volatile degradation products.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a direct and quantitative assessment of a reagent's integrity.[10][11] Both ¹H and ³¹P NMR can be particularly informative.

Experimental Protocol: NMR for BroP Purity Assessment

  • Sample Preparation:

    • Accurately weigh 10-15 mg of BroP into a clean, dry NMR tube.

    • Add a known quantity of a stable internal standard with a non-overlapping signal (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., Acetonitrile-d₃ or DMSO-d₆). Ensure the reagent fully dissolves.

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • The presence of new signals, particularly in the regions associated with phosphine oxides or cleaved pyrrolidine rings, indicates degradation.

    • The purity can be calculated by comparing the integration of a characteristic BroP proton signal to the integration of the internal standard.

  • ³¹P NMR Analysis:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Intact BroP will exhibit a characteristic chemical shift. The primary degradation product, tris(pyrrolidino)phosphine oxide, will appear at a distinctly different chemical shift.

    • The relative integration of these peaks provides a direct measure of the extent of degradation.

Conclusion: A Commitment to Quality in Synthesis

The utility of BroP as a potent coupling reagent is directly linked to its purity and stability. By understanding the chemical vulnerabilities of this phosphonium salt and implementing rigorous storage and handling protocols, researchers can protect its integrity. The regular application of analytical methods like HPLC and NMR serves as a crucial validation step, ensuring that the reagent's performance remains high and that synthetic outcomes are both reliable and reproducible. This diligent approach is fundamental to the principles of good laboratory practice and is an indispensable component of successful research and development in the chemical and pharmaceutical sciences.

References

The Ascent of Amide Bond Architects: A Technical Guide to the Discovery and Evolution of Phosphonium Salt Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher in drug development and the chemical sciences, the efficient and precise construction of amide bonds is a cornerstone of molecular innovation. This guide provides an in-depth exploration of a pivotal class of reagents that revolutionized this field: phosphonium salts. We will journey through their historical discovery, delve into the mechanistic intricacies that govern their reactivity, and provide field-proven protocols for their successful application. This document is designed for the practicing scientist, offering not just procedural steps, but the causal logic behind them to empower rational experimental design and troubleshooting.

A Paradigm Shift in Peptide Synthesis: The Pre-Phosphonium Era and the Rise of a New Class

The mid-20th century saw a surge in peptide science, yet the chemical tools for forging the fundamental peptide linkage were often fraught with challenges. Early methods relying on carbodiimides, such as dicyclohexylcarbodiimide (DCC), were groundbreaking but notorious for significant drawbacks, including racemization of chiral centers and the formation of difficult-to-remove byproducts like N-acylurea.[1][2] These limitations were particularly pronounced in the synthesis of complex or sterically hindered peptides, creating a clear and urgent need for more robust and reliable coupling methodologies.

The 1970s marked a turning point with the pioneering work of Bertrand Castro and his colleagues. Their research culminated in the introduction of a novel class of reagents that would fundamentally alter the landscape of amide bond synthesis.

The Landmark Discovery: Castro's Reagent (BOP)

In 1975, Bertrand Castro's group unveiled (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, a reagent that would become widely known as BOP .[3] This non-hygroscopic, crystalline solid offered a significant leap forward in coupling efficiency and, crucially, a marked reduction in racemization compared to its predecessors.[4][5] BOP quickly gained favor for its ability to mediate even "difficult" couplings, such as those involving sterically demanding amino acids.[4]

The power of BOP lay in its ability to generate highly reactive 1-hydroxybenzotriazole (HOBt) active esters in situ, which then readily react with the amine component to form the desired amide bond.[6] This mechanism effectively minimized the side reactions that plagued earlier methods.[7]

The Quest for Safety: The Genesis of PyBOP®

Despite its efficacy, a significant shadow loomed over the widespread use of BOP: the stoichiometric formation of a carcinogenic byproduct, hexamethylphosphoramide (HMPA).[4] The toxicity and handling concerns associated with HMPA presented a serious laboratory hazard and spurred the search for a safer alternative.

This critical need was met in 1990, again by Castro's research group, with the introduction of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) .[8] By replacing the dimethylamino groups of BOP with pyrrolidino moieties, they ingeniously engineered a reagent that retained the high reactivity of its precursor while completely circumventing the formation of HMPA.[9] The byproduct of PyBOP-mediated couplings is tris(pyrrolidino)phosphine oxide, which is not considered carcinogenic, marking a monumental step forward in the safety of peptide synthesis.[8]

The Engine of Amide Formation: Unraveling the Mechanism

The efficacy of phosphonium salt coupling reagents is rooted in a well-defined and elegant reaction mechanism. Understanding this pathway is paramount for optimizing reaction conditions and troubleshooting potential issues. The process can be dissected into a series of key steps, facilitated by a non-nucleophilic base.

The Critical Role of the Base

A tertiary amine base, most commonly N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is an essential component in phosphonium salt-mediated couplings.[1][3] Its primary function is to deprotonate the carboxylic acid, forming a carboxylate anion.[2] The steric hindrance of bases like DIPEA is a crucial feature, as it prevents them from acting as nucleophiles and competing with the desired amine in the coupling reaction.[10]

The Activation Cascade

The core of the coupling process is the activation of the carboxylic acid. This proceeds through the following sequential steps:

  • Formation of the Acyloxyphosphonium Salt : The carboxylate anion, generated by the base, performs a nucleophilic attack on the electrophilic phosphorus atom of the phosphonium salt (e.g., PyBOP). This results in the formation of a highly reactive acyloxyphosphonium salt and the displacement of the benzotriazolyloxy group.

  • Generation of the Active Ester : The displaced benzotriazolyloxy anion then attacks the carbonyl carbon of the acyloxyphosphonium salt. This intramolecular rearrangement leads to the formation of the HOBt active ester and the corresponding phosphine oxide byproduct (e.g., tris(pyrrolidino)phosphine oxide from PyBOP).

  • Nucleophilic Attack and Amide Bond Formation : The free amine of the second amino acid or peptide chain then attacks the carbonyl carbon of the HOBt active ester, a highly efficient acylating species. This nucleophilic attack results in the formation of the stable amide bond and the release of HOBt.

This mechanistic pathway is visualized in the following diagram:

Phosphonium Salt Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate Anion) CarboxylicAcid->Carboxylate + Base - HB⁺ Base Base (e.g., DIPEA) Acyloxyphosphonium Acyloxyphosphonium Salt Carboxylate->Acyloxyphosphonium + PyBOP PyBOP PyBOP HOBtEster HOBt Active Ester Acyloxyphosphonium->HOBtEster Intramolecular Rearrangement Byproduct Tris(pyrrolidino) phosphine oxide Acyloxyphosphonium->Byproduct Amide R-CONH-R' (Amide Bond) HOBtEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine) HOBt_released HOBt Amide->HOBt_released (Released)

Caption: Mechanism of amide bond formation using PyBOP.

In the Trenches: Field-Proven Protocols and Experimental Considerations

The translation of mechanistic understanding into successful experimental outcomes requires meticulous attention to detail. The following protocols represent best practices for both solid-phase and solution-phase peptide synthesis using phosphonium salt reagents.

Solid-Phase Peptide Synthesis (SPPS) with PyBOP

SPPS is the workhorse of modern peptide synthesis. The following is a generalized protocol for a single coupling cycle using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Experimental Protocol: Standard PyBOP Coupling in Fmoc-SPPS

  • Resin Swelling : Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF. Perform two treatments: the first for 5 minutes and the second for 15-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing : Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine.

  • Amino Acid Activation (Pre-activation) : In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to this solution and briefly vortex.

  • Coupling : Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-120 minutes. Reaction times may need to be extended for sterically hindered amino acids.

  • Monitoring the Reaction : Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Capping (Optional but Recommended) : If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Washing : Wash the resin thoroughly with DMF, DCM, and then DMF to prepare for the next coupling cycle.

SPPS Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM, DMF) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Pre-activate Fmoc-AA + PyBOP + DIPEA Activation->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 Wash (DMF, DCM, DMF) KaiserTest->Wash2 Negative Recouple Repeat Coupling KaiserTest->Recouple Positive NextCycle Next Coupling Cycle or Final Cleavage Wash2->NextCycle Recouple->Coupling Capping Capping (Acetic Anhydride/DIPEA) Recouple->Capping If still positive Capping->Wash2

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS using PyBOP.

Solution-Phase Amide Bond Formation

Phosphonium salts are also highly effective for amide synthesis in solution, a technique often employed for fragment condensation or the synthesis of non-peptidic amides.

Experimental Protocol: General Solution-Phase Coupling

  • Reactant Preparation : To a solution of the carboxylic acid (1.0 equivalent) and the amine (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM, ~10 volumes) at 0 °C, add a non-nucleophilic base such as DIPEA or triethylamine (1.5 equivalents).

  • Reagent Addition : Add the phosphonium salt coupling reagent (e.g., PyBOP, 1.2 equivalents) to the cooled solution.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup : Dilute the reaction mixture with an organic solvent like DCM (~20 volumes). Wash the organic layer successively with a 10% citric acid solution, water, saturated sodium bicarbonate solution, and brine.

  • Isolation : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by a suitable method, such as column chromatography.

Causality Behind Experimental Choices
  • Solvent Selection : DMF is a common choice for SPPS as it effectively solvates both the reagents and the growing peptide chain, and promotes swelling of the polystyrene-based resins.[7] NMP is another excellent solvent, sometimes superior for hydrophobic sequences as it can mitigate aggregation.[6] In solution-phase synthesis, DCM is often used due to its volatility, which simplifies product isolation.

  • Base Equivalents : An excess of the base is used to ensure complete deprotonation of the carboxylic acid and to neutralize any acidic species generated during the reaction, such as the protonated form of HOBt.

  • Reagent Stoichiometry : A slight excess of the activated amino acid and coupling reagent is typically used in SPPS to drive the reaction to completion, as the resin-bound nature of one reactant can impose kinetic limitations.

The Phosphonium Salt Family: A Comparative Overview

While BOP and PyBOP are the most historically significant, the family of phosphonium-based coupling reagents has expanded to address specific synthetic challenges.

ReagentAcronymKey Features & Applications
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP The original phosphonium coupling reagent; highly efficient but produces carcinogenic HMPA.[3]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP® Safer alternative to BOP with comparable efficiency; does not form HMPA.[9]
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOP HOAt-based analogue; more reactive than PyBOP, particularly effective for coupling N-methylated and other sterically hindered amino acids.
Bromotripyrrolidinophosphonium hexafluorophosphatePyBrOP A more reactive halogenophosphonium reagent, useful for exceptionally difficult couplings where other reagents may fail.

Troubleshooting Common Challenges

Even with robust protocols, challenges can arise. Below are common issues and field-proven solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Coupling Yield / Incomplete Reaction - Insufficient reagent stoichiometry- Steric hindrance of amino acids- Peptide aggregation on resin- Poor resin swelling- Increase equivalents of amino acid and coupling reagent- Extend coupling time or perform a second coupling- Use a more reactive reagent (e.g., PyAOP for hindered couplings)- Switch to a more effective solvent (e.g., NMP) or use chaotropic salts
Racemization - Prolonged activation time before coupling- Use of a strong base with sensitive amino acids- Pre-activate for a shorter duration before adding to the amine- Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA- Perform the coupling at a lower temperature (e.g., 0 °C)
Side Reactions (e.g., Dehydration of Asn/Gln) - Inappropriate activation method- Phosphonium reagents like BOP and PyBOP are known to minimize this side reaction compared to carbodiimides.[7]

Conclusion: An Enduring Legacy of Innovation

The discovery of phosphonium salt coupling reagents by Bertrand Castro and his team was a watershed moment in synthetic chemistry. The transition from the highly effective but hazardous BOP to the safer and equally potent PyBOP exemplifies a commitment to both efficacy and laboratory safety. These reagents, and the subsequent generations they inspired, have empowered scientists to construct complex peptides and other amide-containing molecules with a level of precision and efficiency previously unattainable. A thorough understanding of their history, mechanism, and practical application remains an indispensable asset for any researcher dedicated to the art and science of molecular synthesis.

References

The Alchemist's Apprentice: A Technical Guide to BroP Reagent and its Modern Counterparts in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning eyes of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of synthetic chemistry, particularly in the realm of peptide and drug development, the choice of a coupling reagent can be the determining factor between a groundbreaking discovery and a frustrating dead end. Among the pantheon of such reagents, BroP (Bromotris(dimethylamino)phosphonium hexafluorophosphate) holds a significant, albeit complex, position. This guide, crafted from the perspective of a Senior Application Scientist, delves into the core of BroP, its synonyms, its mechanism, and critically, its place in the modern laboratory's toolkit, which is increasingly dominated by safer and often more efficient alternatives.

Part 1: Deconstructing BroP - Identity and Nomenclature

At its core, BroP is a phosphonium salt-based coupling reagent, a class of compounds renowned for their ability to activate carboxylic acids for amide bond formation. Its unambiguous chemical identity is crucial for reproducibility and accurate documentation in research.

Chemical Identity and Synonyms

The primary and most accurate identifier for BroP is its full chemical name: This compound .[1][2] This name precisely describes its structure: a central phosphorus atom bonded to a bromine and three dimethylamino groups, with a hexafluorophosphate anion.

However, in the fast-paced environment of the laboratory, brevity is often key. This has led to the adoption of several synonyms and alternative names, which are essential to recognize when navigating chemical databases, supplier catalogs, and historical literature.

Name/Synonym Chemical Name CAS Number Molecular Formula Molecular Weight ( g/mol )
BroP This compound50296-37-2C₆H₁₈BrF₆N₃P₂388.07
BroP Reagent This compound50296-37-2C₆H₁₈BrF₆N₃P₂388.07
Bromotris(N-methylmethanaminato)-phosphorus hexafluorophosphate This compound50296-37-2C₆H₁₈BrF₆N₃P₂388.07

It is imperative for researchers to use the CAS number (50296-37-2) as the definitive identifier to avoid any ambiguity that may arise from the use of various synonyms.[1][2]

Part 2: The Mechanism of Action - A Tale of Activation and Coupling

The efficacy of BroP, like other phosphonium salts, lies in its ability to transform a relatively unreactive carboxylic acid into a highly reactive species, primed for nucleophilic attack by an amine. This process is a well-orchestrated sequence of chemical events.

The reaction is initiated by the deprotonation of the carboxylic acid by a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to form a carboxylate anion. This anion then attacks the electrophilic phosphorus center of the BroP reagent, displacing the bromide ion and forming a highly reactive acyloxyphosphonium salt intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of tris(dimethylamino)phosphine oxide.

BroP_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) BroP BroP Reagent [(Me₂N)₃P-Br]⁺PF₆⁻ RNH2 R'-NH₂ (Amine) Acyloxyphosphonium [R-COO-P(NMe₂)₃]⁺ (Acyloxyphosphonium Salt) Carboxylate->Acyloxyphosphonium + BroP Amide R-CO-NH-R' (Amide Bond) Acyloxyphosphonium->Amide + R'-NH₂ Byproduct O=P(NMe₂)₃ (Tris(dimethylamino)phosphine oxide) Acyloxyphosphonium->Byproduct

Figure 1: Simplified reaction mechanism of BroP-mediated amide bond formation.

Part 3: The Specter of HMPA - A Critical Safety Consideration

A significant and often disqualifying characteristic of BroP is the nature of its byproduct. The tris(dimethylamino)phosphine oxide generated during the coupling reaction is a derivative of hexamethylphosphoramide (HMPA). HMPA is a known carcinogen, and its formation as a stoichiometric byproduct of the related and widely studied BOP reagent has led to a significant decline in the use of such reagents in both academic and industrial settings.[3] While direct toxicological data on the immediate BroP byproduct is less prevalent in readily available literature, its structural similarity to HMPA raises significant safety concerns. The development of reagents like PyBroP, where the dimethylamino groups are replaced with pyrrolidino groups, was a direct response to mitigate the formation of carcinogenic byproducts.[4] This strongly suggests that the use of BroP necessitates handling procedures appropriate for carcinogenic compounds.

Part 4: The Modern Alternatives - A Comparative Analysis

The concerns over HMPA formation have spurred the development of a vast array of alternative coupling reagents. A judicious choice among these requires a nuanced understanding of their respective strengths and weaknesses.

Reagent Class Examples Advantages Disadvantages Key Applications
Phosphonium Salts (HMPA-free) PyBOP, PyAOP, PyBroP High efficiency, low racemization, no HMPA formation.[4]Higher cost, potential for side reactions with sensitive amino acids.Difficult couplings, N-methylated amino acids, fragment condensation.
Aminium/Uronium Salts HBTU, HATU, HCTUFast reaction times, high efficiency, widely used in automated synthesizers.Potential for guanidinylation of the N-terminal amine, some are explosive.Routine solid-phase peptide synthesis (SPPS), high-throughput synthesis.
Carbodiimides DCC, DIC, EDCLow cost, readily available.Formation of insoluble urea byproducts (DCC), higher risk of racemization.Solution-phase synthesis, esterification.
Immonium Salts TFFH, BTFFHEffective for hindered couplings, can be used for acid fluoride formation.Can be moisture sensitive, may require specific handling.Synthesis of cyclic peptides, sterically demanding couplings.

Expert Insight: While BroP was a significant advancement over older carbodiimide methods, the current landscape of coupling reagents offers far superior options in terms of safety and, in many cases, efficiency. For most standard applications, aminium/uronium salts like HBTU and HATU are the workhorses of automated peptide synthesis. For particularly challenging couplings, such as those involving N-methylated amino acids, the pyrrolidine-based phosphonium salts like PyBOP and PyBroP are the reagents of choice, offering high reactivity without the carcinogenic byproduct concern.[4]

Part 5: In the Lab - Experimental Protocols

While the use of BroP is now largely discouraged, understanding its application protocol provides valuable context for the evolution of peptide synthesis methodologies. The following is a general protocol for a solid-phase peptide synthesis (SPPS) coupling reaction using a phosphonium salt reagent, which can be adapted for BroP with appropriate safety precautions for handling a potential carcinogen.

General Protocol for Solid-Phase Peptide Coupling with a Phosphonium Salt Reagent

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-α-Fmoc-protected amino acid (3 equivalents relative to resin loading)

  • Phosphonium salt coupling reagent (e.g., BroP) (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for monitoring the coupling reaction (e.g., Kaiser test)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

  • N-α-Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a 20% solution of piperidine in DMF. This is typically a two-step process: a brief initial treatment followed by a longer incubation.

  • Washing: Thoroughly wash the resin with DMF and then DCM to remove residual piperidine and byproducts.

  • Pre-activation of the Amino Acid: In a separate vessel, dissolve the N-α-Fmoc-protected amino acid and the phosphonium salt coupling reagent in a minimal amount of DMF.

  • Activation and Coupling: Add DIPEA to the pre-activation mixture and immediately add the resulting solution to the washed, deprotected resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature. Monitor the progress of the coupling reaction using a qualitative test such as the Kaiser test. The reaction is typically complete within 1-2 hours.

  • Washing: Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution and thoroughly wash the resin with DMF and DCM to remove excess reagents and soluble byproducts.

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Figure 2: Workflow for a single coupling cycle in solid-phase peptide synthesis using BroP.

Conclusion: An Evolving Toolkit for an Evolving Science

BroP, or this compound, represents an important chapter in the history of peptide synthesis. Its development provided a more efficient and less racemization-prone alternative to the carbodiimide reagents that preceded it. However, the specter of its carcinogenic byproduct, a close relative of HMPA, has rightfully cast a long shadow over its use.

The modern synthetic chemist has at their disposal a powerful and diverse array of coupling reagents that are not only highly effective but also significantly safer. The evolution from BroP to its pyrrolidine-based counterparts like PyBroP is a testament to the field's commitment to both efficacy and safety. As we continue to push the boundaries of peptide and drug discovery, it is this informed and conscientious selection of our chemical tools that will ultimately pave the way for future breakthroughs.

References

Spectroscopic Characterization of Bromotris(dimethylamino)phosphonium Hexafluorophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromotris(dimethylamino)phosphonium hexafluorophosphate, commonly known in synthetic chemistry as BroP, is a pivotal reagent, primarily utilized as an efficient coupling agent in peptide synthesis and other amidation reactions. Its utility stems from its ability to activate carboxylic acids, facilitating nucleophilic attack by amines to form amide bonds with high efficiency and often with minimal racemization. The robust performance of BroP is intrinsically linked to its molecular structure, which imparts a unique combination of reactivity and stability.

A thorough understanding of the spectroscopic profile of this compound is paramount for researchers and drug development professionals. It not only serves as a definitive confirmation of the reagent's identity and purity but also provides invaluable insights into its electronic and structural environment. This technical guide offers an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is presented from the perspective of a seasoned application scientist, emphasizing the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Spectroscopic Overview

The fundamental structure of the active component of this compound is the [PBr(N(CH₃)₂)₃]⁺ cation. This cation features a central phosphorus(V) atom bonded to a bromine atom and three dimethylamino groups. The positive charge is balanced by the hexafluorophosphate ([PF₆]⁻) anion. This ionic composition dictates many of its physical and chemical properties, including its high melting point and solubility in polar organic solvents.

This guide will systematically dissect the spectroscopic data, beginning with a detailed analysis of the NMR spectra (¹H, ¹³C, and ³¹P), followed by an interpretation of the vibrational modes observed in the IR spectrum, and concluding with a predictive analysis of its mass spectrometric behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR provides a comprehensive picture of the cationic portion of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of the [PBr(N(CH₃)₂)₃]⁺ cation is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.9 - 3.1Doublet18H-N(CH ₃)₂

Interpretation and Field Insights:

The spectrum displays a single prominent signal, a doublet, in the downfield region, typically around 2.9-3.1 ppm. This signal corresponds to the eighteen equivalent protons of the six methyl groups. The equivalence of these protons arises from the free rotation around the P-N and N-C bonds. The key feature of this signal is its multiplicity – a doublet. This splitting is a direct result of coupling to the phosphorus-31 nucleus (³¹P), which has a nuclear spin of I = ½. The magnitude of this two-bond coupling (²JP-H) provides evidence for the direct connectivity of the dimethylamino groups to the phosphorus center. The absence of other signals in a pure sample confirms the high symmetry of the cation and the lack of proton-containing impurities. When preparing a sample for ¹H NMR, it is crucial to use a deuterated solvent free of residual water, as the compound is hygroscopic, and water could lead to decomposition and the appearance of spurious signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum further corroborates the structural assignment, offering a clear view of the carbon framework.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~37 - 38Doublet-N(C H₃)₂

Interpretation and Field Insights:

Similar to the ¹H NMR, the ¹³C NMR spectrum is simple, showing a single resonance for the six equivalent methyl carbons. This signal, typically found around 37-38 ppm, also appears as a doublet due to one-bond coupling with the ³¹P nucleus (¹JP-C). This ¹JP-C coupling is a powerful diagnostic tool, as its magnitude is indicative of the hybridization and electronic environment of the phosphorus-carbon bond pathway. For accurate chemical shift referencing, the use of an internal standard such as tetramethylsilane (TMS) is recommended. However, given the reactivity of phosphonium salts, care must be taken to ensure the standard is inert under the experimental conditions.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive and informative technique for compounds containing phosphorus. For this compound, the ³¹P NMR spectrum reveals two distinct phosphorus environments.

Table 3: Predicted ³¹P NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
+20 to +40SingletP Br(N(CH₃)₂)₃]⁺
-140 to -150Septet[P F₆]⁻

Interpretation and Field Insights:

  • The Cationic Phosphorus: The phosphorus atom in the [PBr(N(CH₃)₂)₃]⁺ cation is expected to resonate as a singlet in the region of +20 to +40 ppm. The precise chemical shift is influenced by the electronegativity of the directly attached bromine and nitrogen atoms. In a proton-coupled spectrum, this signal would be a complex multiplet due to coupling with the eighteen methyl protons.

  • The Anionic Phosphorus: The hexafluorophosphate anion, [PF₆]⁻, gives a very characteristic signal in the ³¹P NMR spectrum. It appears as a septet (a multiplet with seven lines) in the highly upfield region of -140 to -150 ppm. This striking pattern is due to the coupling of the central phosphorus atom to six equivalent fluorine-19 nuclei (¹⁹F, I = ½). The observation of this septet is a definitive confirmation of the presence of the [PF₆]⁻ counterion and is often used to assess the purity of ionic compounds containing this anion. The one-bond P-F coupling constant (¹JP-F) is typically large, on the order of 700-750 Hz.

The workflow for acquiring and interpreting the multinuclear NMR data is depicted in the following diagram:

NMR_Workflow cluster_acquisition Data Acquisition cluster_interpretation Spectral Interpretation SamplePrep Sample Preparation (Deuterated Solvent) H1_Acq ¹H NMR Acquisition SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition SamplePrep->C13_Acq P31_Acq ³¹P NMR Acquisition SamplePrep->P31_Acq H1_Interp ¹H Spectrum Analysis (δ, Multiplicity, Integration) H1_Acq->H1_Interp C13_Interp ¹³C Spectrum Analysis (δ, Multiplicity) C13_Acq->C13_Interp P31_Interp ³¹P Spectrum Analysis (δ, Multiplicity) P31_Acq->P31_Interp Structure_Confirm Structural Confirmation H1_Interp->Structure_Confirm C13_Interp->Structure_Confirm P31_Interp->Structure_Confirm

Caption: Workflow for NMR data acquisition and structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of a molecule, providing a "fingerprint" that is unique to the compound. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the cation and the highly symmetric anion.

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2900 - 3000MediumC-H stretching (methyl groups)
~1480 - 1500MediumC-H bending (methyl groups)
~1050 - 1150StrongP-N stretching
~830 - 850Very StrongP-F stretching ([PF₆]⁻)
~550 - 560StrongP-F bending ([PF₆]⁻)

Interpretation and Field Insights:

The most prominent features in the IR spectrum are the very strong absorptions associated with the [PF₆]⁻ anion. The P-F stretching vibration gives rise to an intense and broad band around 830-850 cm⁻¹, while the P-F bending mode appears as a strong band near 550-560 cm⁻¹. These two absorptions are highly diagnostic for the presence of the hexafluorophosphate anion.

The vibrations of the cationic portion are also observable. The C-H stretching and bending modes of the methyl groups appear in their expected regions. The P-N stretching vibration, found around 1050-1150 cm⁻¹, is a key indicator of the tris(dimethylamino)phosphonium core. The P-Br stretch is expected at lower wavenumbers, typically below 500 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, electrospray ionization (ESI) is the most suitable technique.

Table 5: Predicted ESI-MS Data for this compound

m/zIonMode
243.1 / 245.1[PBr(N(CH₃)₂)₃]⁺Positive
145.0[PF₆]⁻Negative

Interpretation and Field Insights:

In positive-ion mode ESI-MS, the spectrum would be dominated by the molecular ion of the cation, [PBr(N(CH₃)₂)₃]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this ion will appear as a characteristic doublet with a mass difference of 2 Da, at m/z 243.1 and 245.1, with nearly equal intensities. This isotopic pattern is a definitive signature for a monobrominated species.

In negative-ion mode, a single peak at m/z 145.0 would be observed, corresponding to the [PF₆]⁻ anion. The monoisotopic mass of the cation is 243.1069 Da.

The logical relationship between the compound's structure and its spectroscopic output is visualized below:

Spectroscopic_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_data Observed/Predicted Data Compound This compound [PBr(N(CH₃)₂)₃]⁺ [PF₆]⁻ NMR NMR ¹H ¹³C ³¹P Compound:cation->NMR Structure determines Compound:anion->NMR:s Counter-ion IR IR Compound:cation->IR Compound:anion->IR:s MS MS (ESI) Compound:cation->MS Compound:anion->MS:s H1_Data ¹H: Doublet @ ~3.0 ppm (18H) NMR->H1_Data C13_Data ¹³C: Doublet @ ~37.5 ppm (6C) NMR->C13_Data P31_Data ³¹P: Singlet @ +30 ppm (cation) Septet @ -145 ppm (anion) NMR->P31_Data IR_Data IR: Strong bands for P-N, P-F IR->IR_Data MS_Data MS: m/z 243/245 (cation) m/z 145 (anion) MS->MS_Data

Caption: Relationship between molecular structure and spectroscopic data.

Experimental Protocols

To ensure the acquisition of high-quality data, the following experimental protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent may influence the chemical shifts slightly.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ³¹P NMR: Acquire the spectrum with proton decoupling. Use a spectral width that encompasses the expected chemical shift ranges for both the cation and the anion (e.g., from +100 ppm to -200 ppm). 85% H₃PO₄ is used as an external standard (δ = 0 ppm).

IR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet preparation, grind a small amount of the sample with dry KBr and press into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as acetonitrile or methanol.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500 amu).

Conclusion

The spectroscopic data for this compound provides a clear and consistent picture of its molecular structure. The simplicity of the ¹H and ¹³C NMR spectra is a testament to the high symmetry of the cation, while the characteristic doublet splitting patterns confirm the connectivity to the phosphorus center. Although experimental ³¹P NMR and mass spectra for this specific compound are not widely published, reliable predictions based on the known chemistry of phosphonium salts and the hexafluorophosphate anion serve as excellent diagnostic tools. The intense IR absorptions of the [PF₆]⁻ anion provide a rapid method for confirming its presence.

For researchers in drug development and synthetic chemistry, a thorough understanding and application of these spectroscopic techniques are indispensable for verifying the quality of this important reagent and for troubleshooting any unexpected reactivity. This guide provides the foundational knowledge and practical insights necessary to confidently utilize spectroscopic data in the context of research and development involving this compound.

An In-depth Technical Guide to Phosphonium Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phosphonium salts, a class of organophosphorus compounds characterized by a positively charged phosphorus atom, have become indispensable reagents and catalysts in modern organic synthesis. Their versatility is demonstrated in a wide array of transformations, from the classic Wittig reaction for alkene synthesis and the Appel reaction for converting alcohols to alkyl halides, to their use as robust phase-transfer catalysts and environmentally benign ionic liquids. This guide provides a comprehensive overview of the core principles and practical applications of phosphonium salts, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis of these salts, the mechanisms of the key reactions they facilitate, and provide field-proven experimental protocols.

Part 1: The Foundation - Understanding Phosphonium Salts

Structure, Stability, and Properties

At their core, phosphonium salts consist of a phosphorus cation ([R₄P]⁺) and an associated anion. The organic substituents (R) can be alkyl, aryl, or a combination thereof, which significantly influences the salt's properties, such as solubility, stability, and reactivity. A key advantage of many phosphonium salts is their thermal and chemical stability, particularly when compared to their nitrogen-based counterparts, quaternary ammonium salts.[1][2] This stability makes them suitable for a broader range of reaction conditions. For instance, phosphonium salts are not susceptible to Hofmann elimination, a common degradation pathway for quaternary ammonium salts in the presence of a base.[1]

The nature of the anion also plays a crucial role. Simple halides like bromide and chloride are common, while for applications such as ionic liquids, more complex anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻) are employed to tune the salt's physical properties.

Synthesis of Phosphonium Salts

The most common and straightforward method for preparing phosphonium salts is the quaternization of a phosphine with an alkyl halide.[3] This reaction proceeds via an Sₙ2 mechanism, where the phosphine acts as the nucleophile.

R₃P + R'-X → [R₃PR']⁺X⁻

Due to the Sₙ2 nature of the reaction, primary alkyl halides are the most effective substrates, while secondary halides react more slowly, and tertiary halides are generally unreactive.[4][5] Triphenylphosphine is a frequently used starting material due to its commercial availability and the stability of the resulting phosphonium salts.[6]

This protocol describes the preparation of a common phosphonium salt used in Wittig reactions.

Materials:

  • Triphenylphosphine (PPh₃)

  • Benzyl chloride (BnCl)

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add benzyl chloride (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Allow the mixture to cool to room temperature. The phosphonium salt will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold toluene or diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield benzyltriphenylphosphonium chloride as a white solid.

Table 1: Common Phosphines and Alkyl Halides for Phosphonium Salt Synthesis

PhosphineAlkyl HalideResulting Phosphonium SaltTypical Application
TriphenylphosphineMethyl iodideMethyltriphenylphosphonium iodideWittig Reagent Precursor
TriphenylphosphineEthyl bromoacetate(Ethoxycarbonylmethyl)triphenylphosphonium bromideStabilized Wittig Reagent
TributylphosphineHexadecyl bromideHexadecyltributylphosphonium bromidePhase-Transfer Catalyst

Part 2: The Wittig Reaction - A Paradigm in Alkene Synthesis

Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[4][7] The key reagent in this transformation is a phosphonium ylide, also known as a Wittig reagent.

Formation and Reactivity of Phosphonium Ylides

Phosphonium ylides are generated by deprotonating a phosphonium salt with a strong base.[8] The choice of base depends on the acidity of the α-proton on the phosphonium salt. For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[9] For salts with electron-withdrawing groups (e.g., a carbonyl group) adjacent to the phosphorus-bound carbon, which stabilize the resulting carbanion, weaker bases such as sodium hydroxide or an alkoxide are sufficient.[4][8] These are often referred to as "stabilized" ylides.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide.

  • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide as a solid or a solution in THF to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).

  • The resulting solution/suspension of methylenetriphenylphosphorane is ready for reaction with an aldehyde or ketone.

The Wittig Reaction Mechanism

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[10][11][12] This intermediate then decomposes in a retro-[2+2] cycloaddition to yield the alkene and a phosphine oxide, typically triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in the phosphine oxide is a major driving force for the reaction.[13]

Wittig_Mechanism Ylide R₃P⁺-C⁻R'₂ (Ylide) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl O=CR''₂ (Carbonyl) Carbonyl->Oxaphosphetane Alkene R'₂C=CR''₂ (Alkene) Oxaphosphetane->Alkene Retro-[2+2] PhosphineOxide R₃P=O (Phosphine Oxide) Oxaphosphetane->PhosphineOxide

Caption: The Wittig reaction mechanism.

Stereoselectivity

The stereochemical outcome of the Wittig reaction (i.e., the formation of E- or Z-alkenes) is highly dependent on the nature of the ylide.

  • Non-stabilized ylides (with alkyl or hydrogen substituents) typically react with aldehydes to produce Z-alkenes.[10]

  • Stabilized ylides (with electron-withdrawing groups) generally yield E-alkenes.[4]

The Schlosser modification of the Wittig reaction allows for the stereoselective synthesis of E-alkenes from non-stabilized ylides by using a strong base at low temperatures to equilibrate an intermediate betaine.[10]

Part 3: The Appel Reaction - From Alcohols to Alkyl Halides

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols into the corresponding alkyl halides using a combination of triphenylphosphine and a carbon tetrahalide (e.g., CCl₄, CBr₄).[13][14]

Mechanism of the Appel Reaction

The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with the carbon tetrahalide.[13][15] The alcohol is then deprotonated by the trichloromethanide anion, forming an alkoxide. This alkoxide subsequently attacks the phosphonium cation, leading to an alkoxyphosphonium intermediate. Finally, a nucleophilic attack by the halide anion on the carbon atom attached to the oxygen displaces triphenylphosphine oxide, yielding the alkyl halide.[13][14] For primary and secondary alcohols, this final step proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at a chiral center.[14]

Appel_Mechanism A PPh₃ + CCl₄ B [Ph₃P⁺-CCl₃]Cl⁻ (Phosphonium Salt) A->B Formation of Phosphonium Salt D R-O⁻ (Alkoxide) + CHCl₃ B->D C R-OH (Alcohol) C->D Deprotonation E [Ph₃P⁺-OR]Cl⁻ (Alkoxyphosphonium Salt) D->E Nucleophilic Attack F R-Cl (Alkyl Chloride) + Ph₃P=O E->F Sₙ2 Displacement PTC_Cycle cluster_0 Organic Phase cluster_1 Aqueous Phase A [R₄P]⁺Y⁻ C R'-Y (Product) + [R₄P]⁺Z⁻ A->C B R'-Z (Substrate) B->C Reaction C->A Anion Exchange E M⁺Z⁻ (Byproduct) C->E D M⁺Y⁻ (Reactant) D->A

References

An In-Depth Technical Guide to the Safe Handling and Application of BroP Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Bromotris(dimethylamino)phosphonium hexafluorophosphate (BroP) is a potent phosphonium salt-based coupling reagent utilized in peptide synthesis. It is particularly valued for its high efficiency and rapid reaction kinetics, especially in challenging cases such as the coupling of sterically hindered or N-methylated amino acids.[1] However, its utility is overshadowed by a significant and critical safety concern: the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2] This guide serves as an essential technical resource for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, application, and disposal of BroP. It emphasizes the causality behind experimental protocols and outlines self-validating safety systems to mitigate the substantial risks associated with this reagent and its byproducts.

Core Principles of the BroP Reagent

Chemical Identity and Properties

BroP is a non-hygroscopic, crystalline solid that functions as a pre-activated source of electrophilic phosphorus, facilitating the formation of amide bonds. Its key properties are summarized below.

PropertyValueSource(s)
Full Chemical Name This compound[3]
Synonym(s) Bromotris(N-methylmethanaminato)-phosphorus hexafluorophosphate[1][3]
CAS Number 50296-37-2[1][3]
Molecular Formula C₆H₁₈BrF₆N₃P₂[1][3]
Molecular Weight 388.07 g/mol [1][3]
Appearance White crystalline powder[2]
Storage Temperature 2°C - 8°C[1]
The Critical Distinction: BroP vs. PyBroP and the HMPA Byproduct

A crucial point of understanding is the distinction between BroP and its pyrrolidino-substituted analogue, PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate). While both are effective coupling reagents, their byproducts are vastly different in terms of toxicity.

  • BroP contains dimethylamino groups. During the coupling reaction, these are released to form hexamethylphosphoramide (HMPA) , a known and potent carcinogen.[2]

  • PyBroP was developed as a safer alternative.[4][5] Its pyrrolidino groups are released as tris(pyrrolidino)phosphine oxide, a byproduct not associated with the severe carcinogenic risk of HMPA.

The decision to use BroP must therefore be made with full awareness of the HMPA hazard and only when stringent, verifiable safety controls are in place. For many applications, modern uronium salts (e.g., HATU) or safer phosphonium salts like PyBroP are strongly recommended.[6][7]

Hazard Analysis and Core Safety Directives

The handling of BroP is governed by its own intrinsic hazards and the severe toxicity of its HMPA byproduct. Adherence to the following safety protocols is mandatory, not optional.

GHS Hazard Identification

BroP is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassHazard StatementPrecautionary Statements (Selected)Source(s)
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageP280, P303+P361+P353, P305+P351+P338[1]
CarcinogenicityH350: May cause cancerP201, P280, P308+P313[1]
Engineering Controls: The Primary Line of Defense

All manipulations involving BroP must be performed within a certified and properly functioning chemical fume hood. This is non-negotiable. The ventilation system is the primary engineering control to prevent inhalation of the reagent dust and, critically, any volatile HMPA byproduct generated during the reaction and work-up.

Personal Protective Equipment (PPE): A Self-Validating System

A robust PPE protocol is essential. Before any work commences, the user must perform a self-validating check:

  • Eye Protection: Are chemical safety goggles, not safety glasses, worn and properly sealed?

  • Hand Protection: Are chemical-resistant gloves (e.g., nitrile, double-gloved for work-up procedures) worn?

  • Body Protection: Is a flame-resistant lab coat fully buttoned?

  • Work Area Integrity: Is the fume hood sash at the appropriate height, and is the airflow monitor indicating safe operation?

Proceeding with work is contingent on an affirmative answer to all four points. This structured checklist approach ensures a consistent and high standard of personal safety.

Storage and Stability

BroP should be stored in a tightly sealed container at 2°C - 8°C, away from incompatible materials such as strong oxidizing agents.[1][8] The reagent is sensitive to moisture, which can lead to hydrolysis and degradation. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and allow the container to warm to room temperature before opening to prevent condensation.

Mechanism of Action in Peptide Coupling

BroP's efficacy, particularly for difficult couplings, stems from its direct and potent activation mechanism. Unlike reagents like BOP or PyBOP, BroP does not rely on the formation of a benzotriazole-activated ester intermediate.[5]

  • Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate of the N-protected amino acid attacks the electrophilic phosphorus center of BroP. This displaces the bromide ion and forms a highly reactive acyloxyphosphonium salt.

  • Nucleophilic Attack: The free amino group of the second amino acid (or peptide) directly attacks the carbonyl carbon of the activated acyloxyphosphonium intermediate.

  • Bond Formation: This attack leads to the formation of the tetrahedral intermediate, which then collapses to form the desired peptide bond and releases the tris(dimethylamino)phosphine oxide byproduct, which is immediately protonated to form HMPA.

BroP_Mechanism cluster_reactants Reactants cluster_products Products reagent reagent intermediate intermediate product product byproduct byproduct base base AA1_COOH N-Protected Amino Acid (R-COOH) BroP BroP Reagent Intermediate Acyloxyphosphonium Intermediate BroP->Intermediate DIPEA DIPEA (Base) DIPEA->AA1_COOH Deprotonates AA2_NH2 Amine Component (H₂N-R') Peptide Peptide Bond (R-CO-NH-R') AA2_NH2->Peptide HMPA HMPA Byproduct (Carcinogenic) HBr_DIPEA DIPEA·HBr Salt Intermediate->Peptide 2. Nucleophilic Attack Intermediate->HMPA Intermediate->HBr_DIPEA Releases Br⁻

Mechanism of BroP-mediated peptide coupling.

This direct activation pathway avoids the formation of less reactive intermediates, making BroP highly effective for sterically demanding couplings where other reagents might fail.[5][9]

Experimental Protocols and Workflows

The following protocol is a general guideline for a solution-phase coupling. Quantities should be optimized for the specific substrates being used.

Step-by-Step Coupling Methodology

Materials:

  • N-protected amino acid (1.0 eq.)

  • Amine component (hydrochloride or TFA salt) (1.0 eq.)

  • BroP reagent (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq.)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid and the amine component in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the initial exothermic reaction and minimize potential side reactions like racemization.

  • Reagent Addition: Add the BroP reagent to the cooled solution with stirring.

  • Base Addition: Add the DIPEA dropwise. The base neutralizes the acid salt of the amine component and the HBr generated during the reaction. A slight excess is used to drive the reaction to completion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

Workflow and Purification

The overall process from reaction to pure product follows a standard but critical path, with an emphasis on containing the hazardous byproduct.

BroP_Workflow prep prep reaction reaction workup workup purify purify waste waste A 1. Prepare Reactants (Under Inert Atmosphere) B 2. Cool to 0°C & Add Reagents A->B C 3. Monitor Reaction (TLC / LC-MS) B->C D 4. Aqueous Quench (e.g., H₂O or sat. NH₄Cl) C->D E 5. Solvent Extraction (e.g., EtOAc) D->E F 6. Wash Organic Layer (Brine, Mild Acid/Base) E->F Separate Layers I Aqueous Waste (Contains HMPA) E->I Collect Aqueous Layer G 7. Dry & Concentrate F->G H 8. Purify Product (Column Chromatography) G->H J Organic Waste (Solvent) H->J Collect Fractions Disposal_Flowchart start start decision decision process process waste waste Start Generate Waste D1 What is the waste type? Start->D1 P1 Quench Reaction Carefully (if applicable) D1->P1 Reaction Mixture / Aqueous Layers P3 DO NOT QUENCH D1->P3 Unused/Expired Reagent P5 Triple rinse with appropriate solvent D1->P5 Glassware P2 Collect in sealed, labeled container P1->P2 W1 HMPA Waste Stream P2->W1 P4 Seal original container, label as hazardous waste P3->P4 W2 Solid Reagent Waste P4->W2 P6 Collect rinsate in solvent waste P5->P6 W3 Solvent Waste P6->W3

References

An In-Depth Technical Guide to Bromotris(dimethylamino)phosphonium Hexafluorophosphate (BroP) for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of BroP in Modern Organic Synthesis

In the landscape of complex organic synthesis, particularly in the construction of peptides and other amide bond-containing molecules, the choice of a coupling reagent is a critical determinant of success. Bromotris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BroP, has emerged as a powerful and versatile phosphonium salt-based coupling reagent.[1] It is widely utilized for its ability to facilitate efficient amide bond formation, especially in challenging cases such as the coupling of sterically hindered or N-methylated amino acids.[2] This guide provides an in-depth technical overview of BroP, from its fundamental properties and mechanism of action to practical applications, safety considerations, and its place among other contemporary coupling reagents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of BroP in their synthetic endeavors.

Core Characteristics: Physical and Chemical Properties of BroP

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. BroP is a white to off-white crystalline powder that is stable under normal laboratory conditions.[3] A summary of its key properties is presented in the table below.

PropertyValueSource(s)
Chemical Name This compound[4]
Synonyms BroP, Bromotris(N-methylmethanaminato)-phosphorus hexafluorophosphate[4]
CAS Number 50296-37-2[4]
Molecular Formula C6H18BrF6N3P2[2]
Molecular Weight 388.07 g/mol [4]
Melting Point >300 °C (decomposes)[4]
Appearance White to almost white powder/crystal[5]
Solubility Soluble in polar aprotic solvents such as DMF, NMP, and DCM.[1][6][1][6]
Stability Stable under recommended storage conditions.[2]
Storage Store at 2-8°C in a dry, well-ventilated place.[2][2]

Mechanism of Action: The Chemistry of Amide Bond Formation

The efficacy of BroP as a coupling reagent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The generally accepted mechanism involves a series of well-defined steps, which are illustrated in the diagram below.

BroP_Mechanism Carboxylic_Acid R-COOH Carboxylic Acid Carboxylate R-COO⁻ Carboxylate Anion Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) BroP [(Me₂N)₃P-Br]⁺PF₆⁻ BroP Acyloxyphosphonium [(Me₂N)₃P-OCOR]⁺ Acyloxyphosphonium Salt Carboxylate->Acyloxyphosphonium Nucleophilic Attack Amine R'-NH₂ Amine Tetrahedral_Intermediate Tetrahedral Intermediate Acyloxyphosphonium->Tetrahedral_Intermediate Nucleophilic Attack Peptide_Bond R-CO-NH-R' Amide (Peptide) Bond Tetrahedral_Intermediate->Peptide_Bond Collapse & Proton Transfer Byproduct (Me₂N)₃P=O Tris(dimethylamino)phosphine oxide Tetrahedral_Intermediate->Byproduct

Caption: Generalized mechanism of BroP-mediated amide bond formation.

The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically diisopropylethylamine (DIPEA), to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic phosphorus atom of BroP and displacing the bromide ion to form a highly reactive acyloxyphosphonium salt intermediate. The incoming amine then attacks the activated carbonyl carbon of this intermediate, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, forming the desired amide (peptide) bond and releasing tris(dimethylamino)phosphine oxide as a byproduct.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

BroP has proven to be particularly effective in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and development.[8][9] Its high reactivity and ability to overcome steric hindrance make it a valuable tool for the synthesis of complex and "difficult" peptide sequences.

Detailed Step-by-Step Protocol for SPPS using BroP

The following protocol outlines a general procedure for the use of BroP in a manual SPPS workflow. The quantities and reaction times may require optimization based on the specific amino acids being coupled and the nature of the solid support.

SPPS_Workflow Start Start: Resin-bound peptide with N-terminal protecting group Deprotection 1. Deprotection: Remove N-terminal protecting group (e.g., Fmoc with piperidine) Start->Deprotection Washing1 2. Washing: Wash resin with DMF to remove deprotection reagents Deprotection->Washing1 Coupling 3. Coupling: - Add N-protected amino acid, BroP, and DIPEA in DMF - Agitate at room temperature Washing1->Coupling Washing2 4. Washing: Wash resin with DMF to remove excess reagents and byproducts Coupling->Washing2 Completion_Check 5. Completion Check: Perform Kaiser test to confirm complete coupling Washing2->Completion_Check Completion_Check->Coupling Positive test (re-couple) Repeat Repeat for next amino acid Completion_Check->Repeat Negative test End End of Cycle Repeat->Deprotection

Caption: A typical workflow for a single coupling cycle in SPPS using BroP.

Materials and Reagents:

  • Resin-bound peptide with a free N-terminal amine

  • N-α-protected amino acid (e.g., Fmoc-AA-OH)

  • This compound (BroP)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

  • Deprotection (if applicable): If the N-terminus is protected (e.g., with Fmoc), perform deprotection according to standard protocols (e.g., treatment with 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection reagent and byproducts.

  • Coupling:

    • In a separate vial, dissolve the N-α-protected amino acid (2-3 equivalents relative to resin loading) and BroP (2-3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIPEA (4-6 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Monitor the progress of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and then with DCM to remove any remaining reagents and byproducts.

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Comparative Analysis: BroP vs. Other Common Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, safety, and the specific requirements of the synthesis. BroP is part of a larger family of phosphonium and aminium/uronium salt-based reagents. A comparative overview is provided below.

ReagentClassAdvantagesDisadvantages
BroP Phosphonium Salt- Highly effective for sterically hindered and N-methylated amino acids[2]- Fast reaction rates[2]- Byproduct is tris(dimethylamino)phosphine oxide, which can be challenging to remove.
PyBOP Phosphonium Salt- Similar efficiency to BOP but with less hazardous byproducts[10]- Can be less effective than BroP for highly demanding couplings.
HBTU Aminium/Uronium Salt- Widely used, reliable, and cost-effective[11]- Byproducts are generally water-soluble and easily removed- Can cause guanidinylation of the N-terminal amine if used in excess[12]
HATU Aminium/Uronium Salt- Generally considered one of the most powerful coupling reagents, especially for difficult sequences[11]- Lower rates of racemization- More expensive than HBTU

Potential Side Reactions and Mitigation Strategies

While BroP is a highly efficient coupling reagent, like all chemical transformations, side reactions can occur. A primary concern in peptide synthesis is racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. BroP is known to suppress racemization effectively.[13] However, prolonged reaction times or the use of excessive base can increase the risk. Careful monitoring of the reaction and the use of the appropriate stoichiometry of reagents are crucial.

Another potential issue is the formation of byproducts from the reaction of the coupling reagent with the solvent or other species in the reaction mixture. The primary byproduct of BroP-mediated coupling is tris(dimethylamino)phosphine oxide, which is highly polar and can sometimes complicate purification.

Safety, Handling, and Disposal

As with all chemical reagents, proper safety precautions must be observed when handling BroP. It is a flammable solid and can cause skin and respiratory irritation.[3] The most significant hazard associated with its use is the potential for exposure to its byproduct, tris(dimethylamino)phosphine oxide, which may have toxicological properties.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: BroP should always be handled in a well-ventilated chemical fume hood to avoid inhalation of the powder.[3]

Storage and Handling:

  • Store BroP in a tightly sealed container in a cool, dry place, away from sources of ignition.[2]

  • It should be stored separately from strong oxidizing agents.[3]

  • Avoid generating dust during handling.

Disposal:

  • All waste containing BroP and its byproducts should be considered hazardous and disposed of in accordance with local, state, and federal regulations.[1]

  • Contaminated materials should be placed in sealed, properly labeled waste containers.

Synthesis of this compound

While BroP is commercially available, an understanding of its synthesis can be valuable for the research scientist. It is typically prepared from the reaction of tris(dimethylamino)phosphine with a source of bromine, followed by anion exchange with a hexafluorophosphate salt. A general synthetic scheme is outlined below. The reaction should be carried out under anhydrous conditions and an inert atmosphere.

BroP_Synthesis Starting_Materials P(NMe₂)₃ + Br₂ Tris(dimethylamino)phosphine + Bromine Intermediate [(Me₂N)₃P-Br]⁺Br⁻ Bromotris(dimethylamino)phosphonium Bromide Starting_Materials->Intermediate Reaction in an inert solvent BroP [(Me₂N)₃P-Br]⁺PF₆⁻ BroP Intermediate->BroP Anion Exchange Anion_Exchange KPF₆ Potassium Hexafluorophosphate Byproduct KBr Potassium Bromide BroP->Byproduct Precipitation and Filtration

Caption: A simplified schematic for the synthesis of BroP.

Conclusion

This compound (BroP) is a highly effective and valuable reagent in the arsenal of the modern synthetic chemist. Its ability to mediate the formation of amide bonds with high efficiency, particularly in challenging cases, has solidified its role in peptide synthesis and other areas of organic chemistry. By understanding its properties, mechanism of action, and proper handling procedures, researchers can confidently and safely employ BroP to achieve their synthetic goals. As with any powerful tool, a thorough understanding of its capabilities and limitations is the key to its successful application.

References

Methodological & Application

Using BroP for sterically hindered amino acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Using BroP for Sterically Hindered Amino Acid Coupling

Audience: Researchers, scientists, and drug development professionals.

BroP (Bromotris(pyrrolidino)phosphonium Hexafluorophosphate): A High-Potency Reagent for Overcoming Sterically Demanding Peptide Couplings

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The synthesis of peptides and proteins is a cornerstone of biochemical research and pharmaceutical development. The formation of the amide bond is the fundamental reaction in this process, and while seemingly straightforward, it can present significant challenges, particularly when dealing with sterically hindered amino acids.[1] These include α,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib), N-methylated amino acids, and other residues with bulky side chains.[2][3] The steric bulk surrounding the reacting centers (the amine and the carboxylic acid) can dramatically slow down the coupling reaction, leading to incomplete reactions, low yields, and the formation of side products.[4] Overcoming this steric barrier requires highly reactive coupling reagents that can efficiently activate the carboxyl group and facilitate nucleophilic attack by the hindered amine.[3]

Phosphonium salt-based coupling reagents have emerged as powerful tools for these "difficult" couplings.[3][5] Among them, BroP (Bromotris(pyrrolidino)phosphonium hexafluorophosphate) and its close analog PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) are particularly noteworthy for their high reactivity.[6] This guide provides a detailed overview of the mechanism, advantages, and practical application of BroP/PyBroP for the coupling of sterically hindered amino acids, offering field-proven protocols and insights for researchers.

Understanding BroP: Mechanism of Action and Key Advantages

BroP belongs to the family of phosphonium salt coupling reagents, which function by activating the carboxylic acid of an N-protected amino acid.[7] The key to BroP's efficacy lies in its ability to form a highly reactive acylphosphonium salt intermediate.

The coupling process mediated by BroP proceeds through a well-defined pathway:

  • Formation of the Acyloxyphosphonium Salt: In the presence of a tertiary amine base, typically N,N-diisopropylethylamine (DIEA), the carboxyl group of the N-protected amino acid attacks the electrophilic phosphorus atom of BroP. This displaces the bromide ion and forms a highly reactive acyloxyphosphonium salt intermediate.

  • Nucleophilic Attack: The free N-terminal amine of the peptide chain (or the next amino acid) then acts as a nucleophile, attacking the activated carbonyl carbon of the acyloxyphosphonium salt.

  • Peptide Bond Formation: This attack leads to the formation of the desired tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases a phosphine oxide byproduct (tris(pyrrolidino)phosphine oxide).

A significant advantage of phosphonium salts like BroP is that they do not react with the incoming amine component, which can be a side reaction with some uronium/aminium-based reagents.[8]

BroP_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack & Coupling AA_COOH N-Protected Amino Acid (R-COOH) BroP BroP Acyloxyphosphonium Acyloxyphosphonium Salt [R-CO-O-P(Pyr)3]+ Br- AA_COOH->Acyloxyphosphonium + BroP, Base Base Base (DIEA) BroP->Acyloxyphosphonium Base->Acyloxyphosphonium Peptide_Bond New Peptide Bond (R-CO-NH-R') Acyloxyphosphonium->Peptide_Bond + R'-NH2 Byproduct Tris(pyrrolidino) phosphine oxide Acyloxyphosphonium->Byproduct Peptide_NH2 Peptide Chain (R'-NH2) Peptide_NH2->Peptide_Bond

Figure 1. Simplified workflow of BroP-mediated peptide bond formation.

  • High Reactivity: PyBroP is considered a more reactive coupling reagent compared to its BOP and PyBOP counterparts, making it highly effective for difficult couplings involving sterically hindered amino acids like N-methylamino acids or α,α-dialkylglycines, where other reagents may be inefficient.[6][9]

  • Reduced Racemization: While no coupling reagent is entirely free from the risk of racemization, phosphonium salts are generally effective at suppressing this side reaction.[5][6] The choice of base is also crucial; weaker bases like N-methylmorpholine (NMM) or collidine can further minimize epimerization compared to the more commonly used DIEA.[9][10]

  • Safety Profile (PyBroP vs. BOP): A significant advantage of pyrrolidino-based phosphonium salts like PyBroP over the original BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is the avoidance of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][11][12][13] The byproducts of PyBroP are considered less hazardous.[6][12]

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical and depends on the specific amino acid sequence. While BroP/PyBroP excels in sterically demanding situations, it's useful to compare its performance with other common reagents.

Parameter PyBroP/BroP BOP/PyBOP HBTU/HATU
Reactivity Very High. Especially for hindered couplings.[6][9]High. PyBOP is a reliable standard.[6]Very High. HATU is generally considered one of the most efficient.[14]
Primary Use Case Sterically hindered amino acids (N-methyl, α,α-disubstituted).[6][15]General purpose, including difficult couplings.Standard and complex sequences, including long peptides.[1][5]
Racemization Risk Low to moderate. Base selection is critical.[9][10]Low.[6][7]Generally low, especially with HATU (HOAt-based).[10]
Key Byproduct Tris(pyrrolidino)phosphine oxide.HMPA (from BOP, carcinogenic).[11][12] Tris(pyrrolidino)phosphine oxide (from PyBOP).Tetramethylurea.
Safety Concern Generally safer than BOP.BOP produces carcinogenic HMPA.[11]HBTU/HATU are based on potentially explosive HOBt/HOAt.[9]

Experimental Protocols

PART 1: General Protocol for BroP-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for coupling a protected amino acid to a resin-bound peptide using BroP. It assumes a standard Fmoc/tBu solid-phase synthesis strategy.

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (2.0 - 3.0 equivalents based on resin substitution)

  • BroP or PyBroP (2.0 - 3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 - 6.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Kaiser test (or other ninhydrin-based test)

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • Perform N-terminal Fmoc deprotection using standard protocols (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a final wash with DCM and then DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 eq.) and BroP (2.0 eq.) in a minimal amount of DMF.

    • Add this solution to the drained, deprotected resin.

    • Immediately add DIEA (4.0 eq.) to the reaction mixture. For particularly sensitive amino acids where racemization is a concern, consider cooling the reaction vessel to 0°C before adding the base.

    • Agitate the mixture at room temperature. Reaction times can vary from 1 to 4 hours, depending on the steric hindrance of the amino acids being coupled.

  • Monitoring the Reaction:

    • After the desired time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (beads remain colorless or yellow) indicates the reaction is complete. If the test is positive (beads turn blue/purple), the coupling is incomplete. The reaction can be allowed to proceed longer or a second coupling can be performed.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow cluster_coupling Coupling Cycle start Start: Resin-bound Peptide swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 add_reagents 4. Add Fmoc-AA, BroP, and DIEA wash1->add_reagents react 5. Agitate at RT (1-4 hours) add_reagents->react monitor 6. Monitor with Kaiser Test react->monitor monitor->add_reagents Positive (Recouple) wash2 7. Wash (DMF, DCM) monitor->wash2 Negative next_cycle Ready for Next Cycle wash2->next_cycle

Figure 2. Standard SPPS workflow using BroP for amino acid coupling.

PART 2: Protocol for Coupling Highly Hindered N-Methyl Amino Acids

Coupling N-methylated amino acids is notoriously difficult. This protocol provides a more robust procedure using PyBroP, which is often cited for this specific application.[6]

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-N-methyl-amino acid (2.0 equivalents)

  • PyBroP (2.0 equivalents)

  • DIPEA (6.0 equivalents)

  • DCM or DMF

  • Resin Preparation:

    • Follow the standard deprotection and washing steps as described in the general protocol. Suspend the final washed resin in DCM (approx. 10 mL per gram of resin).[16]

  • Coupling Reaction:

    • In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (2.0 eq.) in DCM or DMF and add it to the resin suspension.[16]

    • Add PyBroP (2.0 eq.) to the mixture.[16]

    • Cool the entire reaction vessel to 0°C in an ice bath.[16]

    • Add the larger excess of DIPEA (6.0 eq.).[16]

    • Agitate the mixture at 0°C for 1-2 minutes, then allow it to warm to room temperature and continue agitating for at least 1 hour, and potentially longer (2-4 hours).[16]

  • Monitoring and Washing:

    • Monitor the reaction using a test appropriate for secondary amines (e.g., a chloranil test), as the Kaiser test gives a false negative for N-methylated amines.

    • Once complete, filter the resin and wash thoroughly with DCM and DMF to prepare for the next cycle.[16]

Trustworthiness & Self-Validation: Troubleshooting Guide
Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient reaction time for a particularly hindered coupling.Extend the reaction time. If still incomplete, perform a second coupling (recouple) with fresh reagents.
Low reactivity of reagents.Ensure BroP/PyBroP and solvents are anhydrous. Moisture degrades the reagent.
Aggregation of peptide chain.Consider using a different solvent system (e.g., adding DCM or NMP) to disrupt secondary structures.
Observed Racemization Base is too strong or used in too high a concentration.Reduce the amount of DIEA. For very sensitive residues, switch to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[9][10]
Prolonged activation time before adding the amine.Avoid lengthy pre-activation steps. Add the amine component as soon as possible after the activation mixture is prepared.

References

Application Notes & Protocols: Esterification via Acyloxyphosphonium Intermediates Using the BroP Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The formation of ester bonds is a cornerstone of organic synthesis, pivotal in the fields of medicinal chemistry, natural product synthesis, and materials science. While numerous methods exist, the coupling of sterically demanding or sensitive substrates remains a significant challenge. This guide provides an in-depth exploration of Bromotripyrrolidinophosphonium hexafluorophosphate (BroP), a highly efficient phosphonium salt-type coupling reagent, for the synthesis of esters from carboxylic acids and alcohols. We will detail the mechanistic underpinnings of the reaction, its significant advantages over classical reagents, a comprehensive, field-tested protocol, and insights into its substrate scope and limitations.

Introduction: The Need for Advanced Coupling Reagents

Traditional esterification methods, such as the Fischer-Speier reaction, often require harsh acidic conditions and high temperatures, making them unsuitable for complex molecules with sensitive functional groups.[1] Milder methods, including carbodiimide-mediated couplings (e.g., DCC, EDC), were developed to address these limitations. However, these can suffer from side reactions, racemization in chiral substrates, and the formation of difficult-to-remove byproducts like N-acylureas.[2][3]

Phosphonium salt-based coupling reagents emerged as powerful alternatives, offering rapid reaction rates and high yields under mild conditions.[4] BroP (Bromotripyrrolidinophosphonium hexafluorophosphate) is a notable member of this class, recognized for its high reactivity, often surpassing that of its well-known predecessor, BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).[4] A critical advantage of BroP is that its use avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which is an unavoidable consequence of using BOP.[5] This makes BroP a safer and more environmentally responsible choice in modern synthetic laboratories.

The BroP Advantage: Causality Behind the Choice

The selection of a coupling reagent is a critical decision in a synthetic workflow. BroP offers several distinct advantages rooted in its chemical properties:

  • High Reactivity: BroP is among the more reactive phosphonium salt reagents, enabling the esterification of challenging substrates, including sterically hindered carboxylic acids and alcohols where other reagents may fail.[4]

  • Mild Reaction Conditions: The reaction proceeds efficiently at or below room temperature, preserving the integrity of sensitive functional groups and minimizing the risk of epimerization of chiral centers.[2]

  • Suppression of Side Reactions: Unlike carbodiimides, BroP does not typically form N-acylurea byproducts.[2] Its structure also mitigates side reactions like asparagine and glutamine dehydration observed in peptide synthesis.[2]

  • Safety Profile: The primary byproduct of BroP is tripyrrolidinophosphine oxide, which is significantly less hazardous than the regulated carcinogen HMPA generated by BOP.[4][5] This simplifies waste disposal and enhances operator safety.

Reaction Mechanism: The Acyloxyphosphonium Pathway

The efficacy of BroP in mediating esterification stems from the in situ activation of the carboxylic acid. The reaction proceeds through a well-established pathway for phosphonium salts.[6]

  • Activation: In the presence of a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine), the carboxylic acid is deprotonated to form a carboxylate anion.

  • Acyloxyphosphonium Salt Formation: The carboxylate attacks the electrophilic phosphorus center of BroP, displacing the bromide ion to form a highly reactive acyloxyphosphonium salt intermediate. This intermediate is a potent acylating agent.

  • Nucleophilic Attack: The alcohol, acting as the nucleophile, attacks the activated carbonyl carbon of the acyloxyphosphonium intermediate.

  • Product Formation: This attack leads to the formation of a tetrahedral intermediate which then collapses to yield the desired ester and the tripyrrolidinophosphine oxide byproduct.

This mechanistic pathway is visualized in the diagram below.

Esterification_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Activation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Product Formation RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Alcohol Alcohol (R'-OH) Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral BroP BroP Reagent Br_ion Br⁻ BroP->Br_ion Base Base (e.g., DIPEA) BaseH Protonated Base Acyloxyphosphonium Acyloxyphosphonium Salt [R-CO-O-P(Pyr)₃]⁺ Carboxylate->Acyloxyphosphonium + BroP Acyloxyphosphonium->Tetrahedral + R'-OH Ester Ester (R-COOR') Tetrahedral->Ester Byproduct Tripyrrolidinophosphine Oxide Tetrahedral->Byproduct

Caption: Proposed mechanism for BroP-mediated esterification.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the esterification of a generic carboxylic acid and alcohol. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

4.1. Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.0 - 1.5 eq)

  • BroP (1.1 - 1.3 eq)

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

4.2. Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, add the carboxylic acid (1.0 eq) and the alcohol (1.0-1.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Dissolve the substrates in an appropriate volume of anhydrous DCM or MeCN (to achieve a concentration of ~0.1-0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the base and coupling reagent and to minimize potential side reactions.

  • Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) dropwise to the stirred solution. A mild base is used to deprotonate the carboxylic acid without competing as a nucleophile.

  • Reagent Addition: Add the BroP reagent (1.1-1.3 eq) portion-wise over 2-3 minutes. A slight excess of the coupling reagent ensures complete activation of the carboxylic acid.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: a. Upon completion, dilute the reaction mixture with DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water.[7] c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel to remove the tripyrrolidinophosphine oxide byproduct and any other impurities.

Protocol_Workflow A 1. Combine Acid & Alcohol in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Base (e.g., DIPEA) B->C D 4. Add BroP Reagent C->D E 5. Stir at 0 °C -> RT Monitor by TLC/LC-MS D->E F 6. Aqueous Work-up (NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Experimental workflow for BroP-mediated esterification.

Substrate Scope, Performance, and Limitations

The high reactivity of BroP makes it particularly suitable for challenging esterifications that are often problematic with other reagents.

ParameterSubstrate ClassTypical Conditions & Expected OutcomeRationale / Citation
Carboxylic Acid Aliphatic & Aromatic1.1-1.2 eq BroP, 1-3h, RT. High yields expected.General high reactivity of phosphonium salts.[2][4]
α-Chiral Acids0 °C to RT. Low epimerization expected.Mild conditions and rapid reaction rates minimize racemization.[2]
Sterically Hindered1.2-1.3 eq BroP, potentially longer reaction times or slight warming (e.g., 40 °C). Good to high yields.BroP's high reactivity is advantageous for hindered substrates.[4]
Alcohol Primary & Phenols1.1 eq BroP, 1-2h, RT. Excellent yields.These are highly reactive nucleophiles for this transformation.[8]
Secondary1.2 eq BroP, 2-6h, RT. Good to high yields.Slower than primary alcohols but generally effective.[8]
Tertiary Alcohols Key Application. 1.3 eq BroP, longer reaction times (4-24h), may require warming. Moderate to good yields.This is a challenging transformation where many reagents fail. BroP's high reactivity offers a potential solution.[8] Esterification of tertiary alcohols is notoriously difficult.[7]

Limitations:

  • Cost: Phosphonium reagents like BroP are generally more expensive than simple carbodiimides or acid chlorides, making them more suitable for high-value, small-scale syntheses.

  • Byproduct Removal: While safer than HMPA, the tripyrrolidinophosphine oxide byproduct is polar and requires chromatographic purification for complete removal.

  • Highly Acid-Sensitive Substrates: While the reaction is generally neutral to slightly basic, the presence of the Lewis acidic phosphonium intermediate could potentially affect extremely acid-labile protecting groups. Careful evaluation is recommended.

Conclusion

BroP stands out as a premier coupling reagent for the synthesis of esters under mild conditions. Its high reactivity, broad substrate applicability—especially for challenging, sterically hindered couplings—and favorable safety profile compared to first-generation phosphonium salts make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the underlying mechanism and following a robust, validated protocol, synthetic chemists can leverage the power of BroP to efficiently construct complex ester linkages, accelerating research and development in a safer, more effective manner.

References

Application Notes & Protocol: Efficient Coupling of N-Methyl Amino Acids Using BroP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenge of N-Methyl Amino Acid Incorporation

N-methylated amino acids are invaluable tools in medicinal chemistry and drug development.[1][2][3] Incorporating them into peptide sequences can significantly enhance pharmacological properties, including increased metabolic stability against proteases, improved membrane permeability, and greater conformational rigidity, which can lead to higher receptor affinity and selectivity.[1][3][4] However, these benefits come with a significant synthetic challenge. The steric hindrance introduced by the N-methyl group on the secondary amine slows down the coupling reaction, often leading to incomplete reactions and low yields.[5][6]

Furthermore, the prolonged reaction times and basic conditions required for coupling sterically hindered amino acids increase the risk of racemization at the α-carbon.[5][7] This occurs primarily through the formation of a 5(4H)-oxazolone intermediate, which has an acidic α-proton that can be easily abstracted by a base, leading to a loss of stereochemical integrity.[5][8] Therefore, the choice of coupling reagent is critical for the successful synthesis of peptides containing N-methylated residues.

BroP: A Powerful Reagent for Hindered Couplings

Bromotripyrrolidinophosphonium hexafluorophosphate (BroP) is a phosphonium salt-based coupling reagent that has proven to be highly effective for the coupling of sterically hindered amino acids, particularly N-methylated ones.[9][10][11] Unlike many other common coupling reagents, BroP does not rely on the formation of a hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt) active ester. Instead, it directly activates the carboxylic acid, likely through the formation of a highly reactive acyloxyphosphonium intermediate.[11][12] This intermediate is then readily attacked by the nucleophilic amine.

The key advantage of BroP in the context of N-methyl amino acids is its high reactivity, which can overcome the steric hindrance and drive the reaction to completion more efficiently than many uronium-based reagents like HBTU or HCTU.[11][12][13] Studies have shown that phosphonium salts like PyBroP (a pyrrolidino derivative of BroP) and PyCloP are significantly more effective than their HOBt-based analogue, PyBOP, for coupling N-methylated amino esters, resulting in excellent yields with minimal epimerization.[11][12]

It is important to note that while the original BOP reagent was effective, it produced the carcinogenic byproduct hexamethylphosphoramide (HMPA).[14][15] BroP and its pyrrolidino-based counterparts like PyBroP were developed to avoid the formation of this toxic byproduct, making them safer alternatives for peptide synthesis.[9][14]

Mechanistic Insight into BroP Activation

The generally accepted mechanism for peptide bond formation using phosphonium salt reagents like BroP involves the activation of the carboxylic acid to form a highly reactive intermediate. This process is facilitated by a base, which deprotonates the carboxylic acid.

BroP_Mechanism RCOOH N-Protected Amino Acid (R-COOH) RCOO_neg Carboxylate (R-COO⁻) RCOOH->RCOO_neg + Base - HB⁺ Base Base (e.g., DIPEA) Acyloxyphosphonium Acyloxyphosphonium Intermediate RCOO_neg->Acyloxyphosphonium + BroP - Br⁻ BroP BroP Peptide Dipeptide Acyloxyphosphonium->Peptide + R'-NHMe Byproduct Phosphoramide Byproduct N_Me_Amine N-Methyl Amino Component (R'-NHMe)

Caption: Proposed mechanism of BroP-mediated amide bond formation.

Detailed Protocol for Coupling N-Methyl Amino Acids with BroP (Solid-Phase)

This protocol provides a general guideline for the solid-phase synthesis of peptides containing N-methylated amino acids using BroP. Optimization of equivalents, reaction times, and temperature may be necessary depending on the specific amino acid sequences.

Materials and Reagents:

  • Fmoc-protected N-methyl amino acid

  • Resin-bound peptide with a free N-terminal amine

  • Bromotripyrrolidinophosphonium hexafluorophosphate (BroP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Reaction vessel suitable for solid-phase peptide synthesis (SPPS)

  • Inert gas atmosphere (Nitrogen or Argon)

Protocol Steps:

  • Resin Preparation:

    • Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide has been completely removed using standard deprotection procedures.

    • Wash the resin thoroughly with DMF and then with DCM.

    • Swell the resin in the chosen solvent (DCM or DMF, approximately 10 mL per gram of resin) for at least 30 minutes.

  • Amino Acid and Coupling Reagent Preparation:

    • In a separate flask, dissolve the Fmoc-N-methyl amino acid (2 equivalents based on resin substitution) in DCM or DMF.

    • Add the amino acid solution to the swollen resin.

    • Add BroP (2 equivalents based on resin substitution) to the resin suspension.

  • Coupling Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath. This is crucial to minimize potential side reactions and racemization, especially during the initial activation phase.

    • Slowly add DIPEA (6 equivalents based on resin substitution) to the cooled mixture. A significant excess of this hindered base is often required to facilitate the reaction with the sterically hindered secondary amine.[16]

    • Allow the reaction to mix at 0 °C for approximately 1 minute.

    • Remove the ice bath and continue mixing at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • The progress of the coupling reaction should be monitored. The standard ninhydrin (Kaiser) test is not suitable for secondary amines like N-methyl amino acids.

    • The bromophenol blue test is a reliable alternative for monitoring the presence of free secondary amines on the resin.[5][13] A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[13]

  • Work-up and Washing:

    • If the coupling is incomplete after the initial reaction time, a second coupling can be performed by repeating steps 2-4.

    • Once the reaction is complete, filter the resin and wash it thoroughly with DCM (3 times), followed by DMF (3 times), and finally with DCM or methanol (3 times) to remove any excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Visualization of the Coupling Workflow

SPPS_Workflow Start Start: Resin with free N-terminal amine Swell Swell Resin (DCM or DMF) Start->Swell Add_AA Add Fmoc-N-Me-AA (2 eq.) Add BroP (2 eq.) Swell->Add_AA Cool Cool to 0 °C Add_AA->Cool Add_Base Add DIPEA (6 eq.) Cool->Add_Base React React at RT (1-2 hours) Add_Base->React Monitor Monitor with Bromophenol Blue Test React->Monitor Monitor->Add_AA Incomplete (Blue/Green) Recouple Wash Filter and Wash Resin Monitor->Wash Complete (Yellow) End End: Resin with coupled N-Me-AA Wash->End

Caption: Solid-phase coupling workflow for N-methyl amino acids using BroP.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction Insufficient activation or reaction time due to steric hindrance.- Perform a double or even triple coupling.[5]- Increase the coupling time (e.g., up to 4 hours), but monitor for racemization.- Ensure reagents are fresh and anhydrous.
Racemization / Epimerization Prolonged exposure to basic conditions; elevated temperature.- Maintain a low temperature (0 °C) during the addition of the base.[11]- Use a sterically hindered, weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[5][17]- Minimize the pre-activation time before adding the activated amino acid to the resin.
Side Reactions (e.g., N-carboxyanhydride formation) This can be an issue with certain Boc-protected amino acids, particularly with highly activating reagents like BroP.[11][12]- This is less common with Fmoc chemistry. If using Boc-protected amino acids, consider alternative coupling reagents for sensitive residues like Val or MeVal.[11][12]
Difficulty in Removing Byproducts The phosphonium byproducts are generally soluble in common washing solvents.- Ensure thorough washing of the resin with both DCM and DMF after the coupling step.

Conclusion

The coupling of N-methylated amino acids is a critical yet challenging step in the synthesis of modified peptides for therapeutic applications. BroP stands out as a highly effective phosphonium-based reagent that can achieve high coupling efficiencies for these sterically demanding residues. By carefully controlling the reaction conditions, particularly temperature and the choice of base, researchers can successfully incorporate N-methyl amino acids while minimizing side reactions like racemization. The protocol and troubleshooting guide provided here serve as a robust starting point for scientists and drug development professionals aiming to leverage the benefits of N-methylation in their peptide-based projects.

References

Application Notes & Protocols: Solution-Phase Synthesis Using Bromotris(dimethylamino)phosphonium Hexafluorophosphate (BroP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of BroP in Modern Synthesis

In the landscape of organic synthesis, the formation of amide bonds is a cornerstone reaction, critical to the construction of peptides, pharmaceuticals, and novel materials.[1][2] The choice of coupling reagent is paramount, dictating reaction efficiency, yield, and the preservation of chiral integrity.[3] Bromotris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BroP, has emerged as a powerful phosphonium salt-based coupling reagent valued for its high reactivity and stability.[4][5]

Unlike traditional carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC), which often require additives like 1-Hydroxybenzotriazole (HOBt) to boost efficiency and suppress racemization, BroP functions effectively on its own.[6] It is particularly renowned for its exceptional performance in challenging coupling scenarios, such as those involving sterically hindered or N-methylated amino acids, where other reagents may falter.[4][6] This guide provides an in-depth exploration of BroP's mechanism, applications, and detailed protocols for its use in solution-phase synthesis, designed for researchers and drug development professionals seeking to leverage its synthetic advantages.

Mechanism of Action: Activating the Carboxyl Group

The efficacy of BroP lies in its ability to convert a carboxylic acid into a highly reactive acylphosphonium salt intermediate.[7] This activation process is swift and efficient, paving the way for nucleophilic attack by an amine to form the desired amide bond.

The key steps are:

  • Initial Activation: The carboxylate oxygen of the N-protected amino acid or carboxylic acid attacks the electrophilic phosphorus center of BroP.

  • Intermediate Formation: This attack displaces the bromide ion, forming a highly reactive acyloxyphosphonium intermediate. This species is an excellent leaving group.

  • Nucleophilic Attack: The free amino group of the second reactant (the nucleophile) attacks the activated carbonyl carbon.

  • Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the stable amide bond and the water-soluble byproduct, tris(dimethylamino)phosphine oxide (HMPA is not a byproduct of BroP, distinguishing it from its predecessor, BOP).[6] The hexafluorophosphate anion ensures the salt is stable and easy to handle.

BroP_Mechanism RCOOH R-COOH (Carboxylic Acid) Activated_Ester [R-COO-P(NMe₂)₃]⁺ (Acyloxyphosphonium Intermediate) RCOOH->Activated_Ester + BroP - Br⁻ BroP [(Me₂N)₃P-Br]⁺PF₆⁻ (BroP) RNH2 R'-NH₂ (Amine) Base Base (e.g., DIPEA) Base->RCOOH Amide R-CO-NH-R' (Amide Product) Activated_Ester->Amide Byproduct (Me₂N)₃P=O (Phosphine Oxide)

Caption: Generalized mechanism of BroP-mediated amide bond formation.

Core Applications & Protocols

BroP is a versatile reagent, but it excels in the formation of amide and peptide bonds, particularly in solution-phase synthesis where purification strategies can easily remove the water-soluble byproducts.

Application 1: General Amide Bond Synthesis

This protocol outlines a standard procedure for coupling a generic carboxylic acid and a primary or secondary amine in solution.

Experimental Protocol: General Amide Coupling

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), approx. 0.1–0.5 M).

  • Amine Addition: Add the amine (1.0–1.2 eq.) to the solution. If the amine is provided as a hydrochloride salt, an additional equivalent of base is required to neutralize it.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5–3.0 eq.), to the reaction mixture.[8] The base scavenges the proton from the carboxylic acid and any protons released during the reaction.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This is crucial for minimizing potential side reactions and racemization, especially with chiral substrates.

  • BroP Addition: Add this compound (BroP) (1.05–1.2 eq.) to the cooled solution in one portion.[8]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1–4 hours).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic phase sequentially with a mild acid (e.g., 5% KHSO₄ or 1M HCl) to remove excess base, followed by a mild base (e.g., 5% NaHCO₃) to remove unreacted acid, and finally with brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Data Summary: General Amide Synthesis

ParameterRecommended ValueRationale
Carboxylic Acid1.0 eq.Limiting reagent
Amine1.0–1.2 eq.Slight excess ensures complete consumption of the acid
BroP1.05–1.2 eq.Ensures efficient activation of the carboxylic acid
Base (DIPEA)2.5–3.0 eq.Neutralizes the acid and protons generated during coupling
Temperature0 °C to RTMinimizes racemization and side reactions
Typical Time1–4 hoursVaries based on substrate reactivity
Expected Yield85–98%Dependent on substrate complexity and purification
Application 2: Solution-Phase Peptide Synthesis with Hindered Amino Acids

BroP is highly effective for coupling sterically demanding amino acids, such as N-methylated or α,α-disubstituted residues, where reagents like HBTU or DCC may provide low yields.[4][6] Its high reactivity drives the reaction to completion with minimal epimerization.

Peptide_Workflow Start Start: Protected Amino Acids (AA1-COOH, H₂N-AA2-OR) Dissolve 1. Dissolve AA1-COOH & H₂N-AA2-OR in anhydrous DCM/DMF Start->Dissolve AddBase 2. Add DIPEA (2.5 eq.) Dissolve->AddBase Cool 3. Cool to 0°C AddBase->Cool AddBroP 4. Add BroP (1.1 eq.) Cool->AddBroP React 5. Stir 0.5h at 0°C, then 2-6h at Room Temp AddBroP->React Monitor 6. Monitor via TLC/LC-MS React->Monitor Workup 7. Aqueous Work-up (Acid/Base Washes) Monitor->Workup Reaction Complete Purify 8. Column Chromatography Workup->Purify End End: Protected Dipeptide Purify->End

Caption: Workflow for BroP-mediated solution-phase peptide coupling.

Protocol: Coupling of Nα-Boc-L-Valine with L-Proline Methyl Ester

This protocol exemplifies the coupling of a hindered amino acid (Valine) to a secondary amine (Proline).

  • Reagent Preparation: Dissolve Nα-Boc-L-Valine (1.0 eq.) and L-Proline methyl ester hydrochloride (1.05 eq.) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq.) to the solution to neutralize the hydrochloride salt and the carboxylic acid.

  • Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.

  • BroP Addition: Add BroP (1.1 eq.) to the stirring solution. A slight cloudiness may be observed, which is normal.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4–6 hours.

  • Monitoring & Work-up: Follow steps 6-7 from the General Amide Coupling protocol. The tris(dimethylamino)phosphine oxide byproduct is highly polar and is readily removed during the aqueous washes.

  • Purification: The crude dipeptide can be purified via silica gel chromatography using a hexane/ethyl acetate gradient to yield the protected dipeptide.

Practical Considerations and Safety

Handling and Storage:

  • BroP is a stable, non-hygroscopic solid that is easy to handle.[4] However, like all chemical reagents, it should be handled in a well-ventilated fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Store BroP in a tightly sealed container in a cool, dry place (2–8°C is recommended) to ensure its long-term stability.[4]

Solvent and Base Selection:

  • Solvents: Anhydrous DCM, DMF, and acetonitrile are common solvents. DCM is often preferred for its volatility, which simplifies product isolation. DMF can be advantageous for substrates with poor solubility.

  • Base: A non-nucleophilic tertiary amine base is essential. DIPEA is the most common choice. Avoid primary or secondary amines as they will compete in the coupling reaction.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, a small additional portion of BroP (0.1–0.2 eq.) can be added. For very difficult couplings, switching to a more polar solvent like DMF or slightly increasing the reaction temperature may be beneficial.

  • Epimerization: While BroP is known for low racemization, this risk increases with prolonged reaction times or elevated temperatures, especially for sensitive amino acids.[6] It is crucial to start the reaction at 0 °C.

References

BroP Reagent in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction

In the intricate field of natural product total synthesis, the formation of amide and ester bonds is a fundamental and often challenging step. The choice of coupling reagent is critical to the success of a synthetic campaign, directly impacting yield, purity, and the preservation of stereochemical integrity. Among the arsenal of available reagents, Bromotris(dimethylamino)phosphonium hexafluorophosphate (BroP) has emerged as a powerful and versatile tool.[1] BroP is a phosphonium salt-type reagent prized for its high reactivity and efficacy in complex molecular environments, particularly in peptide synthesis and the construction of depsipeptides.

This guide provides an in-depth exploration of BroP's applications in natural product synthesis. We will delve into its mechanism of action, highlight its advantages over other coupling reagents, present detailed protocols for its use, and showcase its successful application in the total synthesis of complex natural products.

Mechanism of Action: Efficient Carboxylic Acid Activation

The efficacy of BroP lies in its ability to rapidly activate a carboxylic acid, transforming it into a highly reactive acylphosphonium species. This process is outlined below:

  • Initial Activation: The carboxylate anion attacks the electrophilic phosphorus center of BroP.

  • Intermediate Formation: This attack displaces the bromide ion, forming a reactive O-acylphosphonium intermediate.

  • Nucleophilic Attack: The amine (for amide bond formation) or alcohol (for ester bond formation) then attacks the activated carbonyl carbon.

  • Product Formation: The desired amide or ester bond is formed, releasing tris(dimethylamino)phosphine oxide as a water-soluble byproduct.

A key advantage of phosphonium salts like BroP is that they do not react with the amine nucleophile, which can be a side reaction with uronium/aminium reagents, preventing the formation of guanidinium byproducts.[2][3]

BroP_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO_neg R-COO⁻ RCOOH->RCOO_neg Deprotonation Base Base (e.g., DIPEA) Acylphosphonium [R-CO-O-P(NMe₂)₃]⁺ (Acylphosphonium Intermediate) RCOO_neg->Acylphosphonium Activation BroP BroP {[P(NMe₂)₃Br]⁺PF₆⁻} BroP->Acylphosphonium Activation Amide R-CO-NH-R' (Amide Product) Acylphosphonium->Amide Nucleophilic Attack Byproduct O=P(NMe₂)₃ (Byproduct) Acylphosphonium->Byproduct Byproduct Formation Amine R'-NH₂ (Amine)

Caption: Generalized mechanism of BroP-mediated amide bond formation.

Key Advantages of BroP in Complex Synthesis

Researchers choose BroP for several compelling reasons, especially when dealing with the sensitive and sterically demanding substrates often encountered in natural product synthesis.

  • High Reactivity and Efficiency: BroP is known for its ability to facilitate rapid and clean amide bond formation, even with sterically hindered amino acids or fragments. This is crucial for maximizing yields in multi-step syntheses.

  • Suppression of Racemization: Preserving the stereochemical integrity of chiral centers is paramount. The formation of an oxazolone intermediate is a common pathway for racemization during peptide coupling.[4][5] While no reagent completely eliminates this risk, phosphonium reagents like BroP are generally considered effective at minimizing racemization, particularly when compared to some other methods.[6][7] The choice of base and reaction conditions also plays a significant role.[5][8]

  • Utility with N-methylated Amino Acids: The coupling of N-methylated amino acids is notoriously difficult. Halogenophosphonium reagents like BroP and its pyrrolidine-based analogue, PyBroP, have demonstrated superior performance in these challenging couplings compared to HOBt-based reagents.[4][9]

  • Favorable Byproduct Profile: The primary phosphorus-containing byproduct of BroP is tris(dimethylamino)phosphine oxide (HMPA's oxide). While the related BOP reagent produces the carcinogen hexamethylphosphoramide (HMPA), BroP itself does not.[6][10][11] However, it's worth noting that analogues like PyBroP were developed to avoid HMPA formation altogether by replacing the dimethylamino groups with pyrrolidino groups.[4][12]

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is a critical decision in synthesis design. Here is a comparison of BroP with other widely used reagents.

Reagent ClassExample(s)Key AdvantagesCommon Side Reactions/Drawbacks
Phosphonium BroP , PyBOP, PyAOPHigh reactivity, good for hindered couplings, low racemization, no guanidinylation.[3][7][9]Byproducts can be difficult to remove; solutions in DMF have moderate stability.[3]
Aminium/Uronium HBTU, HATU, HCTUHigh reactivity, rapid coupling times, good solubility, stable solutions in DMF.[10]Can cause guanidinylation of the N-terminal amine; potential for racemization.[2][3]
Carbodiimide DCC, DIC, EDCCost-effective, widely used.[6] EDC and its byproduct are water-soluble.[9]Racemization can be significant without additives (e.g., HOBt, Oxyma).[6][8][9] Insoluble DCU byproduct (from DCC).[6]
Organophosphorus DEPBTExcellent for preventing racemization, especially with sensitive residues like His.[7][13]May have slower reaction rates compared to phosphonium or uronium reagents.

Application Notes: BroP in Total Synthesis

BroP has been instrumental in the total synthesis of several complex natural products, often succeeding where other reagents failed.

Case Study: Synthesis of Microcolin B

In the total synthesis of the potent immunosuppressant microcolin B, Andrus and coworkers utilized BroP for a challenging fragment coupling. The reaction involved joining a complex dipeptide acid with a sensitive amine component. BroP was selected for its proven efficacy in coupling sterically hindered and N-methylated amino acid residues, demonstrating its power in constructing complex peptide-like natural products.[4]

Case Study: Synthesis of Depsipeptides

Depsipeptides are natural products containing both amide and ester linkages. The synthesis of these molecules, such as jasplakinolide, requires chemoselective bond-forming reactions. Phosphonium reagents like BroP and its analogues are well-suited for this task. They can efficiently form the crucial amide bonds under conditions that are mild enough to preserve the integrity of existing ester functionalities and other sensitive groups within the molecule.

Experimental Protocols

The following are general, representative protocols for using BroP. Researchers must optimize conditions for their specific substrates.

Protocol 1: General BroP-Mediated Amide Coupling (Solution Phase)

This protocol details a standard procedure for coupling a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • BroP (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and BroP (1.2 eq) in anhydrous DCM or DMF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the mixture. The base is crucial for deprotonating the carboxylic acid and neutralizing the generated hexafluorophosphoric acid.

  • Stir the reaction mixture at 0 °C for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq), either neat or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid & BroP in anhydrous solvent B Cool to 0 °C A->B C Add DIPEA (Base) B->C D Pre-activate (15 min) C->D E Add Amine D->E F Warm to RT & Stir (2-16h) E->F G Monitor (TLC/LC-MS) F->G H Quench & Extract G->H I Aqueous Washes (Acid, Base, Brine) H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K L L K->L Pure Amide

Caption: General workflow for a BroP-mediated amide coupling reaction.

Protocol 2: Coupling of N-Methyl Amino Acids on Solid Support

This protocol is adapted for Solid Phase Peptide Synthesis (SPPS), a common scenario in natural product synthesis.[14]

Materials:

  • Resin-bound peptide with free N-terminal amine (1.0 eq)

  • N-protected, N-methyl amino acid (2.0 eq)

  • BroP (2.0 eq)

  • Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the resin-bound peptide in anhydrous DCM in a peptide synthesis vessel.

  • In a separate flask, dissolve the N-protected, N-methyl amino acid (2.0 eq) and BroP (2.0 eq) in a minimal amount of DCM or DMF.

  • Add the solution of the acid and reagent to the resin.

  • Cool the vessel to 0 °C.

  • Add DIPEA (6.0 eq) and agitate the mixture at 0 °C for 5 minutes.

  • Allow the reaction to warm to room temperature and continue agitation for 1-2 hours.[14]

  • Drain the reaction solvent and wash the resin thoroughly with DCM, DMF, and finally DCM again.

  • Perform a Kaiser test or other qualitative test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

Conclusion

BroP is a highly effective phosphonium salt coupling reagent that serves as a valuable asset in the synthesis of complex natural products. Its ability to mediate challenging couplings, particularly those involving sterically hindered or N-methylated residues, while maintaining stereochemical integrity, makes it a powerful choice for synthetic chemists.[4] By understanding its mechanism, advantages, and appropriate application protocols, researchers and drug development professionals can confidently employ BroP to overcome synthetic hurdles on the path to constructing intricate and biologically significant molecules.

References

Introduction: The Critical Role of Carboxylic Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: A Comprehensive Guide to Carboxylic Acid Activation with BroP

For researchers, scientists, and drug development professionals, the efficient formation of amide bonds is a cornerstone of modern organic synthesis. This guide provides an in-depth exploration of Bromotri(pyrrolidino)phosphonium hexafluorophosphate (BroP), a powerful phosphonium salt-based coupling reagent. We will delve into its mechanism, applications, and provide detailed protocols to empower you in your synthetic endeavors.

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[1][2] This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[3] A multitude of coupling reagents have been developed to achieve this transformation, each with its own set of advantages and disadvantages.[4][5]

Among these, phosphonium salt reagents have emerged as highly effective activators.[6] BroP stands out for its high reactivity, making it particularly useful for challenging couplings, such as those involving sterically hindered amino acids or N-methylated amino acids.[4][7][8]

Mechanism of Action: How BroP Facilitates Amide Bond Formation

The efficacy of BroP lies in its ability to rapidly convert a carboxylic acid into a highly reactive acylphosphonium salt. The reaction proceeds through the following key steps:

  • Activation: The carboxylic acid, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), attacks the phosphorus atom of BroP. This results in the displacement of the bromide ion and the formation of a reactive acyloxyphosphonium salt intermediate.

  • Nucleophilic Attack: The amine component then attacks the carbonyl carbon of the activated acylphosphonium salt.

  • Product Formation: This attack leads to the formation of the desired amide bond and the release of a phosphine oxide byproduct.

BroP_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Salt Intermediate Carboxylic_Acid->Acyloxyphosphonium + BroP, Base BroP BroP Base Base (e.g., DIPEA) Amide Amide (R-CONH-R') Acyloxyphosphonium->Amide Byproduct Phosphine Oxide Byproduct Acyloxyphosphonium->Byproduct Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack

Caption: Mechanism of BroP-mediated amide bond formation.

A significant advantage of phosphonium salts like BroP is that they do not react with the amine nucleophile, preventing the formation of unwanted guanidinium byproducts that can occur with uronium-based reagents.[3]

Applications in Synthesis

BroP has proven to be a versatile and robust reagent for a wide range of synthetic applications, particularly in peptide synthesis and the construction of complex organic molecules.

Peptide Synthesis

BroP is highly effective in both solid-phase and solution-phase peptide synthesis.[8] Its high reactivity is especially beneficial for:

  • Coupling of Sterically Hindered Amino Acids: BroP can efficiently mediate the coupling of challenging residues like α,α-disubstituted amino acids.[8]

  • N-Methylated Amino Acids: The formation of peptide bonds involving N-methylated amino acids is notoriously difficult, but BroP facilitates these couplings with high yields.[7][8]

  • Minimizing Racemization: While no coupling reagent can completely eliminate racemization, phosphonium salts like BroP are known for their ability to suppress this side reaction, particularly when compared to older methods.[9][10]

Macrolactamization

The intramolecular cyclization to form macrolactams is a critical step in the synthesis of many natural products and pharmaceuticals. BroP can be employed to facilitate this transformation, often providing good yields where other reagents may fail.

Synthesis of Complex Molecules

The reliability and effectiveness of BroP have led to its use in the total synthesis of complex natural products. Its ability to forge difficult amide bonds is a key asset in multi-step synthetic sequences.[6]

Table 1: Comparison of BroP with Other Common Coupling Reagents

ReagentClassAdvantagesDisadvantages
BroP Phosphonium SaltHighly reactive, good for hindered couplings, low racemization.[7][8]Can be more expensive than carbodiimides.
PyBOP Phosphonium SaltSimilar reactivity to BOP, but byproducts are less hazardous.[4][7]---
HBTU/HATU Aminium/Uronium SaltFast reaction times, good solubility.[7][9]Can cause guanidinylation of the N-terminus.[3][9]
DCC/DIC CarbodiimideInexpensive and widely used.[5][7]Can cause significant racemization, formation of insoluble urea byproduct (DCC).[5][7]
BOP Phosphonium SaltHighly efficient, minimal racemization.[7][9][11]Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[4][7][9]

Detailed Experimental Protocols

Safety Precaution: BroP is a skin and eye irritant.[12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] Consult the Safety Data Sheet (SDS) before use.[12][13]

Protocol 1: Standard Amide Bond Formation in Solution Phase

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using BroP.

Materials:

  • Carboxylic Acid

  • Amine

  • BroP

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM or DMF, add the amine (1.0-1.2 equiv.).

  • Add BroP (1.1-1.2 equiv.) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0-3.0 equiv.) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling of a Sterically Hindered N-Methyl Amino Acid in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of BroP for a challenging coupling on a solid support.[14]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected N-methyl amino acid

  • BroP

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid using standard procedures (e.g., 20% piperidine in DMF).

  • Wash the resin thoroughly with DMF and then DCM.

  • In a separate vessel, dissolve the Fmoc-protected N-methyl amino acid (2.0 equiv. based on resin loading) and BroP (2.0 equiv.) in DCM or DMF.

  • Add this solution to the resin.

  • Cool the reaction vessel to 0 °C.

  • Add DIPEA (6.0 equiv.) to the reaction mixture.

  • Mix the reaction at 0 °C for 1 minute, then allow it to warm to room temperature and continue mixing for 1-2 hours.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete reaction, the coupling step can be repeated.

  • Once the coupling is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.

Technical Insights & Troubleshooting

Even with a powerful coupling reagent like BroP, challenges can arise. Here are some common issues and their solutions.

Troubleshooting_Workflow Start Problem Observed Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Side_Product Side Product Formation Start->Side_Product Racemization Racemization Observed Start->Racemization Sol_Yield_1 Increase equivalents of BroP and/or base Low_Yield->Sol_Yield_1 Sol_Yield_2 Increase reaction time or temperature Low_Yield->Sol_Yield_2 Sol_Yield_3 Ensure anhydrous conditions Low_Yield->Sol_Yield_3 Sol_Side_Product_1 Check purity of starting materials Side_Product->Sol_Side_Product_1 Sol_Side_Product_2 Lower reaction temperature Side_Product->Sol_Side_Product_2 Sol_Racemization_1 Use a less hindered base (e.g., N-methylmorpholine) Racemization->Sol_Racemization_1 Sol_Racemization_2 Lower reaction temperature Racemization->Sol_Racemization_2

Caption: A troubleshooting workflow for BroP-mediated couplings.

Low Yield/Incomplete Reaction:

  • Cause: Insufficient activation or sterically demanding substrates.[15][16]

  • Solution: Increase the equivalents of BroP and base. For particularly difficult couplings, increasing the reaction temperature may be necessary, but this should be done with caution as it can also increase the risk of side reactions. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

Side Product Formation:

  • Cause: Impurities in starting materials or decomposition of reagents or products.

  • Solution: Ensure the purity of the carboxylic acid, amine, and all reagents. Running the reaction at a lower temperature may help to minimize the formation of degradation products.

Racemization:

  • Cause: The activated carboxylic acid is susceptible to epimerization at the α-carbon.[10]

  • Solution: While BroP generally results in low levels of racemization, this can be further minimized by using a less hindered base, such as N-methylmorpholine (NMM), in place of DIPEA.[10] Performing the reaction at lower temperatures can also help to suppress racemization.[10]

Conclusion

BroP is a highly effective and versatile coupling reagent for the activation of carboxylic acids in a variety of synthetic contexts. Its high reactivity makes it an invaluable tool for overcoming common challenges in amide bond formation, particularly with sterically hindered or otherwise difficult substrates. By understanding its mechanism of action and following well-defined protocols, researchers can confidently employ BroP to advance their synthetic goals in drug discovery and development.

References

Application Note: Bromotris(dimethylamino)phosphonium Hexafluorophosphate (Brop) in Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Fragment Condensation

The synthesis of long peptides and small proteins is a cornerstone of drug discovery and biochemical research. While stepwise solid-phase peptide synthesis (SPPS) is highly effective for sequences up to ~50 amino acids, the synthesis of longer targets often necessitates a fragment condensation strategy.[1][2] This approach involves synthesizing smaller, protected peptide fragments and then coupling them together.[1] However, fragment condensation presents a significant challenge: the high risk of racemization at the C-terminal amino acid of the activating fragment.[1][3]

The activation of a peptide's C-terminal carboxyl group increases the acidity of the α-hydrogen, making it susceptible to abstraction by a base. This can lead to the formation of a planar oxazolone intermediate, which readily racemizes, resulting in a loss of stereochemical integrity in the final product.[4] Therefore, the choice of coupling reagent is critical to the success of any fragment condensation strategy, requiring a delicate balance between high reactivity and robust suppression of racemization.[4][5]

Brop: A Powerful Phosphonium Reagent for Demanding Couplings

Bromotris(dimethylamino)phosphonium hexafluorophosphate (Brop) is a phosphonium salt-type coupling reagent that has proven to be highly effective, particularly in sterically hindered and racemization-prone couplings.[4][6][7] Unlike its more common benzotriazole-containing counterparts like BOP or PyBOP, Brop's activation pathway proceeds through a highly reactive acylphosphonium species, which can then be converted to an even more reactive acyl bromide intermediate. This high reactivity makes it especially suitable for coupling sterically hindered amino acids, such as N-methylated or α,α-disubstituted residues, and for challenging fragment condensations where other reagents may fail.[4][6][7]

Property Description
Chemical Name This compound
Acronym Brop
CAS Number 50296-37-2[7]
Molecular Formula C₆H₁₈BrF₆N₃P₂[7]
Molecular Weight 388.07 g/mol [7]
Appearance White to off-white crystalline solid

Mechanism of Action: The Brop Advantage

The efficacy of Brop lies in its direct and rapid activation of the carboxylic acid, minimizing the time the activated species is exposed to the basic conditions that promote racemization.

The proposed mechanism involves the following key steps:

  • Deprotonation: A tertiary amine base, typically a non-nucleophilic one like Diisopropylethylamine (DIPEA), deprotonates the C-terminal carboxylic acid of the peptide fragment to form a carboxylate anion.

  • Acylphosphonium Formation: The carboxylate attacks the electrophilic phosphorus atom of Brop, displacing the bromide ion to form a highly reactive O-acylphosphonium intermediate.

  • Nucleophilic Attack: The N-terminal amine of the second peptide fragment attacks the activated carbonyl carbon of the O-acylphosphonium intermediate.

  • Tetrahedral Intermediate & Product Formation: A tetrahedral intermediate is formed, which then collapses to form the desired peptide bond and releases tris(dimethylamino)phosphine oxide as a byproduct.

This direct activation pathway is highly efficient and circumvents the formation of less reactive intermediates that can be prone to side reactions.

Brop_Mechanism cluster_caption RCOOH Peptide-Fragment-COOH RCOO Peptide-Fragment-COO⁻ RCOOH->RCOO + Base Base Base (DIPEA) Acylphosphonium O-Acylphosphonium Intermediate [R-CO-O-P(NMe₂)₃]⁺ RCOO->Acylphosphonium + Brop Brop Brop [P(NMe₂)₃Br]⁺PF₆⁻ Peptide Coupled Peptide R-CO-NH-R' Acylphosphonium->Peptide + H₂N-R' Byproduct Tris(dimethylamino) phosphine oxide Acylphosphonium->Byproduct releases Amine H₂N-Peptide-Fragment' caption caption

Fig 1. Brop Activation Mechanism.

Key Advantages & Considerations

Advantages:

  • High Reactivity: Excellent for coupling sterically hindered or N-methylated amino acids where other reagents like PyBOP may give poor yields.[4]

  • Racemization Suppression: The rapid reaction kinetics help minimize the opportunity for racemization, which is crucial for fragment condensation.[4]

  • Stability: Brop is a stable, crystalline solid that is easy to handle and store.[7]

Considerations:

  • Byproduct Formation: The reaction generates tris(dimethylamino)phosphine oxide, a derivative of the carcinogen hexamethylphosphoramide (HMPA).[8] While not HMPA itself, appropriate handling and purification procedures are necessary. For applications where this is a major concern, alternatives like PyBroP (which forms a less hazardous pyrrolidino-based byproduct) may be considered.[6][8]

  • Cost: Brop and related halophosphonium reagents can be more expensive than standard carbodiimide or benzotriazole-based uronium/phosphonium reagents.

  • Base Stoichiometry: Careful control of the base is required. An excess of base can increase the risk of racemization.[9] Typically, 3 equivalents of a hindered base like DIPEA are used per equivalent of the carboxylic acid fragment.

Detailed Protocol: Fragment Condensation using Brop

This protocol provides a general guideline for a solution-phase fragment condensation. Researchers should optimize stoichiometry, reaction time, and temperature for their specific peptide fragments.

Materials:

  • N-terminally protected peptide fragment (the "carboxyl component")

  • C-terminally protected peptide fragment (the "amine component")

  • This compound (Brop)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or N-Methyl-2-pyrrolidone (NMP))

  • Reagents for workup (e.g., 1N HCl, saturated NaHCO₃ solution, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • HPLC for reaction monitoring and purification

Workflow Diagram:

Brop_Workflow Start Start Prepare 1. Prepare Reactants Dissolve carboxyl & amine fragments in anhydrous DMF. Start->Prepare Cool 2. Cool Reaction Cool mixture to 0°C in an ice bath. Prepare->Cool AddBase 3. Add Base Add DIPEA (3 eq.) to the reaction mixture. Cool->AddBase AddBrop 4. Add Brop Add Brop (1.1-1.2 eq.) portion-wise. AddBase->AddBrop React 5. Reaction Stir at 0°C for 30 min, then warm to RT. Monitor by HPLC. AddBrop->React Workup 6. Aqueous Workup Quench, wash with acid, base, and brine. React->Workup Purify 7. Purify Dry organic layer and purify by chromatography. Workup->Purify End End Purify->End

Fig 2. Experimental Workflow.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected peptide fragment (carboxyl component, 1.0 eq.) and the C-protected peptide fragment (amine component, 1.0-1.1 eq.) in anhydrous DMF (or DCM). The concentration should be sufficient to ensure solubility, typically around 0.1 M.

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate. The slight excess of the amine component helps drive the reaction to completion.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Rationale: Starting the reaction at a lower temperature helps to control the initial exotherm and minimize potential side reactions, including racemization.[10]

  • Base Addition: Add DIPEA (3.0 eq.) to the stirred solution.

    • Rationale: DIPEA is a bulky, non-nucleophilic base that effectively deprotonates the carboxylic acid without competing as a nucleophile.[9] Two equivalents are theoretically needed (one for the carboxyl component and one for the amine salt, if applicable), with an additional equivalent to ensure the medium remains basic.

  • Brop Addition: Add Brop (1.1-1.2 eq.) to the reaction mixture, usually portion-wise over a few minutes.

    • Rationale: A slight excess of the coupling reagent ensures complete activation of the carboxyl component. Adding it portion-wise helps to control the reaction rate.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by HPLC or TLC until the starting carboxyl component is consumed (typically 2-12 hours).

    • Rationale: The initial low-temperature period allows for controlled activation. Warming to room temperature provides the energy needed to drive the coupling to completion.

  • Workup: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of NH₄Cl. Dilute the mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted carboxyl component), and brine.[10]

    • Rationale: The aqueous washes remove the water-soluble byproducts and unreacted reagents, simplifying the final purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude peptide by flash column chromatography or preparative HPLC.

    • Rationale: Purification is necessary to remove the phosphine oxide byproduct and any remaining impurities to yield the final, high-purity coupled fragment.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling Brop and its associated reagents.[8]

  • Handling: Handle Brop in a well-ventilated chemical fume hood.[10] Avoid inhalation of dust.[8]

  • Byproducts: As the reaction produces a byproduct related to the carcinogen HMPA, all waste should be treated as hazardous and disposed of according to institutional guidelines.[8][9]

  • Sensitization: Many peptide coupling reagents are known sensitizers.[11][12] Avoid skin contact and report any signs of an allergic reaction immediately.

Conclusion

This compound (Brop) is a highly potent coupling reagent that serves as a valuable tool for challenging peptide syntheses. Its high reactivity makes it particularly well-suited for the demanding task of fragment condensation, especially when sterically hindered residues are involved. While considerations regarding byproducts and cost are necessary, a well-designed protocol utilizing Brop can provide a reliable path to complex peptides with high stereochemical purity, advancing research in drug development and chemical biology.

References

Application Notes & Protocols for Lactonization Reactions Catalyzed by BroP

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of BroP in Biocatalytic Lactone Synthesis

Lactones are a pivotal class of cyclic esters found in a vast array of natural products, pharmaceuticals, fragrances, and polymers.[1][2][3] Their synthesis has traditionally been the domain of classical organic chemistry, often requiring harsh reagents and complex protecting group strategies. The advent of biocatalysis offers a greener, more selective alternative, and at the forefront of this revolution is a class of enzymes capable of performing highly specific oxidation reactions.[4][5]

This guide focuses on BroP , a representative member of the Baeyer-Villiger Monooxygenase (BVMO) family of enzymes, which are powerful biocatalysts for the synthesis of lactones.[4][5] BVMOs are renowned for their ability to catalyze the oxidation of ketones to esters or lactones with high chemo-, regio-, and enantioselectivity, transformations that are often challenging to achieve through conventional chemical means.[4] This document provides a comprehensive overview of BroP, its mechanism of action, and detailed protocols for its application in lactonization reactions, designed for both novice and experienced researchers in the field.

Understanding the Catalyst: Properties of BroP (A Putative Baeyer-Villiger Monooxygenase)

BroP, as a representative BVMO, is a flavin-dependent monooxygenase that utilizes molecular oxygen and a nicotinamide cofactor (typically NADPH) to insert an oxygen atom adjacent to a carbonyl group.[4]

Key Characteristics:

  • Cofactor Dependency: The catalytic cycle of BroP is dependent on the presence of NADPH as a reducing agent. Therefore, maintaining a sufficient supply of NADPH is critical for sustained enzyme activity. This is often achieved in whole-cell systems through the host's central metabolism or by implementing a cofactor regeneration system in vitro.

  • Mechanism of Action: The catalytic mechanism proceeds via a Criegee intermediate.[4] Unlike chemical Baeyer-Villiger oxidations, the regioselectivity of the oxygen insertion is not solely dictated by the migratory aptitude of the adjacent carbon atoms but is controlled by the enzyme's active site architecture, enabling unique and often reversed regioselectivities.[4]

  • Stereoselectivity: One of the most significant advantages of using enzymes like BroP is their ability to perform highly enantioselective reactions. This is particularly valuable in the synthesis of chiral lactones, which are important building blocks for complex molecule synthesis.[4]

  • Substrate Scope: BVMOs have been shown to accept a wide range of cyclic and acyclic ketones as substrates. The specific substrate scope of BroP will be dictated by the topology and amino acid composition of its active site.

Catalytic Cycle of BroP

The catalytic cycle of BroP involves a series of coordinated steps, beginning with the reduction of the FAD cofactor by NADPH, followed by the reaction with molecular oxygen to form a peroxyflavin intermediate. This potent oxidizing species then attacks the ketone substrate to form the Criegee intermediate, which rearranges to yield the lactone product and a hydroxyflavin species. The cycle is completed by the release of the product and water, and the subsequent reduction of the flavin by another molecule of NADPH.

BroP_Catalytic_Cycle E_FAD_ox BroP-FAD (oxidized) E_FAD_red BroP-FADH₂ (reduced) E_FAD_ox->E_FAD_red NADPH -> NADP⁺ E_FAD_peroxy BroP-FADHOOH (peroxyflavin) E_FAD_red->E_FAD_peroxy O₂ Criegee Criegee Intermediate E_FAD_peroxy->Criegee Ketone Substrate E_FAD_hydroxy BroP-FADOH (hydroxyflavin) Criegee->E_FAD_hydroxy Lactone Product E_FAD_hydroxy->E_FAD_ox H₂O

References

Application Notes and Protocols for the Use of Phosphonium Salt Coupling Reagents in Pharmaceutical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to BroP and its Safer Analogue, PyBroP

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and complex organic molecules, the selection of an appropriate coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. This guide provides an in-depth exploration of Bromo-tris(dimethylamino)phosphonium hexafluorophosphate (BroP) and its structurally related, safer, and more widely used analogue, Bromo-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBroP), in the context of pharmaceutical drug development.

Introduction: The Phosphonium Salt Family of Coupling Reagents

Phosphonium salts represent a powerful class of reagents for amide bond formation, a cornerstone reaction in the synthesis of peptides and small molecule drug candidates.[1] They are particularly valued for their high reactivity, which enables the coupling of sterically hindered amino acids and reduces racemization.[2][3]

The user's query focuses on BroP (Bromo-tris(dimethylamino)phosphonium hexafluorophosphate) . It is crucial to immediately address a significant safety concern associated with this reagent. The use of BroP, like its historical predecessor BOP, results in the stoichiometric formation of hexamethylphosphoramide (HMPA) as a byproduct.[4] HMPA is classified as a probable human carcinogen, and its presence in a synthesis route necessitates stringent handling protocols and complex purification procedures to ensure its complete removal from the final active pharmaceutical ingredient (API).[4][5]

Due to the risks associated with HMPA, the scientific community has developed safer alternatives. The most notable and direct analogue to BroP is PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) . In PyBroP, the dimethylamino groups of BroP are replaced with pyrrolidino groups. This structural modification prevents the formation of HMPA, instead generating the non-carcinogenic byproduct, tris(pyrrolidino)phosphine oxide.[6] Consequently, PyBroP offers comparable or even superior reactivity for challenging couplings without the significant safety liabilities of BroP.[7]

This guide will therefore address the user's topic by first detailing the fundamental properties and mechanism of this class of reagents, and then focusing on the practical applications and protocols for PyBroP , the scientifically preferred and safer alternative.

AttributeBroPPyBroP
Full Name Bromo-tris(dimethylamino)phosphonium hexafluorophosphateBromo-tris-pyrrolidino-phosphonium hexafluorophosphate
CAS Number 50296-37-2[8]132705-51-2[9][10]
Molecular Formula C₆H₁₈BrF₆N₃P₂[8]C₁₂H₂₄BrF₆N₃P₂[9][10]
Molecular Weight 388.07 g/mol [8]466.18 g/mol [9][10]
Byproduct of Concern Hexamethylphosphoramide (HMPA) - Carcinogenic [4]Tris(pyrrolidino)phosphine oxide - Non-carcinogenic
Primary Use Amide bond formation[8]Amide bond formation, especially for hindered systems[6][7]

Mechanism of Action: Phosphonium Salt-Mediated Amide Bond Formation

The efficacy of phosphonium salt reagents like BroP and PyBroP lies in their ability to activate the carboxylic acid moiety of an N-protected amino acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.

The generally accepted mechanism proceeds through the following key steps:

  • Formation of the Acyloxyphosphonium Salt: The carboxylate anion of the N-protected amino acid attacks the electrophilic phosphorus atom of the phosphonium salt. This results in the displacement of the bromide ion and the formation of a highly reactive acyloxyphosphonium intermediate.

  • Nucleophilic Attack by the Amine: The amine component of the coupling reaction then attacks the carbonyl carbon of the acyloxyphosphonium salt.

  • Formation of the Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Collapse to the Amide Bond: The tetrahedral intermediate collapses, forming the desired amide bond and releasing tris(pyrrolidino)phosphine oxide (in the case of PyBroP) or HMPA (in the case of BroP) as a byproduct.

This sequence of reactions is highly efficient and rapid, which is a key factor in minimizing the opportunity for racemization of the activated amino acid.[9]

Figure 1: General mechanism of amide bond formation using PyBroP.

Comparative Performance: PyBroP vs. Other Coupling Reagents

The primary advantage of halogenophosphonium reagents like PyBroP is their exceptional performance in "difficult" coupling reactions, particularly those involving N-methylated or other sterically hindered α,α-disubstituted amino acids.[3][11] In these challenging cases, many standard coupling reagents, including those based on benzotriazole esters (like PyBOP), often result in low yields and significant epimerization.[7][12]

A study by Coste et al. provides quantitative data on the coupling of Z-MeVal-OH with H-MeVal-OMe, a notoriously difficult transformation. The results clearly demonstrate the superiority of PyBroP and its chloro-analogue PyCloP over PyBOP.

Coupling ReagentReaction Time (h)Yield (%)% DL Epimer
PyBroP 2496<1
PyCloP 2495<1
PyBOP 725818

Table adapted from Coste, J. et al. (1994), J. Org. Chem.[7][12]

Field-Proven Insights:

  • For N-Methylated Amino Acids: PyBroP and PyCloP are reagents of choice.[7] Their mechanism, which likely proceeds through a highly reactive acyloxyphosphonium intermediate that is rapidly aminolyzed, is more effective than the formation of the less reactive benzotriazolyl ester intermediate generated by PyBOP.[7][12]

  • Phosphonium vs. Aminium/Uronium Reagents: While aminium/uronium reagents like HATU and HBTU are highly effective for many standard couplings, they carry the risk of a side reaction where the reagent guanidinylates the free N-terminal amine, capping the peptide chain.[1] Phosphonium reagents like PyBroP do not have this liability, making them a safer choice for reactions that may be slow, such as macrocyclizations or fragment condensations.[13]

  • Racemization: For most standard couplings, modern reagents like HATU, HCTU, and COMU offer excellent racemization suppression.[10] However, the rapid reaction rates promoted by PyBroP in hindered couplings also lead to minimal racemization, as the desired aminolysis outcompetes the racemization pathway via oxazolone formation.[7][9]

Experimental Protocols

The following protocols are provided as a guide for the use of PyBroP in common synthetic applications. As with any chemical reaction, optimization of equivalents, reaction times, and temperature may be necessary for specific substrates.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of N-Methylated Amino Acids

This protocol is specifically designed for the challenging coupling of an N-methylated amino acid onto a resin-bound peptide.

Workflow Overview:

SPPS Workflow for N-Methyl Coupling Start Start: Resin-bound peptide with free N-terminus Deprotection 1. N-terminal Deprotection Start->Deprotection Wash1 2. Wash Resin (DCM/DMF) Deprotection->Wash1 Couple 4. Coupling Reaction Add AA solution, PyBroP, and DIPEA to resin Wash1->Couple Prepare_AA 3. Prepare Amino Acid Solution (Fmoc-N-Me-AA-OH in DCM/DMF) Prepare_AA->Couple Wash2 5. Wash Resin (DCM) Couple->Wash2 End End: Elongated peptide-resin Wash2->End

Figure 2: SPPS workflow for coupling N-methylated amino acids.

Materials:

  • N-Fmoc protected peptide-resin

  • Fmoc-N-methyl-amino acid

  • PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or bubbler (for mixing)

Procedure:

  • Resin Preparation: Start with the N-terminal deprotected peptide-resin. Swell the resin in DCM (approx. 10 mL per gram of resin).[11]

  • Amino Acid Solution: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (2.0 equivalents relative to resin loading) in DCM or a minimal amount of DMF.

  • Addition to Resin: Add the amino acid solution to the swollen resin in the reaction vessel.

  • Reagent Addition: Add PyBroP (2.0 equivalents) to the resin suspension.[11]

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath. This is often recommended to control the initial rate of activation.

  • Base Addition: Add DIPEA (6.0 equivalents).[11] The amount of base is critical; a larger excess is often required for hindered couplings.

  • Reaction: Mix the suspension at 0 °C for approximately 1-5 minutes, then allow it to warm to room temperature and continue shaking for 1-4 hours.[11]

  • Monitoring: The completion of the coupling reaction should be monitored. Since N-methylated amines do not give a positive result with the ninhydrin test, the Bromophenol Blue test is recommended.[11]

  • Washing: Once the reaction is complete (indicated by a yellow color in the bromophenol blue test), filter the resin and wash it thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to prepare for the next deprotection step.

Self-Validation: The protocol's success is validated by the negative Bromophenol Blue test, indicating the absence of free secondary amine groups on the resin. If the test remains blue or green, the coupling is incomplete, and a second coupling (recoupling) should be performed.[11]

Protocol 2: Solution-Phase Synthesis of a Dipeptide

This protocol outlines the synthesis of a dipeptide in solution, a common task in the development of small molecule pharmaceuticals.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Val-OMe·HCl) (1.0 eq)

  • PyBroP (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DCM or DMF

  • Magnetic stirrer and standard glassware

  • Saturated aqueous NaHCO₃, 1M HCl, and brine for workup

Procedure:

  • Reactant Dissolution: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM (or DMF).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. The extra equivalent of base is to neutralize the hydrochloride salt of the amine component. Stir for 5-10 minutes.

  • Coupling Reagent Addition: Add PyBroP (1.1 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-3 hours).

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure product.

Self-Validation: The success of the synthesis is validated by characterization of the purified product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

Safety, Handling, and Disposal

Handling:

  • BroP/PyBroP: These reagents are corrosive and can cause severe skin burns and eye damage.[10] Always handle them in a chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust.

  • HMPA (from BroP): Given its carcinogenicity, any synthesis using BroP must be conducted with extreme caution.[4] All manipulations should be performed in a certified chemical fume hood.

Storage:

  • PyBroP and BroP are typically stable solids. They should be stored in a cool (2-8 °C), dry place, tightly sealed to protect from moisture.[8][10]

Disposal:

  • Reagent Waste: Unused reagent and contaminated materials should be disposed of as hazardous chemical waste according to institutional and local regulations.

  • HMPA Waste: All waste streams from reactions involving BroP must be considered contaminated with HMPA and treated as carcinogenic hazardous waste.[5] This includes reaction solvents, aqueous washes, and contaminated labware. Do not dispose of HMPA-containing waste down the drain.[5][14] Collect all such waste in a dedicated, clearly labeled, and sealed hazardous waste container for disposal by a licensed hazardous waste management company.[14] Acidic hydrolysis can be used to break down HMPA, but this process itself requires careful handling and monitoring.[5]

Conclusion

While BroP is an effective coupling reagent, the carcinogenic nature of its HMPA byproduct makes it largely obsolete for modern pharmaceutical development. Its pyrrolidino-analogue, PyBroP , provides a superior and safer alternative, retaining high reactivity, especially for challenging substrates like N-methylated amino acids, without the associated toxicological risks. By understanding the mechanism, leveraging the appropriate protocols, and adhering to strict safety guidelines, researchers can effectively utilize phosphonium salt chemistry to advance the synthesis of complex peptide and non-peptide drug candidates.

References

Troubleshooting & Optimization

How to minimize racemization with BroP reagent

Author: BenchChem Technical Support Team. Date: December 2025

A-Z Guide for Minimizing Racemization in Peptide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals using BroP (Bromotris(dimethylamino)phosphonium hexafluorophosphate) for peptide bond formation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you maintain stereochemical integrity in your work.

BroP is a highly effective phosphonium salt coupling reagent, known for its rapid reaction kinetics, especially in challenging couplings involving sterically hindered or N-methylated amino acids.[1] However, its high reactivity can also increase the risk of racemization if not properly managed. This guide provides a comprehensive overview of the mechanisms, troubleshooting strategies, and optimized protocols to ensure your peptide synthesis is successful and your final product is of the highest chiral purity.

Understanding the Problem: The Mechanism of Racemization

To effectively prevent racemization, it's crucial to understand how it occurs. During peptide coupling, the carboxylic acid of the N-protected amino acid is activated by BroP. This activation is essential for the reaction but also makes the α-proton (the proton on the chiral carbon) more acidic.

In the presence of a base, this α-proton can be abstracted, leading to the formation of a planar, achiral intermediate called a 5(4H)-oxazolone.[2][3] Once this intermediate forms, the incoming amine can attack from either face of the planar ring, resulting in a mixture of the desired L-amino acid peptide and the undesired D-amino acid diastereomer.[3]

The key to minimizing racemization is to ensure that the rate of peptide bond formation (aminolysis) is significantly faster than the rate of oxazolone formation and subsequent proton abstraction.[3]

Caption: Mechanism of racemization via the 5(4H)-oxazolone pathway.

Frequently Asked Questions (FAQs)

Q1: Why is BroP considered a high-risk reagent for racemization? A: BroP's high reactivity, while beneficial for coupling speed, generates a very active intermediate. This high energy state can accelerate the competing racemization pathway, especially if reaction conditions (like base choice and temperature) are not carefully controlled.

Q2: Which amino acids are most susceptible to racemization with BroP? A: Cysteine (Cys) and Histidine (His) are notoriously prone to racemization regardless of the coupling reagent used.[4] When using a powerful reagent like BroP, extra precautions should be taken with these residues.

Q3: Is the byproduct of BroP dangerous? A: Yes. A significant drawback of BroP is that it generates hexamethylphosphoramide (HMPA) as a stoichiometric byproduct. HMPA is a known carcinogen and requires careful handling and disposal.[5][6] For this reason, reagents like PyBOP®, which do not produce HMPA, were developed and are often preferred.[5][7]

Q4: Can I use additives like HOBt with BroP? A: While BroP's structure is related to BOP (which incorporates an HOBt moiety), the addition of racemization suppressants like 1-Hydroxybenzotriazole (HOBt) or its analogues (HOAt, 6-Cl-HOBt) is a highly recommended strategy.[4][8] These additives function by converting the initial highly reactive acyloxyphosphonium intermediate into a more stable active ester, which is less prone to oxazolone formation but still sufficiently reactive for aminolysis.[9]

Troubleshooting Guide: Minimizing Racemization

This section provides actionable solutions to common problems encountered during peptide synthesis with BroP.

Issue 1: High Levels of Diastereomeric Impurity Detected by HPLC/MS

High levels of a diastereomer (a peak with the same mass but different retention time) is the most direct evidence of racemization.

Root Cause Analysis & Solutions:

Parameter Cause of Racemization Recommended Solution & Explanation
Base Selection The type and amount of tertiary amine base are critical. Stronger bases (e.g., N-methylmorpholine) or excess base can readily abstract the α-proton, promoting oxazolone formation.[8]Use a sterically hindered, weaker base. N,N-Diisopropylethylamine (DIEA) is generally the best choice.[8] Its steric bulk hinders it from abstracting the α-proton but still allows it to act as a proton scavenger for the coupling reaction. Use the minimum stoichiometry required (typically 1.5-2.0 equivalents).
Reaction Temperature Higher temperatures increase the rate of all reactions, including the undesired racemization pathway.[9][10]Perform couplings at low temperatures. Start the reaction at 0°C and allow it to slowly warm to room temperature.[9] For particularly sensitive amino acids, maintaining the reaction at 0°C for the entire duration is advisable.[10]
Solvent Choice The reaction solvent can influence the stability of intermediates. Polar aprotic solvents are standard.Use DMF or NMP. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard and effective.[9] In some cases, a less polar solvent like Dichloromethane (DCM) or a DMF/DCM mixture may reduce racemization.[10]
Pre-activation Time Allowing the activated amino acid to sit for an extended period before adding the amine component gives it more time to racemize.Minimize pre-activation time. Ideally, add the BroP reagent to the mixture of the carboxylic acid, amine component, and base simultaneously. If pre-activation is necessary, keep it short (e.g., < 5 minutes) and perform it at 0°C.
Absence of Additives Coupling without a racemization suppressant relies solely on the coupling rate being much faster than the racemization rate.Incorporate an additive. The addition of HOBt or, even more effectively, HOAt, is strongly recommended.[7] These additives form active esters that suppress racemization.[7][9]
Issue 2: Guanidinylation Side Reaction

Symptom: Mass spectrometry reveals an unexpected mass addition of (+41 Da for each dimethylamino group) on the N-terminal amine, which terminates the peptide chain.

Cause: Phosphonium reagents like BroP can sometimes react directly with the free N-terminal amine of the peptide, forming a stable guanidinium group. This is more common if an excess of the coupling reagent is used or if the carboxylic acid component is slow to activate.[4][11]

Solution:

  • Stoichiometry Control: Use a slight excess of the carboxylic acid component relative to the coupling reagent, and avoid a large excess of the coupling reagent over the amine.

  • Pre-activation: In this specific case, pre-activating the carboxylic acid with BroP for a very short period (1-2 minutes) before adding the mixture to the resin-bound amine can prevent the free BroP from coming into contact with the N-terminus.

Key Experimental Protocols
Protocol 1: Standard BroP Coupling (Use with Caution)

This protocol can be used for less sensitive amino acids where racemization risk is lower.

  • Resin Preparation: Swell the resin-bound amine in DMF for 30 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vessel, dissolve the N-protected amino acid (3 eq.), BroP (2.9 eq.), and DIEA (6 eq.) in DMF.

  • Coupling: Immediately add the activation mixture to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring & Washing: Monitor the reaction using a Kaiser test.[5] Once complete, drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Optimized Low-Racemization BroP Coupling

This is the recommended protocol for all couplings, especially for sensitive amino acids or peptide fragment condensation.

  • Resin Preparation: Swell the resin-bound amine in DMF for 30 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vessel, dissolve the N-protected amino acid (3 eq.) and HOBt or HOAt (3 eq.) in DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add BroP (2.9 eq.) and DIEA (6 eq.) to the cooled solution.

  • Coupling: Immediately add the cold activation mixture to the resin.

  • Reaction: Agitate the reaction vessel, allowing it to slowly warm to room temperature over 2-4 hours. For highly sensitive couplings, maintain the reaction at 0°C.

  • Monitoring & Washing: Monitor the reaction using a Kaiser test. Once complete, drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: Post-Synthesis Racemization Analysis

Confirming the stereochemical purity of your final peptide is a critical quality control step.

  • Peptide Hydrolysis: Hydrolyze the purified peptide using 6 M HCl at 110°C for 24 hours.[12]

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[12]

  • Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The diastereomeric derivatives of the D- and L-amino acids will have different retention times, allowing for precise quantification of any racemization that occurred.[12][13] Alternatively, specialized chiral Gas Chromatography-Mass Spectrometry (GC-MS) methods can be used, which can detect down to 0.1% of the undesired enantiomer.[13]

References

Technical Support Center: Bromotris(dimethylamino)phosphonium hexafluorophosphate (BroP)

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

Welcome to the technical support guide for Bromotris(dimethylamino)phosphonium hexafluorophosphate (BroP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using BroP as a coupling reagent. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind the observed side reactions to ensure the success and integrity of your experiments.

Section 1: FAQs - Common Side Reactions and Byproducts

This section addresses the most frequently encountered issues related to BroP side reactions. Understanding the nature of these byproducts is the first step toward effective mitigation.

Q1: My mass spectrometry results show a peak at m/z 180. What is it, and why is it forming?

A1: A peak at m/z 180 (M+H)⁺ almost certainly corresponds to hexamethylphosphoramide (HMPA). HMPA is a known carcinogenic byproduct of coupling reactions involving BOP, and by extension, BroP.[1][2]

  • Causality: BroP activates a carboxylic acid by forming a phosphonium intermediate. Upon nucleophilic attack by the amine, the desired amide bond is formed, and the phosphonium portion is released. This byproduct, tris(dimethylamino)phosphine oxide, is HMPA.[3] The reaction is stoichiometric, meaning one equivalent of BroP will generate one equivalent of HMPA.[1]

  • Significance: HMPA is a polar, water-soluble compound that can be difficult to remove from the final product, especially in peptide synthesis.[4] Its carcinogenicity necessitates careful handling and deliberate removal strategies.[5][6]

Q2: I've noticed an unexpected capping of my N-terminal amine, especially during difficult or slow couplings. What could be the cause?

A2: This is likely due to a side reaction known as guanidinium capping. While more commonly associated with uronium/aminium reagents like HBTU or HATU, phosphonium reagents are not entirely immune under certain conditions, although they are generally less prone to this issue.[7][8]

  • Causality: If the activation of the carboxylic acid is slow, or if there is a localized excess of the coupling reagent and base relative to the carboxylic acid, the free amine of your substrate can directly attack the phosphonium center of BroP. This results in the formation of a stable tetramethylguanidinium group on the N-terminus of your peptide or amine, effectively capping it and preventing further reaction.[2][9]

  • Mitigation: The key is to ensure that the carboxylic acid is activated before the coupling reagent has a significant opportunity to react with the free amine. This can be achieved by pre-activating the acid with BroP for a short period before adding it to the amine component.[10]

Q3: My reaction is sluggish, and I'm seeing incomplete conversion. Could the BroP reagent be the problem?

A3: Yes, the quality and stability of the BroP reagent are critical. BroP is susceptible to hydrolysis, which degrades the reagent and reduces its efficacy.

  • Causality: BroP can react with ambient moisture or residual water in solvents to hydrolyze into tris(dimethylamino)phosphine oxide (HMPA) and hydrogen bromide. This process consumes the active reagent, leading to lower yields and incomplete reactions. The hydrolysis process can be accelerated by elevated temperatures and prolonged exposure to non-anhydrous conditions.[11][12]

  • Prevention and Troubleshooting:

    • Storage: Always store BroP in a tightly sealed container in a desiccator or freezer at the recommended temperature (typically 2-8°C) to minimize exposure to atmospheric moisture.[13]

    • Solvents: Use high-purity, anhydrous solvents (like DMF or DCM) for your reactions.

    • Reagent Check: If you suspect reagent degradation, you can perform a small-scale test reaction with a simple, reliable coupling to verify its activity before committing to a large-scale or critical synthesis.

Section 2: Troubleshooting Guides for Experimental Issues

This section provides structured protocols to diagnose and solve specific problems encountered during reactions using BroP.

Troubleshooting Workflow: Low Yield and Incomplete Reactions

If you are experiencing low yields, this workflow can help you systematically identify the root cause.

G start Low Yield / Incomplete Reaction q1 Is the BroP reagent old or improperly stored? start->q1 a1_yes Perform a test coupling with a fresh batch of BroP. q1->a1_yes Yes q2 Are you using anhydrous solvents and reagents? q1->q2 No a1_yes->q2 a2_no Dry solvents and use fresh, dry reagents. Re-run reaction. q2->a2_no No q3 Is steric hindrance a major factor in your substrate? q2->q3 Yes a2_no->q3 a3_yes Increase reaction time, temperature, or consider a more potent coupling reagent like PyAOP. q3->a3_yes Yes q4 Is your base appropriate and in the correct stoichiometry? q3->q4 No a3_yes->q4 a4_no Verify base pKa and use the recommended equivalents (typically 2-3 eq.). q4->a4_no No end_node Consult further literature for highly specialized cases. q4->end_node Yes a4_no->end_node

Caption: Troubleshooting flowchart for low-yield reactions.

Protocol 1: Detection and Quantification of HMPA Byproduct

This protocol uses quantitative ¹H-NMR to determine the level of HMPA contamination in a crude or purified product.

Objective: To accurately measure the amount of HMPA.

Materials:

  • Reaction aliquot or product sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Carefully weigh a representative sample of your crude product post-workup.

  • Dissolve the sample in a known volume of a suitable deuterated solvent.

  • Add a precisely weighed amount of an internal standard. The standard should have a clean, sharp singlet in a region of the ¹H-NMR spectrum that does not overlap with your product or HMPA signals.

  • NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all relevant protons.

  • Analysis:

    • The HMPA signal appears as a doublet around δ 2.6 ppm (in CDCl₃) due to phosphorus-proton coupling.

    • Integrate the HMPA signal and the signal from your internal standard.

    • Calculate the molar ratio and, subsequently, the weight percentage of HMPA in your sample.[4]

Protocol 2: Mitigating HMPA During Aqueous Workup

Since HMPA is water-soluble, an effective workup is crucial for its removal.[4]

Objective: To minimize HMPA in the final product through optimized extraction.

Procedure:

  • Reaction Quench: Once the reaction is complete, cool the mixture to 0°C.

  • Acidic Wash: Perform multiple washes with a dilute acidic solution, such as 1M HCl. HMPA is basic and will partition into the acidic aqueous layer as its protonated salt.[6]

  • Bicarbonate Wash: Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Finally, wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Data Summary: Common Byproducts

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical SignatureMitigation Strategy
Hexamethylphosphoramide (HMPA)C₆H₁₈N₃OP179.20¹H-NMR: ~δ 2.6 (d, J≈9.6 Hz); MS (ESI+): m/z 180.2Acidic aqueous washes; Use of HMPA alternatives.[4][14]
Tris(dimethylamino)methaneC₇H₁₉N₃145.25MS (ESI+): m/z 146.2Avoid excess base and prolonged reaction times.
N,N,N',N'-Tetramethylguanidinium derivativeC₅H₁₂N₃⁺114.17 (cation)MS (ESI+): Varies based on attached moleculePre-activation of carboxylic acid; Avoid excess BroP.[2][9]

Section 3: Advanced Topics and Safety

Q4: Are there safer, HMPA-free alternatives to BroP?

A4: Yes. Growing safety concerns regarding HMPA have led to the development of alternative coupling reagents.[15]

  • Phosphonium-based Alternatives:

    • PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate): A direct analogue where dimethylamino groups are replaced with pyrrolidino groups. It is highly efficient, and its byproducts are considered less hazardous than HMPA.[16]

    • PyAOP ((7-Aza-1H-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Often demonstrates higher reactivity and is excellent for coupling hindered amino acids while suppressing racemization.[10][17]

  • Uronium/Aminium-based Alternatives:

    • HATU, HBTU: These are highly effective but carry the risk of guanidinium side reactions.[8][10]

    • COMU: A newer generation uronium salt with high reactivity and better solubility, posing a lower hazard profile than many older reagents.[10]

Q5: What are the essential safety precautions when handling BroP?

A5: Due to its corrosive nature and the carcinogenic byproduct it generates, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • Ventilation: Handle solid BroP and all reaction mixtures in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19]

  • Waste Disposal: All waste containing BroP or HMPA must be treated as hazardous. Quench residual HMPA in aqueous waste by acidifying with hydrochloric acid, which degrades it into less harmful dimethylamine and phosphoric acid.[4][6] Dispose of all materials according to your institution's hazardous waste protocols.

Mechanism Visualization: BroP Activation and HMPA Formation

G cluster_0 Activation & Coupling cluster_1 Byproduct Formation BroP BroP ActiveEster Activated Acylphosphonium Intermediate BroP->ActiveEster RCOOH R-COOH RCOOH->ActiveEster Base Base Base->ActiveEster - HBr Amide Amide Product ActiveEster->Amide HMPA HMPA Byproduct ActiveEster->HMPA Released during aminolysis Amine R'-NH2 Amine->Amide

Caption: BroP reaction pathway and HMPA byproduct formation.

References

Technical Support Center: Troubleshooting Difficult Couplings with BroP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BroP (Bromotripyrrolidinophosphonium hexafluorophosphate). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of BroP for challenging peptide couplings. As a phosphonium salt-based reagent, BroP is renowned for its high reactivity and effectiveness, particularly in coupling sterically hindered and N-methylated amino acids.[1][2] However, its potency requires a nuanced understanding to mitigate potential side reactions and achieve optimal outcomes.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: When should I choose BroP over other common coupling reagents like HBTU or PyBOP?

BroP is a powerhouse reagent, but not always the first tool you should reach for. Its selection is strategic.

  • Choose BroP for:

    • Sterically Hindered Couplings: BroP excels where other reagents falter, such as coupling α,α-disubstituted amino acids (e.g., Aib) or N-methylated residues.[1][2][3] Its high reactivity can overcome the steric bulk that slows down or prevents amide bond formation.

    • Rapid Reaction Rates: The activation of the carboxylic acid is extremely fast, which can be advantageous in time-sensitive syntheses.[1]

  • Consider Alternatives (like HBTU, HATU, or PyBOP) for:

    • Routine Couplings: For standard, non-hindered amino acids, the exceptional reactivity of BroP may be unnecessary and could increase the risk of side reactions if conditions are not perfectly optimized. Reagents like HBTU or PyBOP are often more cost-effective and sufficient for these cases.[4]

    • Racemization-Prone Residues: While BroP is effective, its high reactivity can sometimes lead to racemization, especially with sensitive amino acids like Cys or His.[5][6] Uronium salts like HATU, which form the highly reactive OAt esters, are often considered superior in suppressing racemization.[4][7]

The key takeaway is to match the reagent's power to the synthetic challenge. For routine steps, a standard reagent is often the most prudent choice. When faced with a known difficult coupling, BroP becomes a primary candidate.

Q2: What is the role of the base in a BroP-mediated coupling, and how critical is its stoichiometry?

The base is not just a passive component; it is a critical reactant that drives the activation process. Its role is twofold:

  • Deprotonation of the Carboxylic Acid: The primary role of the tertiary amine base (commonly DIPEA or N-methylmorpholine) is to deprotonate the carboxylic acid of the N-protected amino acid. This generates the carboxylate anion, which is the active nucleophile that attacks the phosphorus center of BroP.

  • Neutralization of Amine Salts: If the amine component is provided as a salt (e.g., an HCl or TFA salt from a previous deprotection step), an additional equivalent of base is required to neutralize it, liberating the free amine for the coupling reaction.

Stoichiometry is paramount. Insufficient base will lead to incomplete activation and, consequently, low coupling yields. Conversely, excessive base can accelerate side reactions, most notably racemization.[8][9] The formation of the oxazolone intermediate, a primary pathway for racemization, is base-catalyzed.[9][10]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Coupling Yield

Symptom: LC-MS analysis of a test cleavage shows a large peak corresponding to the unreacted N-terminal amine of the growing peptide chain and/or the unconsumed carboxylic acid. A qualitative test on the resin (e.g., Kaiser test) remains strongly positive after the coupling step.[11]

LowYield_Workflow start Symptom: Low Yield q1 LC-MS shows unreacted N-terminal amine? start->q1 q2 Was the amine component a salt (e.g., TFA salt)? q1->q2 Yes q3 Is the coupling sterically hindered (e.g., Aib, N-Me)? q1->q3 No sol1 Root Cause: Incomplete Activation or Insufficient Base. Solution: Ensure 2.0 eq. of base (1 for acid, 1 for amine salt). Consider pre-activation. q2->sol1 Yes q2->q3 No sol2 Root Cause: Steric Hindrance. Solution: Increase reaction time, switch to a more disruptive solvent (NMP), or gently heat. q3->sol2 Yes q4 Is peptide aggregation suspected (hydrophobic sequence)? q3->q4 No sol3 Root Cause: On-resin Aggregation. Solution: Switch to NMP, add chaotropic salts, or use microwave synthesis. q4->sol3 Yes sol4 Root Cause: Inactive Reagents. Solution: Use fresh, high-quality BroP and anhydrous solvent. Check for reagent degradation. q4->sol4 No

Caption: Decision tree for diagnosing low coupling yield.

Mechanistic Explanation: The reaction is initiated by the attack of the deprotonated carboxylic acid on BroP. If the base is insufficient to fully deprotonate the acid, the activation will be slow and incomplete, leading to poor yields. This is especially common when the incoming N-protected amino acid is itself acidic or when the N-terminal amine on the resin is a TFA salt, which consumes one equivalent of base for neutralization.[12]

Solution & Protocol:

  • Verify Stoichiometry: Ensure the correct equivalents of reagents are used. A typical starting point is shown in the table below.

  • Order of Addition: In a separate vial, dissolve the N-protected amino acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, NMP). Add the base (e.g., DIPEA, 2.0 eq.). Finally, add BroP (1.0 eq.).

  • Pre-activation: Allow the mixture to "pre-activate" for 5-15 minutes at room temperature before adding it to the resin-bound amine. This ensures the formation of the reactive acylphosphonium intermediate is complete before the coupling begins.

Mechanistic Explanation: BroP is excellent for hindered couplings, but it is not magic. When both the activated acid and the amine are sterically demanding (e.g., coupling Fmoc-Aib-OH to an N-terminal Val), the rate of reaction can be significantly reduced. The bulky side chains physically obstruct the ideal trajectory for nucleophilic attack.

Solution & Protocol:

  • Increase Reaction Time: For difficult couplings, extend the reaction time from the typical 1-2 hours to 4-24 hours.[8] Monitor the reaction progress using a qualitative test.[11]

  • Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP). NMP has a higher boiling point and is better at disrupting secondary structures and solvating the peptide chain, which can improve accessibility.[13]

  • Gentle Heating: For extremely difficult cases, heating the reaction to 40-50°C can provide the necessary activation energy. However, be aware that heat can also increase the risk of racemization.[8][14] This should be a last resort and should be carefully validated.

Mechanistic Explanation: As the peptide chain elongates, particularly with hydrophobic sequences, it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation.[13] This causes the resin to collapse, trapping the reactive N-terminus in an inaccessible core and preventing it from reacting with the activated amino acid.

Solution & Protocol:

  • Disruptive Solvents: As with steric hindrance, switching to NMP or using a mixture of DMF/DCM can help break up aggregates.[13]

  • Microwave Synthesis: Microwave-assisted peptide synthesis can deliver energy efficiently to the reaction, breaking up aggregates and accelerating the coupling reaction.[8]

  • Incorporate Structure-Breaking Elements: If a sequence is known to be highly prone to aggregation, consider resynthesis and the incorporation of pseudoproline dipeptides or Dmb/Hmb protected amino acids at strategic locations to disrupt secondary structure formation.[15]

Problem 2: Racemization/Epimerization of the Product

Symptom: Chiral HPLC or LC-MS analysis of the final peptide shows a diastereomeric impurity, indicating that the stereochemical integrity of the coupled amino acid has been compromised.

Racemization_Pathway cluster_activation Activation Pathway cluster_coupling Desired Coupling cluster_racemization Racemization Pathway RCOOH R-COOH (N-Protected Amino Acid) Active_Ester Acylphosphonium Intermediate (Reactive, Desired) RCOOH->Active_Ester + BroP BroP BroP->Active_Ester + Base Base (DIPEA) Base->Active_Ester + Amine H₂N-Peptide Active_Ester->Amine Nucleophilic Attack Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Active_Ester->Oxazolone Excess Base High Temp. Peptide Desired Peptide (Chirally Pure) Amine->Peptide Racemized_Peptide Racemized Peptide (Diastereomeric Impurity) Oxazolone->Racemized_Peptide Attack by Amine

Caption: Competing pathways of desired coupling versus racemization.

Mechanistic Explanation: The primary mechanism for racemization during coupling is the formation of a 5(4H)-oxazolone intermediate.[9][10] The activated acylphosphonium species is susceptible to intramolecular cyclization, which is catalyzed by excess tertiary base. The α-proton of the oxazolone is highly acidic and is rapidly abstracted, leading to a planar, achiral intermediate. Subsequent attack by the amine can occur from either face, resulting in a mixture of L- and D-isomers.[9]

Solution & Protocol:

  • Optimize Base Stoichiometry: Use the minimum amount of base necessary for the reaction. For coupling a free acid to a free amine, 1.0-1.2 equivalents of base is often sufficient. If the amine is a salt, use 2.0-2.2 equivalents. Avoid large excesses.

  • Use a Weaker Base: In cases of highly sensitive amino acids (e.g., Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH), consider switching from the strong, sterically hindered base DIPEA to a weaker base like N-methylmorpholine (NMM) or sym-collidine.[5][12]

  • Minimize Pre-activation Time: While pre-activation is useful for difficult couplings, prolonged standing of the activated species in the presence of base before adding the amine increases the opportunity for oxazolone formation. Keep pre-activation times to a minimum (5-10 minutes).

Mechanistic Explanation: As with most side reactions, the rate of oxazolone formation is accelerated at higher temperatures. While heat can be a useful tool to overcome steric hindrance, it comes at the cost of potentially increased epimerization.[8]

Solution & Protocol:

  • Maintain Room Temperature: Whenever possible, perform couplings at ambient temperature.

  • Cooling for Sensitive Residues: For particularly sensitive couplings, consider running the reaction at 0°C, especially during the pre-activation step.[16]

  • Validate Heated Reactions: If heating is necessary, the extent of racemization must be carefully quantified. Run a small-scale test coupling and analyze the product by chiral HPLC to determine if the level of epimerization is acceptable for your application.

Data & Protocols at a Glance

Table 1: Recommended Reagent Stoichiometry (Relative to Resin Loading)
ComponentStandard CouplingHindered CouplingCoupling Amine Salts
N-Protected Amino Acid 1.5 - 2.0 eq.2.0 - 3.0 eq.2.0 eq.
BroP 1.5 - 2.0 eq.2.0 - 3.0 eq.2.0 eq.
Base (e.g., DIPEA) 3.0 - 4.0 eq.4.0 - 6.0 eq.4.0 eq.
Solvent (DMF/NMP) 5-10 mL / g resin10-15 mL / g resin5-10 mL / g resin
Time 1 - 2 hours2 - 24 hours1 - 2 hours

Note: These are starting points and may require optimization for specific sequences.

Protocol: Standard BroP Coupling to a Solid Support
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 1.0 eq.) in DMF for 30 minutes. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all residual piperidine.

  • Activation: In a separate reaction vessel, dissolve the Fmoc-amino acid (2.0 eq.) in DMF. Add DIPEA (4.0 eq.) and mix. Add BroP (2.0 eq.) and allow the solution to pre-activate for 5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[17]

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.[11] If the test is positive, a second coupling may be required.

References

Technical Support Center: BroP Reagent Purification and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for BroP (Bromotripyrrolidinophosphonium hexafluorophosphate), a highly effective phosphonium-based coupling reagent. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance of BroP in your experiments. The purity of a coupling reagent is paramount for achieving high yields, minimizing side reactions, and ensuring the stereochemical integrity of your final products, especially in sensitive applications like peptide synthesis.[1][2]

This guide provides in-depth, experience-driven answers to common questions, troubleshooting advice for specific experimental issues, and validated protocols for purification and quality control.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is BroP and why is it used?

BroP, or Bromotripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine. It is particularly valued for its high efficiency in coupling sterically hindered and N-methylated amino acids, where other reagents may be less effective.[3][4] Its mechanism involves the rapid formation of a highly reactive acylphosphonium intermediate, which is then readily attacked by the amine nucleophile.[5]

Q2: How can I visually assess if my BroP reagent has degraded?

High-purity BroP is typically a white to off-white crystalline solid. A noticeable change in color to yellow or brown, or a change in texture from a free-flowing powder to a clumpy or oily solid, are strong indicators of degradation. These changes are often caused by hydrolysis due to improper storage and exposure to atmospheric moisture. While visual inspection is a useful first indicator, it should always be followed by analytical confirmation before using the reagent in a critical reaction.

Q3: What are the common impurities in BroP and how do they affect my reaction?

The most common impurity is the corresponding phosphine oxide, tris(pyrrolidino)phosphine oxide. This byproduct forms via hydrolysis of the BroP reagent. Its presence reduces the effective concentration of the active coupling reagent, leading to slower or incomplete reactions. Another potential byproduct is hexamethylphosphoramide (HMPA) if the synthesis precursor was tris(dimethylamino)phosphine based reagents like BOP, though BroP was developed specifically to avoid this carcinogenic byproduct.[4][6] The presence of these impurities can significantly lower the yield and purity of your desired product.[7]

Q4: What are the ideal storage and handling conditions for BroP?

BroP is moisture-sensitive and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, it is recommended to keep it at 2°C - 8°C in a desiccator.[3][8] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent. All weighing and handling of the reagent should be performed in a controlled environment, such as a glove box or in a fume hood with precautions to minimize exposure to air and moisture.[9]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your coupling reactions and links them to the quality of your BroP reagent.

Problem: My coupling reaction is slow or the yield is low.
  • Possible Cause: The most likely culprit related to the reagent is its degradation. If the BroP has been exposed to moisture, it will hydrolyze to the inactive phosphine oxide, reducing the amount of active reagent available for the coupling reaction. This leads to incomplete conversion of your starting materials.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Perform a quality control check on your BroP stock. A ³¹P NMR is the most direct method to quantify the phosphine oxide impurity.

    • Use Fresh or Purified Reagent: If the QC check confirms significant degradation, use a fresh, unopened bottle of BroP or purify your existing stock using the recrystallization protocol provided in Section 4.

    • Optimize Reaction Conditions: If the reagent is of high purity, consider other factors such as solvent purity (ensure anhydrous conditions), base equivalents, or reaction time. For difficult couplings, a second coupling step may be necessary.[1][10]

Problem: I am observing unexpected side products or racemization.
  • Possible Cause: While BroP is known for suppressing racemization, impure reagent can lead to side reactions.[4] The presence of acidic impurities from degradation can sometimes contribute to the loss of stereochemical integrity, especially with sensitive amino acids.

  • Troubleshooting Steps:

    • Confirm BroP Purity: Use HPLC and NMR to confirm the purity of your BroP. The presence of multiple peaks in the HPLC or unexpected signals in the NMR spectrum indicates contamination.

    • Control Stoichiometry and Base: Ensure precise stoichiometry. An excess of base, particularly in the presence of impurities, can increase the rate of racemization. Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[1]

    • Purify the Reagent: Recrystallizing the BroP can remove non-polar impurities and acidic byproducts, often resolving issues with side reactions.

Problem: The BroP reagent does not fully dissolve in the reaction solvent (e.g., DMF, DCM).
  • Possible Cause: This can be due to the presence of insoluble impurities or degradation products. While BroP is generally soluble in common peptide synthesis solvents, its hydrolysis product, tris(pyrrolidino)phosphine oxide, may have different solubility characteristics.

  • Troubleshooting Steps:

    • Attempt Filtration: If the amount of insoluble material is small, you may be able to filter the solution before adding it to your reaction mixture. However, this is not ideal as the concentration of your active reagent will be unknown.

    • Perform QC and Purification: The best course of action is to perform a quality control analysis. If impurities are confirmed, purify the reagent by recrystallization to ensure you are starting with a clean, fully soluble material.

Section 3: Quality Control (QC) Protocols

A self-validating system is crucial for trustworthy results. Use these QC protocols to assess the purity of your BroP reagent, both upon receipt and after purification.

QC-1: Purity Determination by ³¹P NMR Spectroscopy

Rationale: ³¹P NMR is a powerful and direct technique for assessing the purity of phosphonium reagents. It provides a clear spectral window for phosphorus-containing compounds, allowing for the quantification of the active BroP reagent versus its primary degradation product, tris(pyrrolidino)phosphine oxide.[11]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the BroP reagent and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A standard acquisition with a sufficient number of scans to achieve a good signal-to-noise ratio is typically adequate.[12]

  • Data Interpretation:

    • BroP (Active Reagent): Expect a sharp singlet in the chemical shift range of approximately +40 to +45 ppm.

    • Tris(pyrrolidino)phosphine oxide (Impurity): This degradation product will typically appear as a singlet at a different chemical shift, often around +20 to +25 ppm.

    • Hexafluorophosphate (PF₆⁻ Counterion): You will also observe a characteristic septet around -144 ppm due to the coupling between phosphorus and the six fluorine atoms.[7]

  • Purity Calculation: The relative purity can be estimated by integrating the signals corresponding to the BroP cation and the phosphine oxide impurity.

QC-2: Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is an excellent method for separating BroP from its non-phosphorus impurities and can provide a quantitative measure of purity. Developing a robust HPLC method is key for routine quality control.[13]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of BroP in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 10-90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or 220 nm.

  • Data Interpretation: A high-purity sample should show a single major peak corresponding to the BroP reagent. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

QC-3: Melting Point Analysis

Rationale: The melting point is a fundamental physical property that provides a quick and easy indication of purity. A pure crystalline compound will have a sharp melting point range, whereas an impure sample will typically melt over a broader and lower temperature range.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the dry, powdered BroP reagent into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus and slowly heat the sample (e.g., 2°C/minute) near the expected melting point.

  • Data Interpretation: Record the temperature range from when the first drop of liquid appears to when the entire sample has melted. High-purity BroP should have a sharp melting point. Compare this to the manufacturer's specification or literature values.

QC Parameter Specification for High-Purity BroP Indication of Impurity
Appearance White to off-white crystalline powderYellow/brown color, oily or clumpy solid
³¹P NMR Single major peak at ~+42 ppmAdditional peak at ~+23 ppm (phosphine oxide)
Purity by HPLC ≥ 98.0% (Area %)Multiple peaks, main peak < 98.0%
Melting Point Sharp range (e.g., 205-210 °C)Broad or depressed melting point range
Section 4: Purification Protocol
How do I purify BroP by recrystallization?

Rationale: Recrystallization is a highly effective method for purifying solid compounds like BroP. It relies on the difference in solubility between the desired compound and its impurities in a given solvent system at different temperatures. For phosphonium salts, a common and effective method is to use a solvent/anti-solvent system, such as dichloromethane (DCM) and diethyl ether.[14][15] BroP is soluble in DCM, while its less polar phosphine oxide impurity is less soluble. Diethyl ether acts as an anti-solvent, inducing the crystallization of the more polar BroP salt.

Step-by-Step Protocol:

  • Dissolution: In a clean, dry flask under an inert atmosphere, dissolve the impure BroP reagent in the minimum amount of warm dichloromethane (DCM). Gentle heating (e.g., to 30-35°C) may be required.

  • Precipitation: Slowly add diethyl ether to the stirred solution until it becomes persistently cloudy (turbid). This indicates that the solution is saturated and crystallization is about to begin.

  • Crystallization: Stop adding ether and allow the flask to cool slowly to room temperature. Then, place the flask in a refrigerator or freezer (0 to -20°C) for several hours, or overnight, to maximize crystal formation.

  • Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum for several hours to remove all residual solvents.

  • Validation: After drying, perform the QC tests described in Section 3 to confirm the purity of the recrystallized BroP before use. The results of the QC should validate the success of the purification.

Section 5: Visual Workflows

Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Yield, Side Products) CheckReagent Is BroP Reagent Quality Suspect? (Old, Discolored, Improperly Stored) Problem->CheckReagent PerformQC Perform Quality Control (³¹P NMR, HPLC, MP) CheckReagent->PerformQC Yes TroubleshootOther Troubleshoot Other Parameters (Solvent, Base, Time, Temp) CheckReagent->TroubleshootOther No PurityOK Purity > 98%? PerformQC->PurityOK Purify Purify BroP via Recrystallization (See Protocol in Section 4) PurityOK->Purify No UseReagent Use High-Purity BroP in Reaction PurityOK->UseReagent Yes ReQC Re-run QC on Purified Lot Purify->ReQC ReQC->UseReagent

Caption: Troubleshooting Decision Tree for BroP-Mediated Coupling Reactions.

Reagent_Management_Workflow cluster_0 Reagent Lifecycle Receive Receive New Lot of BroP QC_Initial Initial QC Analysis (³¹P NMR, HPLC) Receive->QC_Initial Decision Meets Specification? QC_Initial->Decision Store Store Properly (2-8°C, Inert Atm.) Decision->Store Yes Purify_Cycle Purify Reagent (Recrystallization) Decision->Purify_Cycle No Use Use in Experiments Store->Use QC_Repurified QC of Purified Batch Purify_Cycle->QC_Repurified QC_Repurified->Store

Caption: Workflow for BroP Reagent Quality Management.

References

Technical Support Center: Managing Byproducts in Reactions with Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reaction byproducts when working with phosphonium salts. As researchers, scientists, and drug development professionals, we frequently leverage powerful transformations like the Wittig, Mitsunobu, and Appel reactions. While indispensable, these methods generate stoichiometric phosphine oxide byproducts, most commonly triphenylphosphine oxide (TPPO), which can complicate purification and impact yield.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind these challenges and offer self-validating protocols to streamline your workflow, enhance purity, and improve scalability.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in reactions involving triphenylphosphine-based reagents, and why is it problematic?

The most common and persistent byproduct is triphenylphosphine oxide (TPPO) .[1][2] This is generated in stoichiometric quantities in widely used reactions like the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][3] The formation of the very stable phosphorus-oxygen double bond in TPPO is a major thermodynamic driving force for these reactions.[4][5]

The difficulty arises from its physical properties. TPPO is a high-melting, crystalline solid that is highly polar yet soluble in many common organic solvents like dichloromethane, THF, and ethyl acetate.[6][7][8] This solubility profile often causes it to co-elute with the desired product during silica gel chromatography, leading to tedious and often inefficient purification.[7]

Q2: What are the general strategies for removing triphenylphosphine oxide (TPPO)?

There are three main strategies, each with its own advantages depending on the scale of the reaction and the properties of your desired product:

  • Physical Removal: Exploiting differences in solubility through precipitation, crystallization, or chromatography.[1][9][10]

  • Chemical Conversion/Complexation: Converting TPPO into an insoluble species that can be easily removed by filtration. This includes forming complexes with metal salts or converting it to a phosphonium salt.[2][10][11]

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to TPPO or unreacted triphenylphosphine, allowing for removal by simple filtration.[3][12][13]

Q3: Can I avoid the formation of triphenylphosphine oxide (TPPO) in the first place?

Yes, several approaches can circumvent the TPPO issue entirely:

  • Alternative Phosphine Reagents: Use modified phosphines designed so their corresponding oxides have different solubility profiles, such as being acidic, basic, or fluorous, allowing for easy removal by extraction.[7][14]

  • Polymer-Supported Reagents: Employing a resin-bound triphenylphosphine ensures that the resulting phosphine oxide remains on the solid support and is removed by simple filtration.[14][15][16][17][18]

  • Catalytic Reactions: In some cases, particularly for the Wittig reaction, catalytic versions have been developed that use only a substoichiometric amount of the phosphine reagent, thus generating minimal byproduct.[19]

Q4: How does the purity of my phosphonium salt affect the reaction and byproducts?

The purity of the phosphonium salt is paramount for the success and reproducibility of your reaction. Impurities in the salt can lead to the formation of side products that complicate purification. For instance, residual triphenylphosphine from the salt synthesis can be oxidized to TPPO, adding to the purification burden. Furthermore, the stability and reactivity of the ylide generated from the phosphonium salt are directly influenced by its purity, which can affect both the yield and stereochemical outcome of the reaction.

Troubleshooting Guide: Removal of Triphenylphosphine Oxide (TPPO)

This section provides detailed, step-by-step protocols for the most common challenge: removing TPPO from a crude reaction mixture. The choice of method depends critically on the properties of your desired product (polarity, solubility) and the scale of your reaction.

TPPO_Removal_Workflow start Crude Reaction Mixture with TPPO product_polarity Is the product non-polar? start->product_polarity scale Large Scale (>10g)? product_polarity->scale No (Polar Product) precipitate Method A: Precipitation/ Trituration product_polarity->precipitate Yes polar_solvent Is reaction in a polar solvent (THF, EtOH)? scale->polar_solvent Yes chromatography Method D: Column Chromatography scale->chromatography No metal_complex Method B: Metal Salt Complexation polar_solvent->metal_complex Yes chem_convert Method C: Chemical Conversion polar_solvent->chem_convert No end Pure Product precipitate->end metal_complex->end chromatography->end chem_convert->end

Caption: Decision workflow for selecting a TPPO removal method.

Problem: My product is heavily contaminated with TPPO. Which removal method should I choose?
Solution 1: Non-Chromatographic Methods (Ideal for Scalability)

These methods are often preferred in process chemistry and for large-scale lab syntheses as they avoid the cost, time, and solvent waste associated with column chromatography.

Method A: Precipitation / Recrystallization

  • Causality: This is the simplest physical separation method and relies on the significant solubility difference between TPPO and many organic products in specific solvents. TPPO is poorly soluble in non-polar solvents like hexanes, pentane, cyclohexane, and cold diethyl ether, but readily soluble in more polar solvents like DCM and ethanol.[6][10][14][20][21]

  • Best For: Non-polar to moderately polar products that remain soluble in non-polar solvents while TPPO precipitates.

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Laboratory Solvents

Solvent Solubility Reference
Water, Cyclohexane, Hexane, Petroleum Ether Almost Insoluble [1][6][20]
Diethyl Ether Poorly soluble, especially when cold [10]
Toluene, Benzene Moderately Soluble [6][20]
Ethanol, Methanol, Isopropanol Readily Soluble [1][8][21]
Dichloromethane (DCM), Chloroform Readily Soluble [6][21]
Ethyl Acetate Soluble [6][20]

| Dimethylformamide (DMF), DMSO | Soluble |[8] |

Experimental Protocol: Trituration

  • Concentrate the crude reaction mixture to a thick oil or solid under reduced pressure.

  • Add a sufficient volume of a non-polar solvent in which your product is soluble but TPPO is not (e.g., a 1:1 mixture of diethyl ether and hexanes).

  • Stir or sonicate the resulting slurry vigorously for 15-30 minutes. The TPPO should precipitate as a fine white solid.

  • Cool the slurry in an ice bath to maximize precipitation.

  • Filter the mixture through a Büchner funnel, washing the collected solid (TPPO) with a small amount of the cold solvent.

  • The desired product is in the filtrate. Concentrate the filtrate to recover the purified product. It may be necessary to repeat this procedure 2-3 times for complete removal.[9]

Method B: Precipitation via Metal Salt Complexation

  • Causality: The oxygen atom in TPPO is a Lewis base and can coordinate with Lewis acidic metal salts like zinc chloride (ZnCl₂) and calcium bromide (CaBr₂).[2] These complexes, such as ZnCl₂(TPPO)₂, are often insoluble in a range of organic solvents, including polar ones where simple precipitation fails.[2][10][22][23]

  • Best For: Removing TPPO from reactions conducted in polar solvents like THF, ethanol, or ethyl acetate, where Method A is ineffective.[2][22][23]

Experimental Protocol: ZnCl₂ Precipitation (Adapted from Weix, D. J. et al., J. Org. Chem. 2017)[22]

  • After an appropriate aqueous workup, concentrate the organic layer to dryness.

  • Dissolve the crude residue in a minimal amount of ethanol or isopropanol (approx. 0.2 M concentration based on the product).

  • In a separate flask, prepare a 1.5-2.0 M solution of anhydrous zinc chloride in ethanol.

  • At room temperature, add 0.5-0.6 equivalents of the ZnCl₂ solution (relative to the starting triphenylphosphine) to the crude product solution while stirring.

  • A white precipitate of the ZnCl₂(TPPO)₂ complex should form immediately. Stir for 1-2 hours to ensure complete precipitation.

  • Filter the slurry, washing the solid with a small amount of cold ethanol.

  • The filtrate contains the purified product.

Method C: Chemical Conversion to an Insoluble Salt

  • Causality: TPPO can be converted into other phosphorus species that have drastically different solubility profiles. A notable method involves reacting TPPO with oxalyl chloride to form the corresponding chlorophosphonium salt, which is insoluble and precipitates from the reaction mixture.[2][11][24]

  • Best For: A robust, chromatography-free workup for Wittig and Appel reactions.

Experimental Protocol: Oxalyl Chloride Conversion (Adapted from Gilheany, D. G. et al., Org. Biomol. Chem. 2012)[24]

  • Following the reaction, concentrate the crude mixture.

  • Re-dissolve the residue in a suitable dry solvent like THF or cyclohexane.

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (1.1 equivalents relative to TPPO).

  • Stir the mixture at room temperature for 1-2 hours. An insoluble white precipitate of the chlorophosphonium salt will form.

  • Filter the mixture to remove the salt. The filtrate contains the phosphorus-free product.

Solution 2: Chromatographic and Scavenging Methods

Method D: Silica Gel Column Chromatography

  • Causality: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. TPPO is quite polar and will adhere strongly to silica gel.

  • Best For: Small-scale reactions (<5 g), or when non-chromatographic methods fail, particularly for very polar products. For non-polar products, a simple silica plug filtration can be highly effective.[9]

  • Protocol Guidance:

    • For non-polar products , suspend the crude mixture in a minimal amount of DCM and add hexanes to precipitate the bulk of the TPPO. Filter this mixture through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product will elute while the remaining TPPO stays at the top of the plug.[9]

    • For polar products , a full column is necessary. TPPO typically elutes around 40-60% ethyl acetate in hexanes.[25] Choose a solvent system where your product has an Rf of ~0.3 to ensure good separation.

Method E: Scavenger Resins

  • Causality: Scavenger resins are functionalized polymers that react with and bind specific molecules from a solution. For example, chloromethylated polystyrene (Merrifield resin) can be used to alkylate and trap both residual triphenylphosphine and TPPO, removing them from the solution phase.[2][13]

  • Best For: Final purification step to remove trace amounts of phosphorus byproducts, ensuring high purity.

  • Protocol Guidance:

    • Use a commercially available scavenger resin, such as a high-loading Merrifield resin or a specialized phosphine scavenger.[3][12]

    • After the primary workup, dissolve the crude product in a suitable solvent (e.g., acetone, THF).

    • Add the scavenger resin (typically 2-4 equivalents relative to the impurity) and stir the slurry at room temperature for several hours (e.g., 18 h).[13]

    • Filter the mixture to remove the resin, wash the resin with fresh solvent, and concentrate the combined filtrates to obtain the purified product.

Advanced Topics & Reaction-Specific Strategies

Managing Byproducts in the Mitsunobu Reaction

The Mitsunobu reaction is notorious for difficult purifications due to two major byproducts: TPPO and the reduced azodicarboxylate (e.g., diisopropyl hydrazinedicarboxylate, DIAD-H₂).[1][15]

  • Challenge: Both byproducts are polar and can interfere with product isolation.

  • Solution: Co-precipitation. A highly effective, industrial-scale strategy involves the co-crystallization of TPPO and the reduced hydrazine byproduct. For example, a 1:1 complex of TPPO and DIAD-H₂ can be formed and removed by filtration, especially at lower temperatures.[2] This significantly simplifies the subsequent purification of the desired product.

Preventative Measures: A Summary of Modern Approaches

To avoid the persistent problem of TPPO, consider designing your synthesis with alternative reagents from the start.

Byproduct_Formation cluster_wittig Wittig Reaction cluster_mitsunobu Mitsunobu Reaction cluster_appel Appel Reaction w_reagents Aldehyde/Ketone + Ph₃P=CHR (Ylide) w_products Alkene + Ph₃P=O (TPPO) w_reagents->w_products [2+2] cycloaddition & elimination m_reagents Alcohol + Nu-H + Ph₃P + DEAD/DIAD m_products Product-Nu + Ph₃P=O + DEAD-H₂ m_reagents->m_products Redox Condensation a_reagents Alcohol + Ph₃P + CX₄ a_products Alkyl Halide + Ph₃P=O + CHX₃ a_reagents->a_products Halogenation

References

Technical Support Center: BroP Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for BroP (Bromotripyrrolidinophosphonium hexafluorophosphate). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and handling of BroP in various organic solvents during chemical synthesis.

Section 1: Fundamentals of BroP Stability
Q1: What is BroP and why is its stability in solution a critical factor for successful reactions?

BroP, or Bromotripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent used to facilitate the formation of amide bonds, most notably in peptide synthesis.[1] Its function is to activate a carboxylic acid, making it highly susceptible to nucleophilic attack by an amine to form a stable amide linkage.

The stability of BroP in solution is paramount because its activated state is inherently transient. Degradation of the reagent before it participates in the desired reaction leads to several problems:

  • Reduced Coupling Efficiency: If the reagent degrades, its effective concentration decreases, leading to incomplete or slow reactions and lower product yields.[2]

  • Formation of Side Products: Degradation pathways can generate impurities and side products that complicate purification and may react with the desired product.[3]

  • Inconsistent Results: An unstable reagent solution will yield variable results, making experiments difficult to reproduce and scale up.

The choice of solvent is a primary determinant of BroP's stability, as solvents can modulate reaction rates, stabilize reactive intermediates, and in some cases, participate in degradation reactions.[4]

Q2: What are the primary pathways for BroP degradation in organic solvents?

Like many phosphonium salts, BroP is susceptible to degradation via nucleophilic attack.[5] The primary culprits are often trace impurities within the solvent.

  • Hydrolysis: Water is a common impurity in many organic solvents, especially hygroscopic ones like Dimethylformamide (DMF). Water can hydrolyze the phosphonium salt, rendering it inactive. This is a significant concern as even small amounts of moisture can impact the reagent's efficacy over time.[6]

  • Reaction with Amine Impurities: Polar aprotic solvents like DMF and N-Methyl-2-pyrrolidone (NMP) can degrade over time to release secondary amines (dimethylamine and methylamine, respectively).[4] These amines are nucleophiles that can react with BroP, consuming the reagent and potentially forming unwanted side products.

  • Thermal Decomposition: While generally thermally stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation, especially in the presence of other impurities.[5] The thermal stability of phosphonium salts is influenced by their structure and the surrounding chemical environment.[7]

Section 2: Solvent-Specific Stability and Handling
Q3: Which organic solvents are commonly used with BroP, and how does its stability compare among them?

The choice of solvent is a balance between solubility, reactivity, and stability. BroP, being a salt, dissolves best in polar solvents. Polar aprotic solvents are favored for coupling reactions as they effectively solvate the reactants without interfering with the nucleophile through hydrogen bonding.[8]

The table below summarizes the stability and key considerations for BroP in commonly used solvents.

SolventAbbreviationPolarity TypeBroP SolubilityStability & Key Considerations
Dimethylformamide DMFPolar AproticHighGood, but with major caveats. DMF is hygroscopic and can contain dimethylamine impurities from degradation.[4] Use only high-purity, anhydrous grades and prepare solutions fresh. Discolored (yellow) DMF should be avoided.
N-Methyl-2-pyrrolidone NMPPolar AproticHighGood alternative to DMF. Less prone to forming problematic amine impurities than DMF, but still hygroscopic. Often used for difficult couplings or sequences prone to aggregation.[2]
Dichloromethane DCMPolar AproticModerateHigh stability. DCM is non-hygroscopic and less reactive than DMF or NMP. However, BroP's lower solubility may limit its use in highly concentrated reactions. Often used in mixtures with DMF.
Acetonitrile ACNPolar AproticModerateHigh stability. ACN is a stable and relatively non-reactive solvent.[7] It is a good choice for stability, provided the required concentration of BroP can be achieved.
Tetrahydrofuran THFEtherealLow to ModerateModerate stability. While less polar, THF can be used. However, it can form peroxides upon storage, which can lead to unpredictable side reactions. Use only fresh, inhibitor-free THF.[9]
Q4: What are the best practices for preparing and storing BroP solutions?

To ensure maximum efficacy and reproducibility, adhere to the following guidelines inspired by best practices for handling sensitive chemical reagents.[10]

  • Use High-Purity Solvents: Always use anhydrous or peptide-synthesis grade solvents from a reputable supplier.

  • Prepare Solutions Fresh: The most reliable method is to weigh the required amount of BroP and dissolve it in fresh solvent immediately before use. Storing BroP in solution, especially in DMF, is not recommended for extended periods.[10]

  • Work Under Inert Atmosphere: When preparing solutions for critical applications or for short-term storage, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture and oxygen.

  • Storage: If a solution must be stored, even for a short period, keep it tightly sealed at low temperature (e.g., 4°C). Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[11] Avoid repeated freeze-thaw cycles.

Section 3: Troubleshooting Guide

This section addresses common experimental failures and links them to potential issues with BroP stability and solvent choice.

Q5: My peptide coupling reaction has a low yield, even with a fresh bottle of BroP. What could be the cause?

Possible Cause: Solvent-induced degradation.

Troubleshooting Steps:

  • Evaluate Your Solvent:

    • Is your DMF old or discolored? Yellowing of DMF is a sign of degradation and the presence of dimethylamine, which consumes BroP.[4] Discard and use a fresh, high-purity bottle.

    • Are you using an anhydrous grade solvent? Trace water can hydrolyze BroP. Consider using a solvent passed through a drying system or from a freshly opened Sure/Seal™ type bottle.

  • Change Your Solvent System:

    • Try switching from DMF to a more inert solvent system like DCM or a DCM/DMF mixture.[2]

    • For difficult couplings, NMP can be a more robust alternative to DMF.

  • Confirm Reagent Activity: If solvent issues are ruled out, the problem may lie elsewhere. Perform a control reaction with a simple, reliable coupling to confirm the activity of your BroP stock.

Q6: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could this be related to BroP degradation?

Possible Cause: Formation of side products from the reaction of BroP with solvent impurities or the substrate.

Troubleshooting Steps:

  • Analyze a Blank Run: Dissolve BroP in the solvent you used for the reaction and let it sit for the same duration as your experiment. Analyze this solution by HPLC/LC-MS. The appearance of new peaks indicates reagent degradation is occurring independent of your reactants.

  • Identify the Byproduct: The primary byproduct of BroP is often tris(pyrrolidino)phosphine oxide. If you observe a mass corresponding to this, it is a strong indicator of reagent decomposition.

  • Review Your Base: The choice and amount of base (e.g., DIPEA, NMM) can influence stability. Using an excessive amount of a strong base can sometimes accelerate the degradation of coupling reagents.[2] Ensure you are using the correct stoichiometry.

Section 4: Key Experimental Protocols
Protocol 1: Preparation of a BroP Stock Solution for Immediate Use

This protocol ensures the reagent is handled correctly to minimize degradation before use.

Materials:

  • BroP (solid)

  • High-purity, anhydrous organic solvent (e.g., DMF, NMP, DCM)

  • Glass vial with a septum-lined cap

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Calculate the required mass of BroP for your desired concentration and volume.

  • Dry the vial and stir bar (if used) in an oven and allow to cool in a desiccator.

  • Quickly weigh the BroP into the vial and immediately seal with the septum cap.

  • Purge the vial with inert gas for 1-2 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Using a dry syringe, add the appropriate volume of anhydrous solvent to the vial.

  • Swirl or stir the vial until the BroP is completely dissolved.

  • Use the solution immediately for the best results.

Protocol 2: Monitoring BroP Stability via HPLC

This protocol provides a method to quantitatively assess the stability of BroP in a specific solvent over time.[12][13]

Materials:

  • BroP solution to be tested

  • HPLC system with a UV detector (e.g., PDA)

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Prepare a Standard: Prepare a fresh solution of BroP in acetonitrile (where it is relatively stable) at a known concentration (e.g., 1 mg/mL). This will serve as your t=0 reference.

  • Prepare the Test Sample: Prepare a solution of BroP in the solvent of interest (e.g., DMF) at the same concentration.

  • Initial Injection (t=0): Immediately inject a small volume (e.g., 5 µL) of both the standard and the test sample onto the HPLC.

  • HPLC Method:

    • Set the detector to monitor at a wavelength where BroP absorbs (e.g., 220 nm).

    • Run a gradient elution method, for example: 10% to 90% B over 10 minutes.

    • Maintain a constant flow rate (e.g., 1 mL/min).

  • Incubate and Monitor: Store the test sample under the conditions you wish to evaluate (e.g., room temperature on the benchtop). Inject the sample at regular intervals (e.g., 1 hr, 4 hrs, 8 hrs, 24 hrs).

  • Data Analysis:

    • Identify the peak corresponding to intact BroP from your standard injection.

    • In the chromatograms from your test sample, integrate the area of the BroP peak and any new peaks that appear over time (degradation products).

    • Calculate the percentage of remaining BroP at each time point relative to the initial (t=0) peak area to determine the rate of degradation.

Section 5: Visual Workflows and Diagrams

Section 6: Frequently Asked Questions (FAQs)
  • Q: Can I use PyBroP and BroP interchangeably?

    • A: While both are phosphonium salt coupling reagents, PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is often considered more efficient for sterically hindered amino acids. Their stability profiles in various solvents are expected to be very similar due to their structural analogy. However, reaction conditions may require re-optimization when switching between them.

  • Q: Is BroP sensitive to light?

    • A: While the primary stability concerns are moisture and nucleophilic impurities, it is good laboratory practice to store all reactive chemical reagents in amber vials or protected from direct light to prevent potential photolytic decomposition.[14]

  • Q: My bottle of solid BroP has turned slightly yellow. Is it still usable?

    • A: A slight discoloration of the solid reagent may indicate some level of decomposition. Its performance could be compromised. It is highly recommended to test its efficacy in a small-scale control reaction before committing it to a large-scale or critical synthesis. For best results, use a clean, white, free-flowing solid.

  • Q: Are there safer alternatives to BroP?

    • A: The field of coupling reagents is extensive. While BroP is effective, other classes of reagents exist. For instance, uronium/aminium-based reagents like HBTU and HATU are very popular, though they can carry their own safety and handling considerations, such as being potential sensitizers.[15][16] The choice of reagent often depends on the specific needs of the synthesis, balancing efficiency, cost, and safety.[17]

References

Technical Support Center: A Scientist's Guide to Scaling Up Peptide Synthesis with BroP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up peptide synthesis using BroP (Bromotris(dimethylamino)phosphonium hexafluorophosphate). This guide is designed for researchers, scientists, and drug development professionals who are transitioning their peptide synthesis from laboratory to production scale. Here, we will delve into the nuances of using BroP, a powerful phosphonium salt coupling reagent, for large-scale applications, providing practical, field-tested advice to ensure a successful and efficient scale-up process.

Part 1: Frequently Asked Questions (FAQs) about BroP in Large-Scale Synthesis

This section addresses common questions regarding the use of BroP in scaled-up solid-phase peptide synthesis (SPPS), providing foundational knowledge for process development.

Q1: What is BroP and why is it used in peptide synthesis?

BroP, or this compound, is a phosphonium salt-based coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis. It is particularly valued for its high efficiency in coupling sterically hindered or N-methylated amino acids, which can be challenging for other reagents. Its mechanism involves the rapid activation of the carboxylic acid group of an N-protected amino acid, making it highly susceptible to nucleophilic attack by the amino group of the adjacent amino acid in the peptide chain.

Q2: What are the primary advantages of using BroP for large-scale peptide synthesis?

When scaling up, efficiency and robustness are paramount. BroP offers several advantages in this context:

  • High Coupling Efficiency: BroP is known to drive coupling reactions to completion, even with difficult sequences, which is critical for maximizing yield and minimizing purity issues in large batches.

  • Reduced Racemization: Like many modern coupling reagents, BroP is effective at suppressing racemization, a critical quality attribute for therapeutic peptides.

  • Effectiveness with Challenging Residues: Its ability to efficiently couple sterically hindered and N-methylated amino acids can be a significant advantage when manufacturing complex peptides.

Q3: What are the main challenges to consider when scaling up peptide synthesis with BroP?

Transitioning from small to large-scale synthesis introduces several challenges that must be carefully managed:

  • Heat Management: Coupling reactions are often exothermic. On a large scale, the heat generated can be significant and, if not properly controlled, can lead to side reactions and impurity formation.[1]

  • Solubility: The solubility of BroP, the growing peptide chain, and any byproducts in the reaction solvent can become a limiting factor at higher concentrations.

  • Reagent Stoichiometry and Mixing: Ensuring homogenous mixing and precise stoichiometry of reagents in large reaction vessels is crucial for consistent product quality.

  • Purification: The purification of multi-kilogram batches of crude peptide presents significant logistical and technical challenges, requiring robust and scalable chromatographic methods.[2]

  • Cost-Effectiveness: The cost of raw materials, including the coupling reagent, becomes a major factor in the overall process economics at an industrial scale.[3][4]

Q4: What are the safety considerations for handling BroP on a large scale?

As with all phosphonium salt reagents, appropriate safety measures are essential. A thorough thermal stability assessment of the coupling reagent is crucial before scale-up.[5][6] While BroP itself is not noted as being exceptionally hazardous, the reaction conditions and solvents used in large-scale synthesis require careful handling in a controlled manufacturing environment. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before handling large quantities of BroP and other reagents.

Part 2: Troubleshooting Guide for Scaling Up with BroP

This section provides a problem-and-solution framework for common issues encountered during the scale-up of BroP-mediated peptide synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Poor solubility of reagents or the growing peptide chain. 2. Inefficient mixing in the large reactor. 3. Suboptimal stoichiometry of BroP and base. 4. Decomposition of BroP due to improper storage or handling. 1. Consider alternative "greener" solvent systems or solvent mixtures to improve solubility. [7][8] A switch from DMF to a solvent like NBP might be beneficial.[9] 2. Optimize the mixing parameters of the reactor (e.g., impeller speed, type). 3. Re-evaluate the equivalents of BroP and base used. A slight excess may be necessary at scale, but this must be optimized to balance efficiency and cost. 4. Ensure BroP is stored under anhydrous conditions and brought to room temperature before use.
Increased Levels of Deletion Sequences 1. Incomplete Fmoc-deprotection. 2. Steric hindrance preventing complete coupling. 1. Increase the deprotection time or use a stronger piperidine concentration. Monitor deprotection completion using a qualitative test like the Kaiser test. 2. For particularly difficult couplings, consider a "double coupling" strategy where the coupling step is repeated with fresh reagents.
Higher than Expected Epimerization/Racemization 1. Excessive reaction temperature due to poor heat dissipation. 2. Prolonged activation time before the addition of the N-terminal amine. 3. Use of a strong base in excess. 1. Implement efficient cooling of the reaction vessel and monitor the internal temperature throughout the coupling step. [1] 2. Minimize the pre-activation time. Add the amino acid to be coupled immediately after the addition of BroP and base. 3. Optimize the amount of base used. Consider using a less hindered base if epimerization is a persistent issue.
Difficulties in Downstream Purification 1. Presence of closely eluting impurities. 2. Aggregation of the crude peptide. 3. High salt content from the synthesis. 1. Optimize the cleavage cocktail to minimize side reactions that generate hard-to-remove impurities. [10] 2. Before purification, consider a pre-purification step like precipitation or size-exclusion chromatography to remove aggregates. 3. Incorporate desalting steps in the purification protocol. Reversed-phase HPLC is the standard method for peptide purification.

Part 3: Experimental Protocols

These protocols provide a starting point for developing your own scaled-up synthesis processes using BroP. Note: These are generalized protocols and must be optimized for your specific peptide sequence and scale.

Protocol 1: Standard BroP-Mediated Coupling in a Large-Scale Reactor
  • Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF, NMP) in the reactor with gentle agitation.

  • Fmoc-Deprotection: Treat the resin with a solution of 20-25% piperidine in the synthesis solvent. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Thoroughly wash the resin with the synthesis solvent to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the N-Fmoc protected amino acid (typically 1.5-3 equivalents relative to the resin loading) and BroP (1.5-3 equivalents) in the synthesis solvent.

    • Add a hindered base, such as diisopropylethylamine (DIPEA) (3-6 equivalents), to the amino acid/BroP solution.

    • Immediately transfer the activated amino acid solution to the reactor containing the deprotected resin.

    • Allow the coupling reaction to proceed with agitation for a predetermined time (e.g., 1-4 hours), monitoring the internal temperature.

  • Monitoring: Take a small sample of the resin and perform a colorimetric test to check for reaction completion.

  • Washing: Once the coupling is complete, thoroughly wash the resin with the synthesis solvent to remove excess reagents and byproducts.

  • Repeat: Continue with the next deprotection and coupling cycle.

Protocol 2: Monitoring Reaction Completion at Scale

Given the cost and time involved in large-scale synthesis, robust in-process controls are essential.

  • Colorimetric Tests (Kaiser or TNBS): These qualitative tests are useful for a quick assessment of free amines on the resin. Two independent tests are recommended for critical steps.[11]

  • Cleave and Analyze: For longer peptides or particularly difficult couplings, a small amount of resin can be cleaved and the resulting peptide analyzed by HPLC-MS at various time points during the synthesis. This provides a more quantitative measure of the synthesis progress and impurity profile.

Part 4: Visualizing Key Processes

BroP Activation Mechanism

BroP_Activation Carboxylic_Acid N-Protected Amino Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylic_Acid->Acyloxyphosphonium + BroP BroP BroP->Acyloxyphosphonium Base Base (e.g., DIPEA) Base->Acyloxyphosphonium activates Coupled_Peptide Coupled Peptide Acyloxyphosphonium->Coupled_Peptide Reacts with Byproduct Phosphoramide Byproduct Acyloxyphosphonium->Byproduct forms Peptide_Resin Peptide-Resin (H₂N-Peptide) Peptide_Resin->Coupled_Peptide +

Caption: The activation of a carboxylic acid by BroP to form a reactive intermediate.

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow Start Low Coupling Efficiency Detected Check_Solubility Is solubility of reagents/peptide an issue? Start->Check_Solubility Change_Solvent Optimize solvent system (e.g., NBP, solvent mixtures) Check_Solubility->Change_Solvent Yes Check_Mixing Is mixing efficient? Check_Solubility->Check_Mixing No Change_Solvent->Check_Mixing Optimize_Mixing Adjust reactor mixing parameters Check_Mixing->Optimize_Mixing No Check_Stoichiometry Is stoichiometry optimized? Check_Mixing->Check_Stoichiometry Yes Optimize_Mixing->Check_Stoichiometry Adjust_Equivalents Adjust BroP/base equivalents Check_Stoichiometry->Adjust_Equivalents No Double_Couple Consider double coupling for difficult residues Check_Stoichiometry->Double_Couple Yes Adjust_Equivalents->Double_Couple End Problem Resolved Double_Couple->End

Caption: A decision tree for troubleshooting low coupling efficiency during scale-up.

Part 5: Regulatory and Cost Considerations

When scaling up for pharmaceutical applications, regulatory compliance and cost-effectiveness are critical.

  • Regulatory Landscape: For synthetic peptides, regulatory bodies like the FDA have specific guidelines regarding the manufacturing process, impurity profiles, and characterization of the final active pharmaceutical ingredient (API).[11][12][13][14][15] It is crucial to document all aspects of the synthesis, including the rationale for choosing a specific coupling reagent like BroP. Any new impurities identified must be characterized and justified.[14]

  • Cost of Goods: The cost of raw materials, particularly the coupling reagent and protected amino acids, becomes a significant driver of the overall manufacturing cost.[3][4] While BroP is highly effective, a thorough cost-benefit analysis should be conducted, comparing it to other coupling reagents for your specific process. This analysis should factor in not only the reagent cost but also its impact on yield, purity, and the number of processing steps required.

References

Technical Support Center: Monitoring BroP Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring BroP-mediated coupling reactions. As a potent phosphonium salt-based coupling reagent, Bromotris(dimethylamino)phosphonium hexafluorophosphate (BroP) is highly effective for challenging amide bond formations, including those involving N-methylated or sterically hindered amino acids.[1] However, its high reactivity necessitates careful monitoring to ensure reaction completion, maximize yield, and minimize side products.

This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered by researchers in pharmaceutical and chemical development.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a BroP coupling reaction?

The three most common and effective techniques for monitoring BroP couplings are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice depends on the specific requirements of your synthesis, such as the need for qualitative vs. quantitative data, throughput, and the information required.

Technique Primary Use Advantages Limitations
TLC Rapid, qualitative check for the consumption of starting materials.Fast, inexpensive, requires minimal sample, good for initial screening.[2]Can be difficult to interpret if product and starting materials have similar Rf values. Not quantitative.
LC-MS Quantitative analysis of reaction components and confirmation of product mass.Provides accurate mass data, separates complex mixtures, high sensitivity.[3][4][5]Requires more complex equipment, sample preparation, and longer analysis time than TLC.
³¹P NMR Direct monitoring of the phosphonium reagent's fate.Directly observes the conversion of BroP to its phosphine oxide byproduct, providing a proxy for reaction progress. Unambiguous for phosphorus-containing species.[6][7]Requires an NMR spectrometer. Less sensitive than LC-MS. Not ideal for complex mixtures unless focused on P-containing species.[8]
Q2: How do I choose the best monitoring technique for my specific BroP coupling?

Your choice should be guided by a decision-making process that considers the stage of your research and the specific questions you need to answer.

G start Start: Need to monitor BroP Reaction is_quick_check Is a quick qualitative check sufficient? start->is_quick_check use_tlc Use TLC (Check for starting material spots) is_quick_check->use_tlc Yes need_mass_confirm Need to confirm product mass or quantify components? is_quick_check->need_mass_confirm No end Analysis Complete use_tlc->end use_lcms Use LC-MS (Monitor all species and confirm masses) need_mass_confirm->use_lcms Yes phosphorus_fate Need to specifically track the coupling reagent's fate? need_mass_confirm->phosphorus_fate No use_lcms->end use_31p_nmr Use ³¹P NMR (Monitor BroP disappearance and byproduct appearance) phosphorus_fate->use_31p_nmr Yes phosphorus_fate->end No use_31p_nmr->end

Caption: Decision tree for selecting an analytical method.

Q3: What does a "complete" BroP reaction look like in my analysis?
  • By TLC: The complete disappearance of the limiting starting material spot (usually the amine or carboxylic acid). The product spot should be clearly visible.

  • By LC-MS: The peak corresponding to the limiting starting material should be consumed to baseline (or below a set threshold, e.g., <1%). The desired product peak, confirmed by its mass-to-charge ratio (m/z), should be the major component.

  • By ³¹P NMR: The peak corresponding to BroP (typically around +21 ppm) should disappear, with a concurrent appearance and stabilization of the tris(dimethylamino)phosphine oxide byproduct peak (typically around +23 ppm).

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter while monitoring your BroP coupling reaction.

Scenario 1: Incomplete Reaction

Problem: My TLC or LC-MS analysis shows a significant amount of starting material remaining even after the recommended reaction time.

Causality & Solution Workflow:

An incomplete reaction is typically due to issues with reagents, stoichiometry, or reaction conditions. The following workflow can help diagnose and solve the problem.

G start Problem: Incomplete Conversion check_reagents Step 1: Verify Reagent Quality - Is BroP fresh? (hydrolyzes) - Are solvents anhydrous? - Is the base (e.g., DIPEA) pure? start->check_reagents reagents_ok Reagents are high quality check_reagents->reagents_ok reagents_ok->start No, Replace Reagents optimize_stoch Step 2: Optimize Stoichiometry - Increase BroP/base equivalents (e.g., 1.2-1.5 eq.) - Check weighing accuracy reagents_ok->optimize_stoch Yes stoch_ok Stoichiometry is optimized optimize_stoch->stoch_ok stoch_ok->start No, Re-run optimize_cond Step 3: Adjust Conditions - Increase reaction time - Increase temperature (if thermally stable) - Screen different solvents (e.g., DMF, NMP) stoch_ok->optimize_cond Yes success Success: Reaction Complete optimize_cond->success

Caption: Workflow for troubleshooting an incomplete coupling.

  • Expert Insight: BroP is moisture-sensitive. Hydrolysis deactivates the reagent, which is a common cause of sluggish or incomplete reactions. Always handle BroP under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. The primary byproduct of BroP-mediated coupling is tris(dimethylamino)phosphine oxide, which is analogous to the HMPA byproduct from BOP reagent, though BroP avoids the high carcinogenicity associated with HMPA.[9][10]

Scenario 2: Difficulty Interpreting TLC

Problem: My starting material and product spots have very similar Rf values on the TLC plate, making it hard to determine if the reaction is complete.

Solutions:

  • Change the Solvent System: The polarity of the mobile phase is the most critical factor.

    • If spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a DCM/MeOH mixture).

    • If spots are too low (low Rf), increase the polarity (e.g., increase the percentage of methanol).

    • Try a completely different solvent system. For example, switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol.

  • Use a Different Visualization Method: Some compounds are not UV-active.

    • Potassium Permanganate (KMnO₄) stain: Stains most organic compounds.

    • Ninhydrin stain: Specifically stains primary and secondary amines, which is excellent for tracking the consumption of an amine starting material.[11] A negative ninhydrin test can indicate complete coupling.[11]

Scenario 3: Complex LC-MS Chromatogram

Problem: My LC-MS shows the product peak, but also several other significant peaks that I cannot identify.

Solutions:

  • Analyze the Masses:

    • Starting Materials: Check for the [M+H]⁺ or [M+Na]⁺ of your carboxylic acid and amine.

    • Reagent Byproducts: Look for the mass of protonated tris(dimethylamino)phosphine oxide. This confirms the coupling reagent has been activated.

    • Side Products: Consider potential side reactions. For example, if your substrate is sensitive, you may see peaks corresponding to decomposition. Racemization can sometimes be detected if chiral chromatography is used.[12]

  • Run Control Samples: Inject samples of your individual starting materials and the BroP reagent separately. This will help you identify the retention times of each component, simplifying the interpretation of the reaction mixture chromatogram.

Part 3: Key Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines a standard procedure for taking a reaction aliquot and analyzing it by TLC.

  • Sample Preparation: Using a glass capillary, take a small aliquot (a drop) from the stirring reaction mixture.

  • Quenching & Dilution: Dilute the aliquot in ~0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial. This stops the reaction and prepares the sample for spotting.

  • Spotting the Plate: On a silica gel TLC plate, spot the diluted reaction mixture. Alongside it, spot samples of your starting amine and carboxylic acid for reference.

  • Developing the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 10% Methanol in Dichloromethane). Ensure the chamber is saturated with solvent vapor.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., KMnO₄ or ninhydrin).

  • Interpretation: Compare the reaction lane to the reference lanes. The disappearance of the starting material spot indicates the reaction is progressing towards completion.[2]

Protocol 2: Sample Preparation for LC-MS Analysis

Accurate LC-MS results depend on proper sample preparation to avoid contaminating the instrument.

  • Take an Aliquot: Pause stirring and take a small, measured aliquot from the reaction (e.g., 5 µL).

  • Quench and Dilute: Add the aliquot to a larger, measured volume of a suitable solvent (e.g., 995 µL of Acetonitrile/Water 1:1) in a clean autosampler vial. This achieves a known dilution factor (e.g., 1:200) and quenches the reaction.

  • Filter (If Necessary): If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter into a clean autosampler vial to prevent clogging the LC column.

  • Analysis: Submit the vial for LC-MS analysis. Ensure the method is suitable for separating your starting materials from your product. Monitor the UV trace for peaks and the mass detector for the expected m/z values of all components.

Protocol 3: Monitoring by ³¹P NMR Spectroscopy

This technique provides direct insight into the status of the BroP reagent itself.[6]

  • Prepare a Lock Tube: In a standard 5 mm NMR tube, add ~500 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with your reaction solvent.

  • Take a Reaction Aliquot: Draw ~50-100 µL of the reaction mixture and add it to the NMR tube containing the deuterated solvent.

  • Acquire Spectrum: Insert the tube into the NMR spectrometer. Acquire a proton-decoupled ³¹P NMR spectrum.[8] A reference standard is typically not needed for simple progress monitoring, but 85% H₃PO₄ is the standard reference at 0 ppm.[6]

  • Interpretation:

    • t=0: You should observe a major peak for BroP (approx. +21 ppm).

    • t>0: As the reaction proceeds, the intensity of the BroP peak will decrease, and a new peak for the phosphine oxide byproduct will grow in (approx. +23 ppm).

    • Completion: The reaction is complete with respect to the coupling reagent when the BroP peak is no longer observed.[7]

References

Technical Support Center: BroP Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BroP-mediated peptide couplings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice regarding the critical role of temperature in your synthesis protocols.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in a BroP-mediated coupling reaction?

A1: Temperature is a critical parameter that directly influences reaction kinetics, reagent stability, and the prevalence of side reactions. In a BroP coupling, the process begins with the activation of a carboxylic acid. This activation step is often exothermic. The subsequent aminolysis (the attack of the N-terminal amine on the activated acid) also has its own temperature-dependent rate.

The primary goals of temperature control are:

  • To manage the initial activation: Starting the reaction at a reduced temperature (e.g., 0 °C) helps to control the initial heat release, preventing reagent degradation and minimizing immediate side reactions.

  • To drive the reaction to completion: After the initial activation, the temperature is often allowed to rise to ambient (room temperature) to ensure the coupling reaction proceeds at a reasonable rate towards completion.[1][2]

  • To suppress unwanted side reactions: Elevated temperatures can significantly increase the rate of side reactions, most notably epimerization (racemization) of the chiral amino acid center.[3] Therefore, maintaining the lowest possible temperature that still allows for efficient coupling is key to ensuring the chiral purity of the final peptide.

Troubleshooting Guide
Q2: My coupling reaction is slow or incomplete, even with a negative ninhydrin test. Could the temperature be too low?

A2: Yes, this is a distinct possibility, especially when dealing with sterically hindered amino acids (e.g., Val, Ile, Aib) or coupling to an N-methylated residue. While a negative ninhydrin (Kaiser) test indicates the absence of primary amines, it may not reliably detect secondary amines or reflect the completion of a difficult coupling.

Causality: Reaction rates are directly proportional to temperature.[4] If the temperature is too low, the kinetic energy of the reacting molecules may be insufficient to overcome the activation energy barrier for the coupling, particularly in challenging cases. The reaction may stall before reaching completion.

Troubleshooting & Optimization:

  • Initial Activation at 0 °C: Always begin the activation by adding BroP and the base (e.g., DIPEA) at 0 °C to the resin and protected amino acid.[1] This minimizes the risk of racemization during the most vulnerable activation phase.

  • Gradual Warming: After the initial mixing at 0 °C (typically 5-10 minutes), allow the reaction vessel to warm to room temperature (20-25 °C) and stir for 1-2 hours.[1]

  • Gentle Heating (Use with Caution): For exceptionally difficult couplings that remain incomplete at room temperature, gentle heating to 30-40 °C can be considered.[2][5] However, this significantly increases the risk of epimerization. This approach should only be used after confirming the reaction is stalled at lower temperatures and should be carefully monitored.

Q3: I'm observing significant epimerization in my final product. How is this related to temperature?

A3: Epimerization, the loss of stereochemical integrity at the α-carbon of the amino acid, is one of the most critical side reactions in peptide synthesis, and its rate is highly temperature-dependent.

Causality: The mechanism for epimerization involves the formation of an oxazolone intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be abstracted by the base present in the reaction mixture, leading to a loss of chirality. Higher temperatures provide the energy needed to accelerate both the formation of the oxazolone and the subsequent proton abstraction, dramatically increasing the rate of epimerization.[6][7]

Troubleshooting & Optimization:

  • Minimize Base Exposure Time: Add the base (DIPEA) just before or concurrently with the BroP reagent, and ensure the reaction is cooled to 0 °C before the base is added.[1]

  • Use the Stoichiometric Minimum of Base: Excess base creates a more favorable environment for proton abstraction. Use the minimum amount of base required to neutralize the amino acid salt and facilitate the reaction.

  • Avoid Elevated Temperatures: For amino acids known to be susceptible to racemization (like Cys and His), avoid any heating. Prolonged reaction times at room temperature are preferable to short reaction times at elevated temperatures.

Data Summary: Temperature vs. Coupling Efficiency & Epimerization

The following table provides a generalized summary of the expected outcomes when coupling a standard Fmoc-amino acid at different temperatures.

TemperatureTypical Coupling TimeCoupling Efficiency (Standard AA)Coupling Efficiency (Hindered AA)Relative Risk of Epimerization
0 °C 2 - 4 hoursGood (>99%)Potentially IncompleteVery Low
25 °C (RT) 1 - 2 hoursExcellent (>99.5%)Good (>99%)Low to Moderate
40 °C 30 - 60 minutesExcellent (>99.5%)Excellent (>99.5%)High
>50 °C < 30 minutesExcellent (>99.5%)Excellent (>99.5%)Very High (Not Recommended)

Note: This data is illustrative. Actual results will vary based on the specific amino acid sequence, resin, and solvent system.

Experimental Protocols & Visualizations
Protocol 1: Standard BroP Coupling for Routine Amino Acids

This protocol is optimized for standard amino acids where steric hindrance is not a major concern.

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 15 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vessel, dissolve the N-protected amino acid (2.0 eq) in DMF.

  • Cooling: Place the reaction vessel containing the resin and the amino acid solution in an ice-water bath and cool to 0 °C.

  • Activation & Coupling:

    • Add the amino acid solution to the resin.

    • Add BroP (1.95 eq) to the resin suspension.

    • Immediately add Diisopropylethylamine (DIPEA) (4.0 eq).

  • Reaction: Stir the mixture at 0 °C for 10 minutes. Remove the ice bath and allow the reaction to proceed at room temperature (20-25 °C) for 1 hour.

  • Monitoring & Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the disappearance of free primary amines. Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.

BroP Activation and Coupling Workflow

The following diagram illustrates the key steps and decision points in a BroP-mediated coupling, emphasizing the role of temperature.

BroP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting start Start: Deprotected Peptide-Resin dissolve_aa Dissolve Protected AA (2.0 eq) in DMF cool_resin Cool Resin to 0°C start->cool_resin add_reagents Add AA, BroP (1.95 eq), and DIPEA (4.0 eq) to Resin cool_resin->add_reagents stir_cold Stir at 0°C for 10 min add_reagents->stir_cold stir_rt Warm to RT, Stir for 1-2 hours stir_cold->stir_rt kaiser_test Kaiser Test Negative? stir_rt->kaiser_test end Coupling Complete kaiser_test->end Yes troubleshoot Troubleshoot: - Extend RT time - Check for hindered AA - Consider gentle heat (40°C) kaiser_test->troubleshoot No / Uncertain

Caption: Workflow for BroP coupling emphasizing temperature control points.

Mechanism: The Role of Temperature in Activation

BroP activates the carboxylic acid by forming a highly reactive phosphonium-oxy-carboxy intermediate. This step is rapid and exothermic.

BroP_Mechanism BroP Activation Mechanism AA R-COOH (Protected Amino Acid) ACTIVATED [R-COO-P(NR₂)₃]⁺ (Activated Ester) AA->ACTIVATED Fast, Exothermic Controlled at 0°C BROP BroP BROP->ACTIVATED BASE Base (DIPEA) BASE->ACTIVATED Deprotonates Acid PEPTIDE R-CO-NH-R' (Peptide Bond) ACTIVATED->PEPTIDE Aminolysis (R'-NH₂) Rate increases with Temp (RT)

Caption: Simplified mechanism of BroP activation and the influence of temperature.

References

Work-up and Troubleshooting for BroP-Mediated Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphonium-mediated reactions, with a specific focus on protocols involving Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (BroP). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into effective work-up procedures and to troubleshoot common challenges encountered during the purification of reaction mixtures.

Introduction to BroP and its Byproducts

BroP is a highly efficient phosphonium salt-based coupling reagent, frequently employed in peptide synthesis, particularly for coupling N-methylated or sterically hindered amino acids.[1][2] Its high reactivity ensures rapid reaction rates and suppresses epimerization.[1] However, like other phosphonium-based reagents, the primary challenge during work-up is the efficient removal of the polar phosphorus-containing byproduct, tris(pyrrolidino)phosphine oxide .

This guide provides a structured, question-and-answer-based approach to navigate the complexities of post-reaction work-up, ensuring high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the main byproduct of a BroP-mediated reaction, and why is it difficult to remove?

The primary byproduct generated from BroP during the activation of a carboxylic acid is tris(pyrrolidino)phosphine oxide . This compound, similar to other phosphine oxides like triphenylphosphine oxide (TPPO) and hexamethylphosphoramide (HMPA), is highly polar.[3][4] Its high polarity and good solubility in a range of organic solvents can make it difficult to separate from the desired product, especially if the product itself has polar characteristics. The challenge lies in finding a solvent system where the solubility difference between the product and the byproduct is maximized.

Q2: What is the standard aqueous work-up procedure for a reaction involving BroP?

A standard aqueous work-up is the first line of defense for removing the bulk of tris(pyrrolidino)phosphine oxide and other water-soluble impurities. The high water solubility of phosphine oxide byproducts is the key property exploited in this method.[3]

Here is a general protocol that can be adapted based on the specific properties of your product:

Experimental Protocol: Standard Aqueous Extraction

  • Quenching (Optional but Recommended): Cool the reaction mixture in an ice bath. If the reaction was run in a water-miscible solvent like acetonitrile (MeCN), it is often beneficial to remove the solvent under reduced pressure first.[5] If using a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), proceed directly.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., EtOAc, DCM). This ensures the product remains in the organic phase.

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with water. This will remove a significant portion of the tris(pyrrolidino)phosphine oxide. Repeat this wash 2-3 times for better efficiency.[3][6]

  • Acidic Wash: Perform a wash with a dilute acidic solution, such as 0.5 M HCl or 1 M citric acid.[3][7] This step is crucial for removing any unreacted basic starting materials (e.g., amines) or base additives (e.g., DIPEA), which will be protonated and partition into the aqueous layer.

  • Basic Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This neutralizes any remaining acidic components. Caution: Add the bicarbonate solution carefully and vent the separatory funnel frequently to release CO₂ gas pressure that may build up.[8]

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine).[7] This helps to remove residual water from the organic layer and break up minor emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.[3]

Q3: Are there alternatives to BroP that generate easier-to-remove byproducts?

Yes. Due to the challenges associated with phosphonium/uronium salt byproducts, several alternative coupling reagents have been developed. For instance, carbodiimides like Dicyclohexylcarbodiimide (DCC) produce dicyclohexylurea (DCU), which is insoluble in many common solvents and can be removed by simple filtration.[9] However, DCC is primarily suitable for solution-phase synthesis.[10] For solid-phase synthesis, Diisopropylcarbodiimide (DIC) is often used as its urea byproduct is more soluble.[10]

It's important to note that while reagents like PyBOP were developed to avoid the generation of the carcinogenic byproduct HMPA (associated with the BOP reagent), they still produce a polar phosphine oxide byproduct similar to that of BroP.[2]

Troubleshooting Guide

Issue 1: My product is water-soluble, and I'm losing it during the aqueous work-up.

This is a common issue when the target molecule contains multiple polar or ionizable functional groups.

  • Causality: The product partitions into the aqueous phase along with the impurities due to its high water solubility.

  • Solution 1: "Salting Out" : During the extraction, use brine (saturated NaCl solution) instead of pure water for the initial washes.[6] The increased ionic strength of the aqueous phase can decrease the solubility of your organic product, forcing it to remain in the organic layer.

  • Solution 2: Back-Extraction : After the initial extraction, combine all the aqueous layers in a single flask. Perform a "back-extraction" by washing these combined aqueous layers with a fresh portion of organic solvent (e.g., DCM or EtOAc).[3] This can recover a significant amount of the product that was lost to the aqueous phase. Repeat 2-3 times.

  • Solution 3: pH Adjustment : If your product has acidic or basic functional groups, you can manipulate its solubility by adjusting the pH of the aqueous phase. For example, if your product is an acid, keeping the pH low will ensure it remains protonated and less water-soluble. Conversely, for a basic product, a higher pH will keep it in its free-base, more organic-soluble form. Be mindful of the stability of your compound at different pH values.[11]

Issue 2: An intractable emulsion has formed in my separatory funnel.

Emulsions are colloidal suspensions of one liquid in another and are a frequent problem during aqueous work-ups, especially when chlorinated solvents like DCM are used or when surfactants are present.[5][8]

  • Causality: Insufficient difference in density between the two phases, high viscosity, or the presence of fine particulate matter can stabilize emulsions.

  • Solution 1: Patience : Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can lead to phase separation.[11]

  • Solution 2: Add Brine : Add a significant amount of brine to the separatory funnel and swirl gently. The increased ionic strength of the aqueous layer often helps to break up the emulsion.[5][8]

  • Solution 3: Filtration : Pass the entire emulsified mixture through a pad of Celite® or glass wool in a filter funnel. This can help to break the fine droplets.

  • Solution 4: Change Solvent : If emulsions are a persistent problem, consider switching to a less problematic extraction solvent. For example, ethyl acetate is often less prone to emulsion formation than DCM.

Issue 3: After aqueous work-up, my crude product is still heavily contaminated with tris(pyrrolidino)phosphine oxide.

This occurs when the byproduct has significant solubility in the organic phase or when the product and byproduct have very similar polarities.

  • Causality: Insufficient washing or unfavorable partition coefficients. The phosphine oxide may also co-crystallize or co-precipitate with the product upon concentration.

  • Solution 1: Increase the Number of Washes : Instead of one large aqueous wash, perform multiple (3-5) successive extractions with smaller volumes of water or brine. This is mathematically more effective at removing soluble impurities.[3]

  • Solution 2: Precipitation/Crystallization : If your product is non-polar, you can sometimes precipitate the phosphine oxide. Concentrate the reaction mixture, then suspend the residue in a non-polar solvent like diethyl ether, pentane, or a hexane/ether mixture. The more polar phosphine oxide may precipitate and can be removed by filtration.[5][12][13] This may need to be repeated.

  • Solution 3: Chromatography : Flash column chromatography is often the final and most effective step. Since tris(pyrrolidino)phosphine oxide is very polar, it will typically have strong retention on a normal-phase silica gel column. Eluting with a gradient of a polar solvent (e.g., ethyl acetate in hexanes) will usually allow for good separation.

  • Solution 4 (Advanced): Precipitation with ZnCl₂ : It has been reported that triphenylphosphine oxide (TPPO) can be selectively precipitated from polar organic solvents like EtOAc or EtOH by the addition of zinc chloride (ZnCl₂), forming a ZnCl₂(TPPO)₂ complex.[13][14] This technique may be adaptable for the removal of tris(pyrrolidino)phosphine oxide, though preliminary small-scale tests are recommended.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling BroP and its reaction mixtures.[15]

  • Handling: BroP is a skin and eye irritant.[15][16] Avoid inhalation of dust and direct contact. Handle in a well-ventilated fume hood.

  • Storage: Store BroP in a tightly closed container in a cool, dry place, often in a freezer as recommended by the supplier, to maintain its stability.[15]

  • Incompatible Materials: Keep away from strong oxidizing agents.[15]

By understanding the chemical nature of the byproducts and applying these structured work-up and troubleshooting strategies, researchers can effectively purify their target compounds from BroP-mediated reactions, leading to higher yields and cleaner products.

References

Validation & Comparative

A Comparative Guide to Peptide Coupling Efficiency: BroP vs. PyBOP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical decision that dictates the efficiency of amide bond formation, the stereochemical integrity of the final peptide, and overall yield. Among the vast arsenal of available reagents, phosphonium salts have established themselves as a highly effective class. This guide provides an in-depth, objective comparison of two prominent phosphonium reagents: BroP (Bromo-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

This analysis moves beyond a simple listing of features to explore the mechanistic nuances, performance in challenging synthetic contexts, and safety considerations that inform expert reagent selection in both research and process development settings.

At a Glance: Key Distinctions

FeatureBroP (and its Analogs)PyBOP
Chemical Class Halogenophosphonium SaltBenzotriazolyloxyphosphonium Salt
Primary Byproduct Hexamethylphosphoramide (HMPA) - a known carcinogenTris(pyrrolidino)phosphine oxide - non-carcinogenic[1]
Reactivity High, particularly for hindered systemsHigh, effective for most standard couplings[2]
Racemization Generally lowLow tendency[2]
Key Advantage Superior efficiency in sterically hindered couplings (e.g., N-methylated amino acids)Excellent safety profile; robust for standard SPPS
Primary Disadvantage Formation of a carcinogenic byproductLower efficiency for some highly hindered couplings

Mechanistic Insights: A Tale of Two Activation Pathways

Both BroP and PyBOP are phosphonium salts designed to activate the carboxylic acid of an N-protected amino acid, transforming it into a species susceptible to nucleophilic attack by the free amine of the growing peptide chain. However, their activation pathways, while both proceeding through a reactive acylphosphonium intermediate, have subtle yet significant differences.

PyBOP operates through the formation of a benzotriazolyl active ester (OBt ester). In the presence of a base, the carboxylate anion attacks the phosphonium center of PyBOP, leading to the formation of a highly reactive O-acylisourea intermediate which then rearranges to the more stable OBt active ester. This active ester is the primary acylating species.[2]

BroP , as a halogenophosphonium reagent, is thought to function through a more direct and highly reactive pathway. The carboxylate attacks the phosphonium center, displacing the bromide ion to form an acylphosphonium salt. This intermediate can then directly acylate the amine or, in a more likely pathway for such reagents, generate a transient, highly reactive acyl bromide. This heightened reactivity is a key factor in its efficacy for difficult couplings.

Diagram: Comparative Activation Mechanisms

G cluster_PyBOP PyBOP Mechanism cluster_BroP BroP Mechanism PyBOP_start R-COOH + PyBOP + Base PyBOP_int1 Acyloxyphosphonium Intermediate PyBOP_start->PyBOP_int1 PyBOP_int2 OBt Active Ester PyBOP_int1->PyBOP_int2 Rearrangement PyBOP_end Peptide Bond PyBOP_int2->PyBOP_end + H₂N-Peptide BroP_start R-COOH + BroP + Base BroP_int1 Acyloxyphosphonium Intermediate BroP_start->BroP_int1 BroP_int2 Acyl Bromide (transient) BroP_int1->BroP_int2 - (Me₂N)₃PO BroP_end Peptide Bond BroP_int2->BroP_end + H₂N-Peptide

Caption: Activation pathways for PyBOP and BroP.

Performance Showdown: Efficiency in Sterically Hindered Couplings

While both reagents perform well in standard peptide synthesis, the true differentiator lies in their handling of "difficult" couplings, particularly those involving sterically hindered residues like N-methylated amino acids. These residues are notoriously challenging due to the increased steric bulk around the nitrogen nucleophile, which slows down the rate of acylation.

In a comparative study, the pyrrolidino analog of BroP, PyBroP , demonstrated markedly superior performance over PyBOP in the coupling of N-methylated amino acids.

Table 1: Comparative Yields for N-Methylated Amino Acid Coupling

Coupling ReactionReagentYield (%)
Boc-Pro-OH + H-MeVal-OMePyBroP 70-85%
Boc-Pro-OH + H-MeVal-OMePyBOP11-26%
Cbz-Val-OH + H-MeVal-OMePyBroP 70-85%
Cbz-Val-OH + H-MeVal-OMePyBOP11-26%
Data extrapolated from studies on PyBroP, a close structural analog of BroP.

This significant difference in yield highlights the advantage of the halogenophosphonium reagents' heightened reactivity for overcoming the steric hindrance presented by N-methylated residues. The formation of a more reactive acylating intermediate with BroP/PyBroP likely accelerates the coupling reaction to a rate that outpaces competing side reactions.

For routine, non-hindered couplings, both reagents are generally effective, with PyBOP often being the preferred choice due to its superior safety profile.

The Critical Issue of Safety: HMPA Formation

A major consideration in the choice between BroP and PyBOP is the nature of their byproducts. The tris(dimethylamino)phosphonium core of BroP results in the stoichiometric formation of hexamethylphosphoramide (HMPA) during the coupling reaction.[1][3] HMPA is classified as a known carcinogen and its presence requires stringent handling protocols and complicates waste disposal.[1][3]

PyBOP was specifically designed to circumvent this issue. By replacing the dimethylamino groups with pyrrolidino groups, the resulting byproduct is tris(pyrrolidino)phosphine oxide, which is not carcinogenic.[1] This makes PyBOP an unequivocally safer alternative for routine use.

Diagram: Byproduct Formation

G cluster_BroP_byproduct BroP Reaction cluster_PyBOP_byproduct PyBOP Reaction BroP_reagents R-COOH + BroP BroP_products Peptide + HMPA BroP_reagents->BroP_products BroP_HMPA Hexamethylphosphoramide (Carcinogenic) BroP_products->BroP_HMPA PyBOP_reagents R-COOH + PyBOP PyBOP_products Peptide + Byproduct PyBOP_reagents->PyBOP_products PyBOP_byproduct Tris(pyrrolidino)phosphine oxide (Non-carcinogenic) PyBOP_products->PyBOP_byproduct

Caption: Byproducts of BroP and PyBOP coupling reactions.

Racemization: A Common Concern with a Shared Solution

Racemization at the α-carbon of the activated amino acid is a potential side reaction for all coupling methods. The formation of a planar 5(4H)-oxazolone intermediate is the primary pathway for this loss of stereochemical integrity. Both BroP and PyBOP, like other phosphonium salts, are generally associated with low levels of racemization.[2][4] This is attributed to the rapid rate of aminolysis of the activated ester, which outcompetes the rate of oxazolone formation.

Experimental Protocols: A Practical Guide

The following are representative protocols for solid-phase peptide synthesis (SPPS) using BroP (adapted from protocols for its analog, PyBroP) and PyBOP.

Protocol 1: Coupling of Sterically Hindered (e.g., N-Methylated) Amino Acids with BroP

This protocol is optimized for challenging couplings where the enhanced reactivity of BroP is beneficial.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in dichloromethane (DCM) (approx. 10 mL/gram of resin).

  • Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (2.0 equivalents relative to resin substitution) and BroP (2.0 equivalents) in DCM or N,N-Dimethylformamide (DMF).

  • Coupling: Add the activation mixture to the resin. Cool the reaction vessel to 0°C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents).

  • Reaction: Agitate the mixture for 1 minute at 0°C, then allow it to warm to room temperature and continue agitation for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines). Once complete, filter the resin and wash thoroughly with DCM and DMF to remove excess reagents and byproducts.

Diagram: BroP Experimental Workflow

G start Swell Resin in DCM activation Prepare Activation Mixture: Amino Acid + BroP in DCM/DMF start->activation combine Add Activation Mixture to Resin activation->combine cool Cool to 0°C combine->cool add_base Add DIPEA (6 eq) cool->add_base react React: 1 min at 0°C, then 1-2h at RT add_base->react wash Filter and Wash Resin react->wash

References

A Senior Application Scientist's Guide to Peptide Coupling Reagents: BroP vs. HBTU/HATU

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of the phosphonium-based reagent BroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and the widely used aminium/uronium-based reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Drawing upon established experimental data and mechanistic insights, this document serves as a practical resource for researchers, scientists, and drug development professionals navigating the complexities of solid-phase and solution-phase peptide synthesis.

The Central Challenge: Amide Bond Formation

The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis. However, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process that requires activation of the carboxyl group. This is where coupling reagents play a pivotal role. They react with the C-terminal carboxylic acid of an N-protected amino acid to form a highly reactive intermediate, which is then readily attacked by the N-terminal amine of the growing peptide chain.[1][2]

Mechanism of Action: A Tale of Two Chemistries

The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. BroP, HBTU, and HATU, while all facilitating amide bond formation, operate through distinct chemical pathways.

BroP: The Phosphonium Powerhouse

BroP belongs to the phosphonium salt family of coupling reagents. Its mechanism involves the activation of the carboxylic acid to form a highly reactive acyloxyphosphonium salt intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of tripyrrolidinophosphine oxide as a byproduct.

BroP_Mechanism R-COOH Carboxylic Acid R-COO- Carboxylate R-COOH->R-COO- + Base Base Base (e.g., DIEA) Active_Intermediate Acyloxyphosphonium Intermediate R-COO-->Active_Intermediate + BroP BroP BroP Peptide_Bond Peptide Bond Active_Intermediate->Peptide_Bond + Amine Byproduct Tripyrrolidinophosphine Oxide Active_Intermediate->Byproduct Amine Amine (R'-NH2) HATU_HBTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step R-COOH Carboxylic Acid Active_Ester OBt or OAt Active Ester R-COOH->Active_Ester + Reagent, Base Reagent HBTU or HATU Base Base (e.g., DIEA) Amide Amide Bond (R-CO-NR'R'') Active_Ester->Amide + HNR'R'' HNR'R'' Amine Byproduct Tetramethylurea + HOBt/HOAt Reagent_Selection_Workflow Start Start: Peptide Synthesis Requirement Hindered Sterically Hindered Amino Acids? Start->Hindered Rac_Sensitive Racemization-Sensitive Residue? Hindered->Rac_Sensitive No PyBroP Consider PyBroP Hindered->PyBroP Yes Cost Cost a Major Constraint? HATU Use HATU Cost->HATU No HBTU Use HBTU Cost->HBTU Yes Rac_Sensitive->Cost No Rac_Sensitive->HATU Yes End Proceed with Synthesis PyBroP->End HATU->End HBTU->End

References

A Senior Application Scientist's Guide to Amide Bond Formation: BroP vs. Carbodiimides (DCC/EDC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides and other amide bond-containing molecules is a foundational activity. The success of these syntheses hinges on the critical step of amide bond formation, a reaction facilitated by coupling reagents. The choice of coupling reagent can significantly influence reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of two major classes of coupling reagents: the phosphonium salt-based reagent BroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and the classical carbodiimides, N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).

The Fundamental Role of Coupling Reagents in Amide Synthesis

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Coupling reagents serve as this activating agent, converting the hydroxyl group of the carboxylic acid into a good leaving group, thereby facilitating nucleophilic attack by the amine. An ideal coupling reagent should enable rapid and complete reaction with minimal side reactions, most notably racemization at the alpha-carbon of chiral carboxylic acids.[1]

The Workhorses: Carbodiimide Coupling Reagents (DCC & EDC)

Carbodiimides, particularly DCC and its water-soluble analog EDC, have long been the go-to reagents for amide bond formation due to their affordability and moderate reactivity.[1] They are versatile and have been employed in a vast number of syntheses.

Mechanism of Action

The mechanism of carbodiimide-mediated coupling involves the initial reaction of the carbodiimide with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea byproduct.[1]

graph TD; A[Carboxylic Acid] -->|Carbodiimide (DCC/EDC)| B(O-Acylisourea Intermediate); B -->|Amine| C{Amide Bond}; B --> D[Urea Byproduct]; subgraph "Carbodiimide Activation Pathway" A; B; C; D; end Caption: Carbodiimide activation of a carboxylic acid.

Advantages of Carbodiimides:
  • Cost-Effectiveness: DCC and EDC are relatively inexpensive, making them attractive for large-scale syntheses.[1]

  • Moderate Reactivity: Their reactivity is sufficient for many standard coupling reactions.[1]

Challenges and Limitations:
  • N-acylurea Formation: The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. This side reaction consumes the activated acid and can complicate purification.[2] The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by trapping the O-acylisourea to form a more stable active ester.[2]

  • Racemization: The activated O-acylisourea intermediate is prone to racemization, particularly for sensitive amino acids. Again, the addition of HOBt or other additives is crucial to minimize this loss of stereochemical integrity.[3][4]

  • Byproduct Solubility: The byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble in many common organic solvents, which can complicate purification in solution-phase synthesis.[1][3] Conversely, the byproduct of EDC is water-soluble, facilitating its removal through aqueous workup.[1][3] Diisopropylcarbodiimide (DIC) is another alternative whose urea byproduct is more soluble in organic solvents, making it more suitable for solid-phase peptide synthesis (SPPS).[1]

The High-Performance Alternative: BroP (Bromotripyrrolidinophosphonium Hexafluorophosphate)

BroP belongs to the family of phosphonium salt-based coupling reagents. These reagents are known for their high reactivity and efficiency, particularly in challenging coupling scenarios.

Mechanism of Action

BroP activates the carboxylic acid by forming a phosphonium-oxycarbonyl intermediate. This intermediate is highly reactive towards the amine nucleophile, leading to rapid amide bond formation. A key distinction from carbodiimides is that the activation with phosphonium salts does not proceed through an O-acylisourea intermediate.[5]

graph TD; A[Carboxylic Acid] -->|BroP| B(Phosphonium-Oxycarbonyl Intermediate); B -->|Amine| C{Amide Bond}; B --> D[Phosphoramide Byproduct]; subgraph "BroP Activation Pathway" A; B; C; D; end Caption: BroP activation of a carboxylic acid.

Advantages of BroP:
  • High Reactivity and Speed: BroP is a highly reactive coupling reagent, often leading to faster reaction times compared to carbodiimides.[6] This is particularly advantageous for coupling sterically hindered amino acids or for difficult sequences.[1]

  • Suppression of Racemization: Phosphonium salt-based reagents like BroP are generally associated with lower levels of racemization compared to carbodiimides used without additives.[3]

  • Reduced Side Reactions: The mechanism of action of BroP avoids the formation of N-acylurea byproducts.[2]

Considerations for Use:
  • Cost: Phosphonium salt reagents are typically more expensive than carbodiimides.[7]

  • Byproducts: The byproducts of phosphonium salt reagents are generally more soluble in organic solvents, which can be an advantage or disadvantage depending on the purification strategy. The pyrrolidino-based byproducts of BroP are considered less hazardous than the hexamethylphosphoramide (HMPA) generated by the related BOP reagent.[1]

Head-to-Head Comparison: BroP vs. Carbodiimides

FeatureBroP (Phosphonium Salt)DCC/EDC (Carbodiimide)
Reactivity HighModerate
Racemization LowModerate to high (can be suppressed with additives like HOBt)[3][4]
N-acylurea Formation NoYes (can be suppressed with additives)[2]
Byproduct Solubility Generally soluble in organic solventsDCC byproduct (DCU) is insoluble in many organic solvents; EDC byproduct is water-soluble[1][3]
Cost HighLow to moderate[7]
Ideal Applications Sterically hindered couplings, difficult sequences, racemization-sensitive substratesStandard couplings, large-scale synthesis where cost is a major factor

Experimental Protocols

Protocol 1: Typical Peptide Coupling using EDC/HOBt

This protocol outlines a standard procedure for solution-phase amide bond formation.

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Amine Addition: Add the amine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled mixture.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][9]

Protocol 2: Peptide Coupling with BroP for Sterically Hindered Amino Acids

This protocol is adapted for more challenging couplings, such as those involving N-methylated or other sterically hindered amino acids.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Reagent Addition: Add BroP (1.1 eq) to the solution.

  • Base and Amine Addition: Add the amine (1.2 eq) followed by a non-nucleophilic base such as DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS. For particularly difficult couplings, gentle heating may be required.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine to remove the phosphonium byproducts and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.[10]

Decision-Making Guide for Coupling Reagent Selection

graph TD subgraph "Coupling Reagent Selection" A{Start} --> B{Is the coupling sterically hindered or racemization-prone?}; B -- Yes --> C[Consider BroP or other phosphonium/uronium salt reagents]; B -- No --> D{Is cost a primary concern?}; D -- Yes --> E[Use EDC/HOBt or DCC/HOBt]; D -- No --> F[BroP or other high-performance reagents can be used for optimal efficiency]; C --> G{End}; E --> G; F --> G; end Caption: A decision tree for choosing a coupling reagent.

Conclusion

The choice between BroP and carbodiimide coupling reagents is a balance of performance, cost, and the specific demands of the synthesis. Carbodiimides like DCC and EDC, especially when used with additives like HOBt, remain a reliable and cost-effective option for many standard applications. However, for challenging syntheses involving sterically hindered substrates or racemization-sensitive amino acids, the superior reactivity and efficiency of phosphonium salt reagents like BroP often justify the additional cost, leading to higher yields and purer products. As with any chemical transformation, the optimal choice of coupling reagent and reaction conditions should be determined on a case-by-case basis through careful consideration of the substrates and desired outcome.

References

A Senior Application Scientist's Guide to Peptide Coupling Reagents: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of a peptide is a journey with a clear destination: a pure product with high yield and preserved stereochemical integrity. The path taken is paved with countless chemical reactions, but none is more critical than the formation of the peptide bond itself. This step, the coupling of an activated carboxylic acid with an amine, is the heart of peptide synthesis. The choice of the activating agent—the coupling reagent—is a decision that profoundly influences the speed, efficiency, cost, and success of the entire synthetic endeavor.

This guide provides an in-depth analysis of the most common peptide coupling reagents. We will move beyond catalog descriptions to explore the causality behind their performance, grounding our discussion in mechanistic principles and comparative data. Our goal is to provide a framework for rational reagent selection, balancing the perennial constraints of budget against the non-negotiable demands of scientific rigor.

The Reagent Landscape: A Comparative Overview

The ideal coupling reagent is a "magic bullet": highly reactive to ensure rapid bond formation, yet gentle enough to prevent the dreaded side reaction of racemization.[1][2][3] It should be soluble in standard solvents and generate byproducts that are easily removed. Of course, this performance must be weighed against cost, a factor that becomes paramount in large-scale synthesis. The table below summarizes the key characteristics of the workhorses of the modern peptide chemistry lab.

ReagentClassRelative CostKey AdvantagesKey Disadvantages
HATU Aminium/Uronium SaltHighVery high efficiency and speed, low racemization, excellent for sterically hindered amino acids.[4]High cost, can cause guanidinylation of the N-terminus if used in excess.[5][6]
HBTU Aminium/Uronium SaltMedium-HighGood efficiency, widely used and well-documented.[7]Higher racemization risk than HATU, less effective for "difficult" couplings.[7]
PyBOP Phosphonium SaltMediumHigh efficiency, avoids carcinogenic HMPA byproduct of its predecessor (BOP).[4][8][9] Byproducts are less hazardous.[4]Byproducts can sometimes be difficult to remove completely.
EDC/HOBt Carbodiimide + AdditiveLowLow cost, water-soluble urea byproduct is easily removed by aqueous workup.[1][4]Slower reaction rates, higher risk of racemization than aminium salts, potential allergen.[10]
DCC/HOBt Carbodiimide + AdditiveVery LowVery inexpensive and effective for many standard couplings.Insoluble dicyclohexylurea (DCU) byproduct complicates purification, potent allergen.[1][4][10] Not suitable for solid-phase synthesis.[4]

Mechanistic Insights: The "Why" Behind Performance

A reagent's behavior is dictated by its reaction mechanism. Understanding these pathways is crucial for troubleshooting failed reactions and optimizing protocols. The two major classes of reagents, carbodiimides and onium salts, operate via distinct intermediates.

The Carbodiimide Pathway: A Classic Strategy with a Caveat

Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic activating agents. They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate readily reacts with an amine, it is also notoriously unstable and prone to intramolecular rearrangement, forming a 5(4H)-oxazolone. This oxazolone formation is the primary pathway for racemization, as the α-proton becomes transiently acidic and can be abstracted and re-protonated, scrambling the stereocenter.[1][2][3]

To suppress this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally employed. HOBt acts as a nucleophilic trap, rapidly intercepting the O-acylisourea to form an HOBt-active ester. This active ester is more stable and far less prone to racemization, yet remains sufficiently reactive to couple efficiently with the incoming amine.[11][12]

G cluster_0 Carbodiimide Activation & Racemization Suppression AA_COOH R-COOH (Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive, Racemization-Prone) AA_COOH->O_Acylisourea + EDC EDC EDC Oxazolone Oxazolone (Leads to Racemization) O_Acylisourea->Oxazolone Rearrangement Active_Ester HOBt Active Ester (Stable, Racemization Suppressed) O_Acylisourea->Active_Ester + HOBt (Suppression) Peptide Peptide Bond O_Acylisourea->Peptide + R'-NH2 (Direct, Risky) HOBt HOBt (Additive) Active_Ester->Peptide + R'-NH2 Amine R'-NH2 (Incoming Amine)

Caption: Carbodiimide activation pathway and the role of HOBt.

The Onium Salt Pathway: The Modern Standard for Speed and Safety

Phosphonium (PyBOP) and aminium/uronium (HATU, HBTU) salts represent a more advanced generation of coupling reagents. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), they react with the deprotonated carboxylate to directly form an active ester, bypassing the unstable O-acylisourea intermediate.

The superiority of HATU over HBTU lies in its leaving group. HATU contains a 7-azabenzotriazole (HOAt) moiety, whereas HBTU has a standard benzotriazole (HOBt) group. The nitrogen at the 7-position of the HOAt ring acts as an electron-withdrawing group, making the resulting OAt-ester more reactive and accelerating the rate of aminolysis.[7] This heightened reactivity is particularly crucial for coupling sterically hindered amino acids or overcoming aggregation-prone sequences.[13]

G cluster_1 Onium Salt Activation (HATU Example) AA_COO R-COO- (Deprotonated Amino Acid) Active_Ester OAt Active Ester (Highly Reactive, Low Racemization) AA_COO->Active_Ester + HATU HATU HATU Peptide Peptide Bond Active_Ester->Peptide + R'-NH2 Amine R'-NH2 (Incoming Amine) Byproducts Tetramethylurea + HOAt

Caption: Onium salt activation mechanism via a highly reactive ester.

Experimental Protocol: A Framework for Comparative Analysis

To objectively evaluate coupling reagents, a standardized experimental protocol is essential. The following describes a solution-phase synthesis of a model dipeptide, which can be adapted to compare the performance of different reagents under identical conditions.

Objective: Compare the efficiency (yield, purity) and racemization of HATU vs. EDC/HOBt for the synthesis of Fmoc-Phe-Ala-OMe.

Materials:

  • Fmoc-L-Phe-OH

  • H-L-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

  • Reagent A: HATU

  • Reagent B: EDC·HCl and HOBt·H₂O

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Aqueous Solutions: 1 M HCl, saturated NaHCO₃, brine

  • Drying Agent: Anhydrous Na₂SO₄

  • Analytical Instruments: HPLC (for purity and yield), Chiral HPLC or LC-MS (for racemization analysis)

Step-by-Step Methodology:

  • Reaction Setup (Perform in parallel for Reagent A and Reagent B):

    • To a clean, dry flask, add Fmoc-L-Phe-OH (1.0 eq., e.g., 1 mmol, 387 mg).

    • For HATU reaction: Add HATU (1.05 eq., 1.05 mmol, 399 mg).

    • For EDC/HOBt reaction: Add EDC·HCl (1.1 eq., 1.1 mmol, 211 mg) and HOBt·H₂O (1.1 eq., 1.1 mmol, 168 mg).

    • Dissolve the components in anhydrous DMF (e.g., 5 mL).

  • Amine Preparation:

    • In a separate flask, dissolve H-L-Ala-OMe·HCl (1.1 eq., 1.1 mmol, 154 mg) in DMF (2 mL).

    • Add DIPEA (1.1 eq., 1.1 mmol, 192 µL) to neutralize the hydrochloride salt and stir for 5 minutes.

  • Activation and Coupling:

    • For HATU reaction: Cool the flask to 0 °C. Add DIPEA (2.0 eq., 2.0 mmol, 349 µL) to the Fmoc-Phe-OH/HATU solution. Stir for 2 minutes to pre-activate.

    • For EDC/HOBt reaction: No pre-activation with base is needed.

    • Add the neutralized amine solution from Step 2 to the activated carboxylic acid flask.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or a rapid LC-MS analysis.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (e.g., 50 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis:

    • Determine the crude yield.

    • Analyze the purity of the crude product by HPLC.

    • To quantify racemization, analyze the product using a chiral HPLC method to separate the L-L and D-L diastereomers.

This self-validating protocol provides quantitative data on yield, purity, and stereochemical integrity, allowing for a direct, evidence-based comparison of the cost-effectiveness of each reagent for a given transformation.

Conclusion: A Strategic Selection

The selection of a peptide coupling reagent is a strategic decision that balances performance, cost, and the specific challenges of the target peptide. There is no single "best" reagent, only the most appropriate one for the task at hand.

  • For routine, simple sequences on a budget, the classic EDC/HOBt combination remains a cost-effective and reliable choice. Its water-soluble byproducts are a significant advantage in solution-phase synthesis.[1][4]

  • For most standard solid-phase applications, HBTU and PyBOP offer a robust middle ground, providing higher efficiency and speed than carbodiimides at a moderate cost.[7][8]

  • When faced with "difficult" couplings —such as those involving sterically hindered amino acids (e.g., Aib), N-methylated residues, or aggregation-prone sequences—the superior reactivity of HATU often justifies its premium price.[6] Its ability to drive reactions to completion where other reagents fail can save significant time and resources in purification, making it the most cost-effective choice in the long run for challenging projects.

Ultimately, a deep understanding of the mechanisms and a willingness to perform comparative experiments are the most valuable tools in a peptide chemist's arsenal. By grounding reagent selection in both theory and empirical data, researchers can navigate the complex landscape of peptide synthesis with confidence and efficiency.

References

A Comparative Guide to Coupling Reagents for N-Methylated Amino Acids: BroP vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern peptidomimetic design, offering enhanced metabolic stability, improved membrane permeability, and valuable conformational constraints. However, the very modification that confers these benefits—the N-methyl group—also presents a significant synthetic challenge. The increased steric bulk and reduced nucleophilicity of the secondary amine dramatically hinder peptide bond formation, often leading to low yields, slow reaction times, and an increased risk of racemization.[1]

This guide provides an in-depth comparison of Bromotripyrrolidinophosphonium hexafluorophosphate (BroP) with other common coupling reagents, offering experimental insights and data-driven recommendations for navigating the complexities of N-methylated peptide synthesis.

The Challenge: Steric Hindrance and Reduced Nucleophilicity

Standard peptide coupling protocols often fail when an N-methylated residue is involved, particularly when coupling two consecutive N-methylated amino acids. The steric hindrance from the N-methyl group impedes the approach of the activated carboxylic acid, slowing the reaction and increasing the lifetime of the highly reactive, racemization-prone activated intermediate.[1][2] This necessitates the use of highly potent coupling reagents that can overcome this steric barrier efficiently and rapidly.

The Reagents: A Mechanistic Overview

The success of a coupling reaction hinges on the nature of the activated intermediate formed by the coupling reagent. Reagents are broadly classified into phosphonium salts (like BroP and PyBOP) and aminium/uronium salts (like HATU and HBTU).

  • Phosphonium Salts (e.g., BroP, PyBOP): These reagents activate the carboxylic acid by forming a highly reactive acylphosphonium intermediate. In the case of BroP, this intermediate reacts directly with the amine nucleophile. For reagents like PyBOP, a less reactive benzotriazolyl ester is formed as the active species.[3] A key advantage of phosphonium salts is the avoidance of guanidinylation side reactions, which can occur with aminium/uronium reagents.[4]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents activate carboxylic acids by forming active esters. HATU, containing a 7-azabenzotriazole (HOAt) moiety, forms a highly reactive OAt ester.[4][5] HBTU, containing a 1-hydroxybenzotriazole (HOBt) moiety, forms a corresponding OBt ester, which is generally less reactive than the OAt ester.[4][5] The higher reactivity of the OAt ester makes HATU a superior choice over HBTU for difficult couplings.[5]

Visualizing the Activation Pathways

The diagrams below illustrate the distinct activation mechanisms of phosphonium (BroP) and aminium (HATU) reagents.

G cluster_0 BroP (Phosphonium) Pathway cluster_1 HATU (Aminium) Pathway RCOOH_B R-COOH AcylPhos Acylphosphonium Intermediate (Highly Reactive) RCOOH_B->AcylPhos Activation BroP BroP + Base Peptide_B Peptide Bond AcylPhos->Peptide_B Nucleophilic Attack Amine_B R'-N(Me)H Amine_B->Peptide_B RCOOH_H R-COOH OAtEster OAt Active Ester (Reactive) RCOOH_H->OAtEster Activation HATU HATU + Base HATU->OAtEster Peptide_H Peptide Bond OAtEster->Peptide_H Nucleophilic Attack Amine_H R'-N(Me)H Amine_H->Peptide_H

Caption: Activation pathways for BroP and HATU.

Head-to-Head Performance Comparison

The choice of coupling reagent has a profound impact on the yield, purity, and stereochemical integrity of the final N-methylated peptide. While HATU is a widely used and effective reagent, BroP and its pyrrolidino analogue, PyBroP, often exhibit superior performance in the most challenging cases.[6][7]

Reagent ClassReagentRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
Phosphonium BroP/PyBroP Very High Low to Moderate Excellent for highly hindered couplings (e.g., N-Me to N-Me); avoids guanidinylation.[7][8]Can promote N-carboxyanhydride formation with Boc-amino acids.[8] Byproduct can be difficult to remove in solution phase.
PyBOPHighLowGood general-purpose reagent; less hazardous byproducts than BOP.[9]Often inefficient for N-methylated amino acids compared to BroP or HATU.[10][11]
Aminium/Uronium HATUVery HighLowHighly efficient for most N-methyl couplings; OAt ester is very reactive.[6][12]Can cause guanidinylation of the free amine if used in large excess.[4]
HBTU/TBTUModerateModerate to HighCost-effective for routine synthesis.Less effective for N-methyl amino acids; higher risk of epimerization than HATU.[5][6]
Experimental Evidence

Studies have consistently shown that for difficult couplings involving N-methylated amino acids, halogenophosphonium reagents like PyBroP (a close analogue of BroP) and PyCloP are significantly more effective than their benzotriazolyl counterparts like PyBOP. In one study, coupling Z-Val-OH with H-MeVal-OMe, PyBroP gave a 95% yield with minimal epimerization, whereas PyBOP yielded only 26% after a much longer reaction time.[3] Similarly, when coupling Boc-MeLeu-OH with H-MeVal-OMe, PyBroP was highly efficient, while PyBOP produced a discouraging 58% yield with 18% of the undesired DL epimer.[10]

These results highlight that the direct, highly reactive acylphosphonium intermediate generated by BroP/PyBroP is more effective at overcoming the steric barrier of N-methylated amines than the less reactive benzotriazolyl ester intermediate formed by PyBOP.[8]

Experimental Protocols

The following protocols provide a general framework for solid-phase peptide synthesis (SPPS). Optimization may be required based on the specific peptide sequence.

Protocol 1: Coupling with BroP/PyBroP

This protocol is recommended for particularly difficult couplings, such as adding an amino acid to an N-terminal N-methylated residue.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) (10 mL/gram of resin).

  • Deprotection: Remove the N-terminal Fmoc protecting group using standard procedures (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF, DCM, and finally the reaction solvent (DCM or DMF).

  • Activation Mixture: In a separate vessel, dissolve the N-α-protected amino acid (2.0 equivalents based on resin substitution) in DCM or DMF.

  • Coupling: Add the amino acid solution to the resin, followed by BroP or PyBroP (2.0 equivalents). Cool the reaction vessel to 0 °C in an ice bath.

  • Base Addition: Add diisopropylethylamine (DIPEA) (6.0 equivalents).

  • Reaction: Agitate the mixture for 1 minute at 0 °C, then allow it to warm to room temperature and continue agitating for 1-4 hours.[13] For N-Me to N-Me couplings, longer times or a double coupling may be necessary.[1]

  • Monitoring: Monitor the reaction completion using the Bromophenol Blue test, as the Ninhydrin test is ineffective for secondary amines.[6] A yellow color indicates completion, while blue or green indicates free amine remains.

  • Washing: Once complete, filter the resin and wash thoroughly with DCM and DMF to remove all soluble reagents and byproducts.

Protocol 2: Coupling with HATU

HATU is a robust reagent suitable for most N-methylated amino acid couplings.

  • Resin Preparation & Deprotection: Follow steps 1-3 from the BroP protocol. The recommended solvent is DMF or NMP.

  • Activation Mixture: In a separate vessel, dissolve the N-α-protected amino acid (4.0 equivalents) and HATU (4.0 equivalents) in DMF or NMP.

  • Base Addition: Add DIPEA (8.0 equivalents) to the activation mixture.

  • Pre-activation: Allow the mixture to pre-activate for 3-5 minutes at room temperature.[6]

  • Coupling: Add the activated solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.

  • Monitoring & Washing: Follow steps 8-9 from the BroP protocol. If the coupling is incomplete, a second coupling can be performed.[6]

Recommendations and Best Practices

  • For Routine N-Methyl Couplings: HATU is the reagent of choice, offering a great balance of high efficiency, rapid kinetics, and a lower risk of racemization compared to HBTU.[5][6]

  • For Highly Sterically Hindered Couplings (e.g., N-Me-Xaa to N-Me-Yaa): BroP or PyBroP are superior.[3][7] Their mechanism forms a more potent activated species capable of overcoming extreme steric hindrance where other reagents may fail.

  • Base Selection: The choice of base is critical for minimizing racemization. Use sterically hindered bases like DIPEA . For particularly racemization-prone residues, a weaker, more hindered base like sym-collidine is recommended.[2]

  • Solvent: DMF is the most common solvent, but NMP can be beneficial in overcoming peptide aggregation on the solid support.

  • Monitoring: Always use the Bromophenol Blue test for couplings involving N-methylated amines, as the standard Kaiser (ninhydrin) test will give a false negative.[6]

  • Double Coupling: For stubborn reactions, performing a second coupling (repeating the coupling step with fresh reagents) is a common and effective strategy.[1]

By understanding the mechanistic nuances and leveraging the strengths of potent phosphonium reagents like BroP, researchers can confidently tackle the synthesis of complex N-methylated peptides, unlocking their full therapeutic potential.

References

Navigating the Bottlenecks of Peptide Synthesis: A Comparative Guide to Coupling Reagents for Difficult Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those with "difficult" sequences, presents a persistent challenge in chemical biology and drug development.[1] These sequences, often characterized by sterically hindered amino acids, hydrophobic stretches prone to aggregation, or racemization-sensitive residues, can significantly impede peptide chain elongation, leading to low yields and impure products.[2][3] The selection of an appropriate coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly influencing reaction efficiency, product purity, and the integrity of the final peptide.[4][5]

This guide provides a comprehensive comparison of modern coupling reagents, delving into their mechanisms of action, performance with challenging sequences, and practical application. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to empower you with the knowledge to select the optimal reagent for your specific synthetic challenge.

The Challenge of "Difficult" Sequences

Difficult peptide sequences can arise from several factors:

  • Steric Hindrance: Bulky amino acid side chains can physically obstruct the approach of the incoming activated amino acid, slowing down the coupling reaction.[2] This is particularly problematic with residues like Val, Ile, and N-methylated amino acids.[6][7]

  • Aggregation: Hydrophobic peptide chains can self-associate on the solid support, leading to incomplete coupling and deprotection steps.[3]

  • Racemization: The activation of the carboxylic acid group can lead to the loss of stereochemical integrity at the alpha-carbon, especially for sensitive residues like Cys and His.[3][8] This results in the formation of undesirable diastereomers that are often difficult to separate from the target peptide.[9]

The ideal coupling reagent should be highly reactive to overcome steric hindrance and drive the reaction to completion, while simultaneously minimizing the risk of racemization.[10]

A Comparative Analysis of Coupling Reagent Classes

Coupling reagents can be broadly categorized into several classes, each with distinct mechanisms and characteristics. The choice of reagent often involves a trade-off between reactivity, cost, and the potential for side reactions.[11]

Carbodiimides

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[1][6] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.

However, this intermediate is prone to racemization and can undergo an O-to-N acyl shift to form an unreactive N-acylurea.[6] To suppress these side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[12][13] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine component.[6]

Onium Salts: Aminium/Uronium and Phosphonium Reagents

Onium salts are generally more reactive and efficient than carbodiimides, making them a popular choice for difficult sequences.[10] They are further divided into aminium/uronium and phosphonium salts.

Aminium/Uronium Salts: This class includes well-known reagents like HBTU, HATU, and HCTU.[4] They react with the carboxylic acid to form an active ester in situ.[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered one of the most efficient coupling reagents, particularly for sterically hindered amino acids.[1][11] The presence of the 7-azabenzotriazole (OAt) group enhances its reactivity and reduces racemization compared to its HOBt-based counterpart, HBTU.[14]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is a widely used and cost-effective reagent suitable for standard couplings.[4] However, it is generally less reactive than HATU.[11]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers reactivity comparable to HATU, often at a lower cost.[4]

A potential side reaction with aminium/uronium salts is the guanidinylation of the N-terminal amine, which terminates the peptide chain.[3][15] This can be minimized by pre-activating the amino acid before adding it to the resin.[3]

Phosphonium Salts: This class includes reagents like PyBOP and PyAOP.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a highly efficient reagent with the advantage that its byproducts are non-carcinogenic, unlike the HMPA produced by its predecessor, BOP.[6][12] It is a good choice for routine synthesis and for hindered couplings.[15]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the HOAt analog of PyBOP and exhibits faster coupling rates.[6] Unlike aminium salts, phosphonium reagents do not cause guanidinylation.[6][15]

Newer Generation Reagents: The Rise of Oxyma

Concerns about the potential explosiveness of HOBt and HOAt have led to the development of safer and highly effective additives and reagents based on OxymaPure.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates OxymaPure. It demonstrates coupling efficiencies comparable to or even exceeding HATU, with the added benefits of improved safety, better solubility, and reduced allergenic potential.[6][16]

Quantitative Comparison of Coupling Reagents

The following table summarizes the performance of key coupling reagents based on data from various studies.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of RacemizationKey AdvantagesKey Disadvantages
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[11]Low cost, readily available.[1]Slower reaction times, potential for N-acylurea formation.[6]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[11]Efficient and widely used for standard couplings.[4]Less reactive than HATU, potential for guanidinylation.[3]
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[11]Highly reactive, excellent for hindered amino acids.[11]Higher cost.[1]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[11]Non-carcinogenic byproducts, no guanidinylation.[6]
COMU Aminium Salt (Oxyma-based)20 - 45 min> 99.5%Very HighVery LowHigh reactivity comparable to HATU, safer (non-explosive).[6][16]Higher cost than older reagents.

Disclaimer: The quantitative data presented above is compiled from studies on sterically hindered and "difficult" peptide sequences. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.[11]

Visualizing the Mechanisms

Carbodiimide (DIC/HOBt) Activation Pathway

G AA_COOH Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate AA_COOH->O_Acylisourea + DIC DIC DIC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt DIU Diisopropylurea (Byproduct) O_Acylisourea:e->DIU:w HOBt HOBt Peptide_Bond Peptide Bond Formation HOBt_Ester->Peptide_Bond + H2N-Peptide Peptide_NH2 N-terminal Amine (H2N-Peptide)

Caption: Mechanism of peptide bond formation using DIC and HOBt.

Onium Salt (HATU) Activation Pathway

G cluster_activation Activation AA_COOH Amino Acid (R-COOH) Carboxylate Carboxylate (R-COO-) AA_COOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Peptide_Bond Peptide Bond Formation OAt_Ester->Peptide_Bond + H2N-Peptide Peptide_NH2 N-terminal Amine (H2N-Peptide) Byproducts Tetramethylurea + HOAt

Caption: Mechanism of peptide bond formation using the onium salt HATU.

Experimental Protocols

Detailed and reproducible methodologies are crucial for successful peptide synthesis.[11] Below are standard protocols for manual Fmoc-based SPPS using representative coupling reagents.

General SPPS Workflow

G Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Reagent + Base) Wash1->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect 6. Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave 7. Cleavage from Resin & Side-chain Deprotection Final_Deprotect->Cleave Precipitate 8. Peptide Precipitation (Cold Ether) Cleave->Precipitate Purify 9. Purification (HPLC) Precipitate->Purify End Pure Peptide Purify->End

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).[16]

Protocol 1: Standard DIC/HOBt Coupling[10][17]
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 15-30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (5 equivalents relative to resin substitution) and HOBt (5.5 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the deprotected resin. Then, add DIC (5.5 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using the ninhydrin (Kaiser) test.

  • Washing: Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.

Protocol 2: HBTU Coupling[17][18]
  • Resin Preparation: Follow the same procedure as for DIC/HOBt coupling.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents), HBTU (2-4.9 equivalents), and optionally HOBt (2-5 equivalents) in DMF.

  • Activation and Coupling: Add a base, typically N,N-diisopropylethylamine (DIPEA) (4-10 equivalents), to the amino acid solution to pre-activate it for 1-2 minutes.[17] Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 30-60 minutes. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.

  • Washing: Follow the same washing procedure as for DIC/HOBt coupling.

Protocol 3: HATU/COMU Coupling for Difficult Sequences[11][16]
  • Resin Preparation: Follow the same procedure as for DIC/HOBt coupling.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU or COMU (2.9-4.9 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6-10 equivalents) to the amino acid solution for pre-activation (1-2 minutes). Add the activated solution to the deprotected resin.

  • Reaction: Agitate the mixture for 20-45 minutes. Given the high reactivity, shorter coupling times are often sufficient. Monitor with the ninhydrin test.

  • Washing: Follow the same washing procedure as for DIC/HOBt coupling.

Conclusion and Future Outlook

The synthesis of difficult peptide sequences remains a significant hurdle, but a judicious selection of coupling reagents can lead to successful outcomes. For routine syntheses, established reagents like HBTU and PyBOP offer a good balance of efficiency and cost.[16] However, for particularly challenging sequences prone to steric hindrance, aggregation, and racemization, the use of highly reactive reagents such as HATU and COMU is strongly recommended.[11][16]

The development of safer, Oxyma-based reagents like COMU represents a significant advancement, offering high efficiency without the safety concerns associated with HOBt and HOAt derivatives.[6][16] Ultimately, the optimal choice of coupling reagent will be dictated by the specific characteristics of the peptide sequence, the desired purity, cost considerations, and safety protocols. As peptide-based therapeutics continue to grow in importance, the development of even more efficient, safer, and cost-effective coupling reagents will remain a key area of research.

References

Validating Peptide Purity Post-BroP Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of high-purity synthetic peptides is a cornerstone of therapeutic development, proteomics, and biomedical research. The choice of coupling reagent in solid-phase peptide synthesis (SPPS) is a critical determinant of the final product's purity. BroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a potent phosphonium-based coupling reagent, favored for its high efficiency, particularly in sterically hindered couplings and for minimizing racemization. However, its use necessitates a robust validation strategy to identify and quantify a unique profile of potential impurities.

This guide provides an in-depth comparison of analytical methodologies for validating peptide purity after BroP-mediated coupling. We will explore the mechanistic origins of BroP-related impurities and present a multi-pronged analytical workflow to ensure the final peptide meets the stringent purity requirements for its intended application.

The BroP Coupling Mechanism and Associated Impurities

BroP facilitates amide bond formation by activating the C-terminal carboxyl group of an amino acid. This process, while efficient, can lead to specific side products if the reaction is not optimized or if scavenging strategies are inadequate.

The primary concerns with BroP are the formation of phosphonamide-capped peptides and the presence of carcinogenic byproducts like Hexamethylphosphoramide (HMPA) if residual tris(dimethylamino)phosphine is present. Understanding these potential impurities is fundamental to selecting the appropriate analytical tools for their detection.

BroP_Mechanism cluster_activation Activation Step cluster_coupling Coupling & Side Reactions AA_COOH R-COOH (Amino Acid) Activated_Ester Acyloxyphosphonium Ester (Active Intermediate) AA_COOH->Activated_Ester + BroP + Base N_Terminus H2N-Peptide BroP BroP BroP->Activated_Ester Base DIPEA Base->Activated_Ester Desired_Peptide Desired Peptide (Amide Bond) Activated_Ester->Desired_Peptide + H2N-Peptide Side_Product Phosphonamide-Capped Peptide (Impurity) Activated_Ester->Side_Product Side Reaction

Caption: BroP activation of a carboxylic acid to form the desired peptide and a potential phosphonamide side product.

The Analytical Toolkit: A Comparative Analysis

No single analytical technique is sufficient to comprehensively validate peptide purity. A multi-modal approach, primarily leveraging High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), is the industry standard.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of peptide purity analysis, separating the target peptide from its impurities based on hydrophobicity.

  • Expertise & Experience: The choice of column and gradient is critical. For most peptides, a C18 stationary phase is the workhorse. However, for very hydrophobic or very hydrophilic peptides, C4 or C8 columns, respectively, may provide better resolution. The mobile phase typically consists of water (A) and acetonitrile (B), both containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA). TFA sharpens peaks but can be difficult to remove and may interfere with MS analysis, while FA is MS-friendly but may result in broader peaks.

  • Trustworthiness: A self-validating HPLC method should demonstrate baseline resolution of the main peptide peak from all impurities. Peak purity can be further assessed using a photodiode array (PDA) detector, which scans across a range of wavelengths. A pure peak will exhibit a consistent spectrum across its entire width.

FeatureC18 ColumnC8 ColumnC4 Column
Stationary Phase OctadecylsilaneOctylsilaneButylsilane
Hydrophobicity HighMediumLow
Best For General purpose, small to medium peptides (<30 aa)Medium to large peptides, more hydrophobic peptidesVery large or very hydrophobic peptides/proteins
Resolution Excellent for closely related impuritiesGood, may reduce run times for large peptidesLower, but effective for separating large species
Mass Spectrometry (MS)

MS provides unambiguous confirmation of the target peptide's identity and is unparalleled in its ability to identify unknown impurities.

  • Expertise & Experience: When coupled with HPLC (LC-MS), it becomes the most powerful tool for peptide analysis. Electrospray Ionization (ESI) is the most common ionization technique for peptides, as it generates multiply charged ions from which the molecular weight can be accurately calculated. High-resolution mass spectrometers, such as Orbitrap or TOF analyzers, are essential for differentiating between impurities with very similar masses. For instance, a phosphonamide-capped impurity will have a specific mass shift that can be precisely identified.

  • Trustworthiness: A key validation step is to compare the experimentally observed isotopic distribution of the main peak with the theoretically calculated distribution. A close match provides high confidence in the peptide's identity and elemental composition.

TechniqueProsConsBest For
LC-ESI-MS High sensitivity, provides molecular weight of all eluting species, compatible with high-resolution analyzers.Can be complex to operate, potential for ion suppression.Comprehensive purity/impurity profiling, identity confirmation.
MALDI-TOF High throughput, tolerant of salts/buffers, good for high mass ranges.Lower resolution than ESI-Orbitrap/TOF, difficult to couple with LC.Rapid screening, confirmation of main peptide MW.

Integrated Workflow for Purity Validation

A robust validation process follows a logical progression from initial assessment to in-depth characterization.

Purity_Workflow cluster_synthesis Synthesis & Cleavage cluster_analysis Analytical Validation cluster_purification Purification & Final QC Crude_Peptide Crude Peptide (Post-BroP Coupling & Cleavage) HPLC_Screen Step 1: RP-HPLC Screen (Purity Assessment) Crude_Peptide->HPLC_Screen LCMS_Analysis Step 2: LC-MS Analysis (Identity & Impurity ID) HPLC_Screen->LCMS_Analysis Purity < 95% or unknown peaks Prep_HPLC Preparative HPLC HPLC_Screen->Prep_HPLC Purity ≥ 95% NMR_Optional Step 3 (Optional): NMR Spectroscopy LCMS_Analysis->NMR_Optional Structural ambiguity LCMS_Analysis->Prep_HPLC NMR_Optional->Prep_HPLC Final_QC Final Purity & Identity Check (HPLC & MS) Prep_HPLC->Final_QC Pure_Peptide Certified Pure Peptide Final_QC->Pure_Peptide

Caption: A typical workflow for the validation, purification, and final quality control of a synthetic peptide.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purity Analysis
  • Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% ACN/0.1% TFA) to a concentration of 1 mg/mL. Vortex and centrifuge to pellet any insoluble material.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Agilent ZORBAX RRHD 300SB-C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Gradient:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 65% B

    • 22-23 min: 65% to 95% B

    • 23-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: LC-MS Impurity Identification
  • Sample Preparation: Same as for RP-HPLC, but use MS-compatible solvents (e.g., 0.1% Formic Acid instead of TFA).

  • Instrumentation:

    • LC-MS System: Thermo Scientific Vanquish Horizon UHPLC coupled to an Orbitrap Exploris 240 Mass Spectrometer.

    • Column & Gradient: As described in Protocol 1, but with FA-modified mobile phases.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: 200-2000 m/z

    • Resolution: 60,000

    • Spray Voltage: 3.5 kV

    • Capillary Temp: 320 °C

  • Analysis: Extract ion chromatograms for the expected m/z of the target peptide and potential BroP-related adducts. For example, search for the mass of the peptide plus the mass of the phosphonamide remnant. Deconvolute the high-resolution mass spectrum of the main peak to confirm its molecular weight.

Conclusion

Validating the purity of peptides synthesized using BroP demands a meticulous, multi-step analytical approach. While RP-HPLC remains the primary tool for quantification, its combination with high-resolution mass spectrometry is non-negotiable for definitive identity confirmation and the confident characterization of process-related impurities. By understanding the underlying chemistry of the coupling reaction and applying the comparative analytical strategies outlined in this guide, researchers can ensure the quality, safety, and efficacy of their synthetic peptides.

A Spectroscopic and Mechanistic Comparison of BroP and PyBrOP for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Phosphonium Salt Coupling Reagents

For researchers, scientists, and professionals in drug development, the choice of a peptide coupling reagent is a critical decision that directly impacts reaction efficiency, product purity, and the overall success of a synthetic strategy. Among the vast arsenal of available reagents, phosphonium salts have distinguished themselves through their high reactivity and low propensity for racemization.[1] This guide provides an in-depth spectroscopic and practical comparison of two prominent bromophosphonium reagents: BroP (Bromotris(dimethylamino)phosphonium hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) .

This document moves beyond a simple cataloging of features to offer a mechanistic understanding of how their structural differences manifest in their spectroscopic signatures, particularly in ³¹P NMR, and how these signatures can be leveraged for real-time reaction monitoring.

Structural and Mechanistic Overview

At their core, both BroP and PyBrOP are powerful reagents for the activation of carboxylic acids, facilitating nucleophilic attack by an amine to form an amide bond. Their fundamental difference lies in the amino groups attached to the phosphorus center: BroP features dimethylamino groups, while PyBrOP incorporates pyrrolidino groups. This seemingly subtle structural change has significant implications for both safety and reactivity.

The primary byproduct from BroP-mediated couplings is hexamethylphosphoramide (HMPA), a known carcinogen whose handling and disposal require stringent safety protocols.[2] In contrast, PyBrOP generates tripyrrolidinophosphine oxide, a less hazardous alternative.[3] This safety profile is a major driver for the preferential use of PyBrOP in many modern laboratories.

Mechanistically, both reagents operate via a similar pathway. In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the phosphonium salt reacts with the N-protected amino acid to form a highly reactive acyloxyphosphonium intermediate. This intermediate is then susceptible to attack by the N-terminal amine of the peptide chain, yielding the desired peptide and the corresponding phosphine oxide byproduct.

G cluster_structures Chemical Structures cluster_mechanism General Activation Mechanism BroP BroP (Bromotris(dimethylamino)phosphonium hexafluorophosphate) Reagent BroP or PyBrOP PyBrOP PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) AminoAcid R-COOH (N-Protected Amino Acid) Intermediate Acyloxyphosphonium Intermediate [R-COO-P+(NR'2)3] PF6- AminoAcid->Intermediate + Reagent, Base Base Base (e.g., DIPEA) Byproduct Phosphine Oxide Byproduct O=P(NR'2)3 Intermediate->Byproduct Peptide H2N-Peptide Product Coupled Peptide (R-CO-NH-Peptide) Peptide->Product + Intermediate

Figure 1: Structures of BroP and PyBrOP and their general activation mechanism.

Spectroscopic Fingerprints for Reaction Monitoring

The true power of using phosphorus-based coupling reagents lies in the ability to monitor the reaction's progress in real-time using ³¹P NMR spectroscopy. The phosphorus atom provides a unique spectroscopic handle, with its chemical shift being highly sensitive to its electronic environment.[4]

³¹P NMR Spectroscopy

³¹P NMR is an invaluable tool for tracking the conversion of the coupling reagent to its activated form and subsequently to the final byproduct.[5] The distinct chemical shifts (δ) for the starting phosphonium salt, the acyloxyphosphonium intermediate, and the final phosphine oxide allow for a clear, quantitative assessment of the reaction kinetics.

SpeciesBroP PathwayExpected ³¹P δ (ppm)PyBrOP PathwayExpected ³¹P δ (ppm)
Starting Reagent Bromotris(dimethylamino)phosphonium~20 to 60Bromotripyrrolidinophosphonium~20 to 60
Intermediate Acyloxyphosphonium Salt~20 to 35[6]Acyloxyphosphonium Salt~20 to 35[6]
Byproduct Hexamethylphosphoramide (HMPA)~23.5[7]Tripyrrolidinophosphine Oxide~25 to 40 (estimated)

Note: Chemical shifts are referenced to 85% H₃PO₄. The expected ranges for the starting reagents and intermediates are based on general values for similar phosphonium salts.[8]

During a typical coupling reaction monitored by in situ ³¹P NMR:

  • The initial spectrum will show a single peak in the downfield region corresponding to the BroP or PyBrOP reagent.

  • Upon addition of the carboxylic acid and base, this peak will decrease in intensity, and a new peak, corresponding to the acyloxyphosphonium intermediate, will appear slightly upfield.[9]

  • As the amine component is added and the coupling proceeds, the intermediate peak will diminish, and a new peak corresponding to the phosphine oxide byproduct will grow in. The reaction is complete when the signals for the starting reagent and the intermediate have been completely replaced by the byproduct signal.

This ability to spectroscopically differentiate the key species in the reaction provides an unambiguous method for determining reaction completion, far surpassing traditional methods like the Kaiser test, especially for difficult or slow couplings.

G cluster_workflow Spectroscopic Reaction Monitoring Workflow (³¹P NMR) start Initial State: Reagent Peak activated Activation: Intermediate Peak Appears start->activated Add R-COOH + Base complete Completion: Byproduct Peak Dominates activated->complete Add H2N-Peptide

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Bromotris(dimethylamino)phosphonium Hexafluorophosphate (BroP)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

In the fast-paced world of pharmaceutical and materials science research, the lifecycle of a chemical reagent extends far beyond its application in synthesis. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of Bromotris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BroP. As a Senior Application Scientist, this document is crafted to empower researchers with the knowledge to not only follow procedures but to understand the chemical principles that underpin them, ensuring a culture of safety and environmental stewardship.

Understanding the Hazard Profile of BroP

Before any disposal protocol can be implemented, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is not benign and demands respect and careful handling from acquisition to disposal.

Primary Hazards:

  • Corrosivity: BroP is classified as a corrosive material, capable of causing severe skin burns and serious eye damage.[1][2][3] This is a primary and immediate danger upon direct contact.

  • Carcinogenicity: The compound is suspected of causing cancer, carrying a Carcinogen Category 1B classification.[1] This long-term health hazard necessitates minimizing exposure through all routes.

Physicochemical Properties:

A grasp of BroP's physical and chemical properties is essential for anticipating its behavior and making informed decisions during handling and disposal.

PropertyValueSource
CAS Number 50296-37-2[4][5][6]
Molecular Formula C₆H₁₈BrF₆N₃P₂[6]
Appearance White to off-white powder/crystals[5]
Melting Point >300 °C[1][4]
Solubility Soluble in polar organic solvents[7]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of BroP should be approached with a clear, sequential plan that prioritizes safety and regulatory compliance at every stage. The following workflow is designed to provide a comprehensive and logical progression from the laboratory bench to final waste consolidation.

DisposalWorkflow cluster_0 Phase 1: At the Point of Use cluster_1 Phase 2: Waste Accumulation & Storage cluster_2 Phase 3: Final Disposal A Step 1: Don Appropriate PPE B Step 2: Segregate BroP Waste A->B C Step 3: Collect in Designated Container B->C D Step 4: Label Waste Container C->D E Step 5: Store in a Designated Area D->E F Step 6: Arrange for Professional Disposal E->F G Step 7: Maintain Documentation F->G

Caption: A streamlined workflow for the safe disposal of BroP.

Phase 1: Immediate Actions at the Point of Use

This initial phase is critical for minimizing immediate risk to laboratory personnel.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Due to the corrosive nature of BroP, a comprehensive suite of PPE is mandatory. Before handling the compound, either in its pure form or as a waste product, ensure you are wearing:

  • Eye and Face Protection: Safety goggles in combination with a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[8]

  • Body Protection: A lab coat, with additional protective clothing as necessary.

  • Respiratory Protection: For operations that may generate dust, a respirator with an appropriate cartridge is essential.[1]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Do not mix BroP waste with other chemical waste streams.[9] Incompatible materials can lead to unforeseen and dangerous reactions. BroP waste should be collected separately. This includes:

  • Unused or expired BroP reagent.

  • Contaminated materials (e.g., weighing paper, pipette tips, gloves).

  • Residues from reaction vessels.

Step 3: Designated Waste Container

Collect all BroP waste in a clearly designated, leak-proof, and chemically compatible container. The container should have a secure lid to prevent accidental spills or the release of dust.

Phase 2: Secure Accumulation and Storage

Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment while awaiting final disposal.

Step 4: Meticulous Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The associated hazard pictograms (Corrosive, Health Hazard).

  • The date of accumulation.

Step 5: Designated Storage Area

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated.

  • Away from general laboratory traffic.

  • Segregated from incompatible chemicals.

Phase 3: Final Disposal - The Professional Hand-off

The final disposal of BroP is not a task for laboratory personnel. It requires the expertise and infrastructure of licensed professionals.

Step 6: Engage a Licensed Waste Disposal Service

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection and disposal of the BroP waste. These organizations are equipped to handle and transport hazardous materials in compliance with all local, state, and federal regulations.[5]

Step 7: Documentation and Record-Keeping

Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is a legal requirement and a key component of a robust laboratory safety program.

The Chemistry of Disposal: Understanding the "Why"

While direct chemical neutralization of BroP in a standard laboratory setting is not recommended due to the potential for hazardous byproducts, understanding its chemical vulnerabilities provides insight into its ultimate destruction by professional waste management facilities.

The BroP molecule is an ionic salt, consisting of a bromotris(dimethylamino)phosphonium cation and a hexafluorophosphate anion. Both components have implications for disposal.

The Hexafluorophosphate Anion (PF₆⁻)

The PF₆⁻ anion is generally considered to be stable and non-coordinating. However, it is susceptible to hydrolysis, particularly under acidic conditions, to produce hydrofluoric acid (HF) and other phosphorus oxyfluorides.[10][11][12] This reaction is typically slow in neutral or basic aqueous solutions.[10]

Potential Hydrolysis Pathway of PF₆⁻

Hydrolysis PF6 PF₆⁻ (Hexafluorophosphate) H2O + H₂O (slow, acid-catalyzed) PF6->H2O HF HF (Hydrofluoric Acid) H2O->HF POF Phosphorus Oxyfluorides H2O->POF

Caption: Simplified hydrolysis of the hexafluorophosphate anion.

The potential to generate highly toxic and corrosive HF is a significant reason why the indiscriminate mixing of hexafluorophosphate-containing waste with aqueous or acidic waste streams must be avoided. Professional disposal facilities utilize high-temperature incineration with sophisticated off-gas scrubbing systems to manage these hazardous decomposition products.

The Bromotris(dimethylamino)phosphonium Cation

The cation contains phosphorus-nitrogen (P-N) bonds, which are known to be susceptible to hydrolysis.[13][14] Hydrolysis of these bonds would likely lead to the formation of tris(dimethylamino)phosphine oxide and hydrobromic acid.

Tris(dimethylamino)phosphine itself is air and moisture sensitive and readily oxidizes to the corresponding phosphine oxide.[15] The hydrolysis of the P-N bonds in the phosphonium cation is a key decomposition pathway.

Given the complex and potentially hazardous nature of these degradation products, attempting to neutralize BroP in the lab is ill-advised. The most prudent and safest course of action is to entrust its disposal to professionals.

Spill Management: An Emergency Protocol

In the event of a spill, a calm and methodical response is essential to mitigate the risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small, manageable spills, trained personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.

  • Don PPE: Before approaching the spill, don the full complement of PPE as described in Section 2.

  • Containment: For solid spills, carefully cover the material with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.

  • Cleanup: Gently sweep or scoop the contained material into the designated hazardous waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, and complete any necessary documentation.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By adhering to the protocols outlined in this guide, researchers not only ensure their own safety and that of their colleagues but also uphold their commitment to environmental protection and regulatory compliance. The principles of understanding the hazard, following a structured workflow, and relying on professional disposal services form the bedrock of a robust and sustainable laboratory safety culture.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromotris(dimethylamino)phosphonium hexafluorophosphate
Reactant of Route 2
Bromotris(dimethylamino)phosphonium hexafluorophosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.